molecular formula C6H4N2O B1628203 Furo[3,2-D]pyrimidine CAS No. 4437-16-5

Furo[3,2-D]pyrimidine

货号: B1628203
CAS 编号: 4437-16-5
分子量: 120.11 g/mol
InChI 键: JUQAECQBUNODQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Furo[3,2-d]pyrimidine (CAS 4437-16-5) is a privileged heterocyclic scaffold with significant importance in medicinal chemistry and drug discovery. This compound, with the molecular formula C6H4N2O and an average mass of 120.111 Da , serves as a versatile core structure for developing novel therapeutic agents. Its key research value lies in its application as a key intermediate for synthesizing diverse biologically active molecules. This scaffold is a critical building block in the development of potent phosphodiesterase type 4 (PDE4) inhibitors, which are investigated for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, derivatives of furo[2,3-d]pyrimidine, a closely related structure, have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showcasing strong anti-angiogenic activity and representing a promising approach for cancer therapy . Recent research also explores furo[2,3-d]pyrimidine derivatives as dual PI3K/AKT pathway inhibitors, demonstrating potent antiproliferative and apoptotic activities, particularly against breast cancer cell lines . This compound is for research use only. It is strictly intended for laboratory purposes and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

furo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQAECQBUNODQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620605
Record name Furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4437-16-5
Record name Furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Furo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that demonstrate a remarkable ability to interact with a diverse array of biological targets. These "privileged structures" serve as versatile starting points for the design and synthesis of new drugs. The Furo[3,2-d]pyrimidine core, a bicyclic heterocycle composed of a furan ring fused to a pyrimidine ring, has emerged as a prominent member of this esteemed class of compounds. Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the active sites of numerous enzymes, particularly kinases, which play pivotal roles in cellular signaling pathways. The dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making the this compound scaffold a focal point of intensive research in contemporary drug discovery.

This technical guide provides a comprehensive exploration of the fundamental structure, synthesis, and medicinal chemistry applications of the this compound core. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this versatile heterocyclic system.

The Basic Structure of this compound: A Molecular Blueprint

The this compound scaffold is a planar, aromatic system with the molecular formula C₆H₄N₂O and a molecular weight of approximately 120.11 g/mol .[1] Understanding its precise atomic arrangement and electronic properties is fundamental to appreciating its reactivity and its ability to interact with biological macromolecules.

IUPAC Nomenclature and Numbering

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of fused heterocyclic systems, the numbering of the this compound ring begins at the furan oxygen and proceeds around the ring, giving the heteroatoms the lowest possible locants. The bridgehead atoms are not numbered.[2]

IUPAC Numbering of the this compound Core
Physicochemical Properties

While extensive experimental data for the unsubstituted this compound core is limited, computational models and data from substituted analogs provide valuable insights into its physicochemical profile.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₆H₄N₂OPubChem[1]
Molecular Weight120.11 g/mol PubChem[1]
XLogP30.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Topological Polar Surface Area38.9 ŲPubChem[1]

The presence of two nitrogen atoms in the pyrimidine ring and an oxygen atom in the furan ring makes the this compound scaffold a hydrogen bond acceptor, a crucial feature for its interaction with biological targets. The predicted lipophilicity (XLogP3) suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for drug candidates.

Synthesis of the this compound Core: Building the Foundation

The construction of the this compound scaffold can be achieved through various synthetic strategies, typically involving the annulation of the pyrimidine ring onto a pre-functionalized furan or vice versa. A key and versatile intermediate in the synthesis of many this compound derivatives is Furo[3,2-d]pyrimidin-4-one .

General Synthetic Workflow

A common approach to the this compound core initiates with the construction of a substituted furan, which is then cyclized to form the fused pyrimidine ring. The resulting Furo[3,2-d]pyrimidin-4-one can be further functionalized, for instance, by chlorination of the 4-position, to provide a reactive handle for introducing diverse substituents.

G A Substituted Furan Precursor B Cyclization with a C1 synthon (e.g., formamide, urea) A->B C Furo[3,2-d]pyrimidin-4-one B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-furo[3,2-d]pyrimidine D->E F Nucleophilic Substitution E->F G Diverse this compound Derivatives F->G

General Synthetic Workflow for this compound Derivatives
Experimental Protocol: Synthesis of Furo[3,2-d]pyrimidin-4-one

The following protocol is adapted from a reported synthesis of Furo[3,2-d]pyrimidin-4-one, a crucial building block for further derivatization.[1]

Step 1: Synthesis of 3-Aminofuran-2-carboxamide

This initial step involves the formation of a suitably substituted furan precursor. While various methods exist, a common strategy involves the reaction of a β-ketoester with a source of ammonia.

Step 2: Cyclization to Furo[3,2-d]pyrimidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminofuran-2-carboxamide (1.0 equivalent) in an excess of formamide.

  • Heating: Heat the reaction mixture to reflux (typically 180-200 °C) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: The solid precipitate of Furo[3,2-d]pyrimidin-4-one is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Self-Validation: The identity and purity of the synthesized Furo[3,2-d]pyrimidin-4-one should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Chemical Reactivity: A Guide for Derivatization

The chemical reactivity of the this compound core is dictated by the electronic properties of the fused ring system. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. Conversely, the furan ring is electron-rich and more prone to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine moiety is the primary site for nucleophilic aromatic substitution, particularly at positions C2 and C4, which are para and ortho to the ring nitrogens, respectively. The introduction of a good leaving group, such as a chlorine atom at the 4-position, renders this site highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of building chemical libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The furan ring is the more reactive component towards electrophiles. However, the electron-withdrawing effect of the fused pyrimidine ring deactivates the furan ring compared to unsubstituted furan. Electrophilic substitution, when it occurs, is expected to favor the available positions on the furan ring.

Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise

The this compound scaffold has demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition and Anticancer Activity

Numerous studies have highlighted the efficacy of this compound derivatives as potent inhibitors of various protein kinases, including those in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth FuroPy This compound Derivative FuroPy->PI3K Inhibits FuroPy->AKT Inhibits

Inhibition of the PI3K/AKT/mTOR Pathway by this compound Derivatives

By mimicking the purine structure of ATP, this compound-based inhibitors can occupy the ATP-binding pocket of kinases, thereby blocking their catalytic activity and arresting downstream signaling cascades that promote tumor growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound class is still evolving, several key trends have emerged from studies on its derivatives:

  • Substitution at the 4-position: As previously discussed, the 4-position is a critical handle for introducing diversity. The nature of the substituent at this position significantly influences the potency and selectivity of the compound. Amine derivatives, in particular, have shown promising activity.

  • Substitution on the furan ring: Modifications to the furan moiety can impact the electronic properties of the entire scaffold and provide additional points of interaction with the target protein.

  • Introduction of additional fused rings: The fusion of another ring system to the this compound core, such as a pyridine ring to form a pyrido[3',2':4,5]this compound, has been shown to enhance potency against certain targets like phosphodiesterase type 4 (PDE4).[3]

Clinical Significance

While specific this compound derivatives in clinical trials are not yet widely reported in publicly accessible databases, the therapeutic success of structurally related pyridopyrimidines underscores the clinical potential of this class of compounds. For instance, Palbociclib , a pyrido[2,3-d]pyrimidine derivative, is an FDA-approved drug for the treatment of certain types of breast cancer. This precedent strongly supports the continued investigation of the this compound scaffold for the development of novel therapeutics.

Conclusion and Future Directions

The this compound core represents a privileged scaffold with immense potential in medicinal chemistry. Its structural and electronic properties make it an ideal starting point for the design of inhibitors targeting a wide range of enzymes, particularly protein kinases. The synthetic accessibility of the Furo[3,2-d]pyrimidin-4-one intermediate provides a robust platform for the generation of diverse chemical libraries to probe structure-activity relationships.

Future research in this area will likely focus on:

  • Expansion of SAR studies: A systematic exploration of substitutions at all available positions of the this compound ring is warranted to identify novel derivatives with enhanced potency and selectivity.

  • Exploration of new therapeutic targets: While kinase inhibition is a major focus, the potential of this compound derivatives to modulate other biological targets should be investigated.

  • Pharmacokinetic and pharmacodynamic profiling: Promising lead compounds will require in-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and advance them towards clinical development.

References

An In-depth Technical Guide to the Core Chemical Properties of the Furo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The this compound core is a bicyclic heteroaromatic system forged from the fusion of a furan ring with a pyrimidine ring. This scaffold has garnered substantial attention in medicinal chemistry, primarily because it functions as a bioisostere of endogenous purines.[1] This structural mimicry allows this compound derivatives to interact with a multitude of biological targets, particularly ATP-binding sites within protein kinases, earning it the designation of a "privileged scaffold".[1][2] The unique electronic landscape created by the fusion of an electron-rich furan ring and an electron-deficient pyrimidine ring provides a versatile template for chemical modification.[3] Consequently, derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiprotozoan, and kinase inhibitory properties.[3][4] This guide provides a comprehensive exploration of the foundational chemical properties of the this compound scaffold, offering field-proven insights into its synthesis, reactivity, and structure-activity relationships to empower researchers in the pursuit of novel therapeutics.

Core Structure and Physicochemical Properties

The parent this compound is a planar, aromatic system with the molecular formula C₆H₄N₂O.[4] Its fundamental physicochemical properties, as computed by established algorithms, provide a baseline for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₆H₄N₂O[4]
Molecular Weight 120.11 g/mol [4]
IUPAC Name This compound[4]
CAS Number 4437-16-5[4]
XLogP3 (Lipophilicity) 0.7[4]
Topological Polar Surface Area 38.9 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3 (2x N, 1x O)[4]

The low molecular weight and moderate lipophilicity (XLogP3 of 0.7) suggest that the unsubstituted core possesses favorable starting characteristics for drug design, aligning with general principles of lead-likeness. The presence of three hydrogen bond acceptors and no donors in the parent structure is a key feature that dictates its interaction with biological macromolecules.

Electronic Properties and Chemical Reactivity

The chemical behavior of the this compound scaffold is governed by the juxtaposition of its two constituent rings. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient (a π-deficient system).[3] Conversely, the furan ring is electron-rich (a π-excessive system). This electronic dichotomy dictates the regioselectivity of chemical reactions.

Predicted sites of reactivity on the this compound core.
  • Nucleophilic Substitution : The electron-deficient pyrimidine ring is susceptible to nucleophilic attack. This reaction is most facile at positions C4 and C2, especially when a good leaving group (e.g., a halogen) is present. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized over the two nitrogen atoms, stabilizing the transition state. This reactivity is the cornerstone of functionalizing the pyrimidine portion of the scaffold.[5]

  • Electrophilic Substitution : In contrast, the pyrimidine ring is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atoms. The electron-rich furan ring is the preferred site for such reactions. Drawing analogy from the closely related pyrrolo[3,2-d]pyrimidine system, where electrophilic attack (e.g., bromination, nitration) occurs on the five-membered ring, it is predicted that electrophiles will react at the C2 and C3 positions of the furan moiety.[6]

Synthesis of the Core Scaffold: A Gateway to Derivatives

Access to a wide array of this compound derivatives hinges on the efficient synthesis of a versatile, functionalized core. The preparation of 4-chloro-furo[3,2-d]pyrimidine serves as an excellent example, as the chloro-substituent provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The synthesis is adapted from established methodologies for analogous heterocyclic systems.[7]

G start 3-Hydroxy-4-cyanofuran step1 Cyclocondensation (Formamidine acetate, heat) start->step1 intermediate Furo[3,2-d]pyrimidin-4-one step1->intermediate step2 Chlorination (POCl₃, heat) intermediate->step2 product 4-Chloro-furo[3,2-d]pyrimidine step2->product

Synthetic workflow for a key this compound intermediate.
Experimental Protocol: Synthesis of 4-Chloro-furo[3,2-d]pyrimidine

This two-step protocol provides a reliable route to a key intermediate for further chemical exploration.

Step 1: Synthesis of Furo[3,2-d]pyrimidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxy-4-cyanofuran (1.0 eq) and formamidine acetate (1.2 eq).

  • Solvent and Reflux: Add a suitable high-boiling solvent, such as 2-methoxyethanol or N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically 120-150 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to yield the Furo[3,2-d]pyrimidin-4-one intermediate. This product can often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-furo[3,2-d]pyrimidine

  • Reaction Setup: Place the crude Furo[3,2-d]pyrimidin-4-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) may be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Workup and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~7-8. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-chloro-furo[3,2-d]pyrimidine can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

While spectroscopic data for the unsubstituted this compound core is not widely available in the literature, the expected spectral characteristics can be inferred from data published for substituted derivatives and closely related isomers like Furo[2,3-d]pyrimidines.[3][8]

NucleusPredicted Chemical Shift (δ, ppm)Rationale / Notes
H2 7.0 - 7.5Proton on the electron-rich furan ring, adjacent to the oxygen atom.
H3 7.8 - 8.2Proton on the furan ring, adjacent to the pyrimidine ring junction.
H6 8.5 - 9.0Proton on the electron-deficient pyrimidine ring, deshielded by adjacent nitrogen.
H7 8.8 - 9.2Proton on the pyrimidine ring, deshielded by two adjacent nitrogen atoms.
C2 110 - 120Carbon in the furan ring.
C3 140 - 150Furan carbon at the ring junction.
C3a 150 - 160Bridgehead carbon.
C4 155 - 165Pyrimidine carbon, highly influenced by adjacent nitrogens.
C6 145 - 155Pyrimidine carbon.
C7a 150 - 160Bridgehead carbon.
  • ¹H NMR: The protons on the pyrimidine ring (H6, H7) are expected to appear significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. The furan protons (H2, H3) will resonate further upfield.

  • ¹³C NMR: The carbon signals will reflect the electronic environment, with the pyrimidine carbons appearing at lower field than the furan carbons.

  • IR Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (~1250-1050 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (120.11). Fragmentation patterns would likely involve the characteristic cleavage of the fused ring system.[8]

Structure-Activity Relationships (SAR) in Drug Discovery

The this compound scaffold is a frequent starting point for the development of protein kinase inhibitors. The general binding mode involves the pyrimidine nitrogen atoms forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine. The furan portion and substituents typically extend into other regions of the binding pocket, conferring potency and selectivity.

While specific SAR studies on the this compound isomer are less common in the literature than for its Furo[2,3-d] counterpart, general principles can be applied. Much of the development in this area has targeted the PI3K/AKT/mTOR pathway, which is critical for cell growth and is often dysregulated in cancer.[2][9][10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Furopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Site Inhibitor->AKT Blocks ATP Site

Inhibition of the PI3K/AKT pathway by Furopyrimidine-based kinase inhibitors.
Key SAR Insights for Kinase Inhibition:

  • C4 Position: Substitution at the C4 position of the pyrimidine ring is critical. Small, basic amine groups (e.g., morpholine, piperazine) often form crucial hydrogen bonds in the kinase hinge region, significantly enhancing potency.[4]

  • C2 Position: The C2 position offers a vector for exploring selectivity. Introducing aryl or heteroaryl groups can lead to interactions with specific residues outside the main ATP-binding site, allowing for the fine-tuning of the inhibitor's selectivity profile against different kinases.[4]

  • Furan Ring Substitution: The furan ring is less commonly substituted in kinase inhibitors, but modifications here can influence physicochemical properties like solubility and metabolic stability.

The following table summarizes representative data for the structurally related 2-aryl-4-morpholinopyrido[3',2':4,5]this compound class, illustrating the impact of substitution on inhibitory activity against the p110α isoform of PI3K.

Compound IDR Group (at C2)p110α IC₅₀ (µM)
2a H1.4
10e 3-pyridyl0.0038

This data clearly demonstrates that the addition of an aryl group (specifically a 3-pyridyl ring) at the C2 position can increase potency by over 400-fold compared to the unsubstituted analogue, highlighting the importance of this position for achieving high-affinity binding.[4]

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile framework for the design of targeted therapeutics. Its unique electronic properties—an electron-rich furan fused to an electron-deficient pyrimidine—create a well-defined reactivity map that chemists can exploit for rational drug design. By understanding its core chemical properties, synthesis, and structure-activity relationships, researchers are well-equipped to unlock the full therapeutic potential of this privileged heterocyclic system.

References

An In-depth Technical Guide to the Furo[3,2-d]pyrimidine Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Overview of the Furo[3,2-d]pyrimidine Scaffold for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system, this compound, represents a significant scaffold in medicinal chemistry, holding considerable promise for the development of novel therapeutic agents. This guide provides a detailed exploration of its core chemical attributes, synthetic methodologies, and burgeoning applications in drug discovery, offering a critical resource for professionals in the field.

The this compound core is formally identified by its IUPAC name, This compound , and its unique Chemical Abstracts Service (CAS) Registry Number, 4437-16-5 .[1] Its structure, featuring a furan ring fused to a pyrimidine ring, makes it a bioisostere of naturally occurring purines, enabling it to interact with a wide array of biological targets.

Physicochemical and Spectroscopic Profile

While extensive experimental data for the unsubstituted this compound core is not widely available in public literature, its fundamental properties can be predicted and are summarized in Table 1. These computed descriptors provide a foundational understanding of the molecule's characteristics, crucial for predicting its behavior in biological systems and for guiding derivatization efforts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 4437-16-5PubChem[1]
Molecular Formula C₆H₄N₂OPubChem[1]
Molecular Weight 120.11 g/mol PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and pyrimidine rings, with chemical shifts and coupling constants dictated by the electron-donating and withdrawing nature of the respective rings.

  • ¹³C NMR: The carbon NMR would reveal the chemical shifts of the six carbon atoms in the bicyclic system, providing insight into the electronic environment of each carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, C=C, and C-O-C stretching and bending vibrations within the fused ring system.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound, with a fragmentation pattern characteristic of the fused heterocyclic core.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes, typically involving the formation of either the pyrimidine or the furan ring onto a pre-existing heterocyclic partner.

A notable and sustainable approach involves the synthesis of Furo[3,2-d]pyrimidin-4-one from chitin, a readily available biopolymer.[2] This method highlights the potential for green chemistry principles in the generation of valuable heterocyclic compounds. The key transformation involves the use of 3-acetamido-5-acetylfuran (3A5AF), a platform chemical derived from chitin, which can be cyclized to form the desired furo[3,2-d]pyrimidin-4-one.[2]

G Chitin Chitin Biopolymer Platform_Chemical 3-Acetamido-5-acetylfuran (3A5AF) Chitin->Platform_Chemical Derivatization Product Furo[3,2-d]pyrimidin-4-one Platform_Chemical->Product Cyclization G Scaffold This compound Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Bioactive_Compounds Bioactive Derivatives Derivatization->Bioactive_Compounds Targets Biological Targets (e.g., Kinases, PDEs) Bioactive_Compounds->Targets Interaction Therapeutic_Applications Therapeutic Applications (e.g., Anticancer, Anti-inflammatory) Targets->Therapeutic_Applications Modulation

References

The Furo[3,2-d]pyrimidine Nucleus: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a diverse range of biological targets. The Furo[3,2-d]pyrimidine nucleus, a fused heterocyclic system, represents one such scaffold. Its structural resemblance to endogenous purines allows it to serve as a versatile template for the design of potent and selective inhibitors of various enzymes, making it a focal point of interest in drug discovery. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its therapeutic potential, synthesis, and the experimental methodologies employed in its evaluation.

Part 1: The this compound Core: Structure and Medicinal Chemistry Significance

The this compound nucleus is a bicyclic heteroaromatic system formed by the fusion of a furan ring and a pyrimidine ring. This arrangement confers a planar structure with a unique distribution of electrons, which is crucial for its interaction with biological macromolecules. The pyrimidine ring, being electron-deficient, plays a significant role in the molecule's reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes.

The key to the medicinal chemistry importance of the this compound scaffold lies in its bioisosteric relationship with purines, the fundamental building blocks of nucleic acids and key signaling molecules like adenosine triphosphate (ATP). This structural mimicry allows this compound derivatives to function as competitive inhibitors of enzymes that utilize purine-based substrates, most notably protein kinases. By occupying the ATP-binding pocket of these enzymes, they can effectively block the phosphorylation cascade that drives numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

Part 2: Unveiling the Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of the this compound nucleus have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied therapeutic application of this compound derivatives is in the realm of oncology. Their ability to inhibit protein kinases, which are often hyperactivated in cancer cells, forms the basis of their antitumor effects.

Mechanism of Action: Kinase Inhibition

A pivotal signaling pathway that is frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway governs cell growth, proliferation, and survival. Certain this compound derivatives have been identified as potent inhibitors of PI3K, a key enzyme at the apex of this cascade. For instance, a 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivative, 10e , was discovered to be a potent inhibitor of the p110α isoform of PI3K. This [1]compound also exhibited significant antiproliferative activity against various cancer cell lines, including those resistant to multiple drugs, and demonstrated in vivo efficacy in a human cervical tumor xenograft model.

The [1]diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how this compound derivatives can intervene.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound and its closely related isomers. It is important to note that much of the detailed publicly available data is for the Furo[2,3-d]pyrimidine isomer, highlighting the need for more extensive research on the this compound core.

Compound IDTarget/Cell LineIC50 (µM)Reference
10e (a pyrido[3',2':4,5]this compound)PI3K p110α~0.0035
[1]Compound 10b (a furo[2,3-d]pyrimidine)PI3Kα0.175
[2][3]Compound 10b (a furo[2,3-d]pyrimidine)PI3Kβ0.071
[2][3]Compound 10b (a furo[2,3-d]pyrimidine)AKT0.411
[2][3]Compound 5d (a furo[2,3-d]pyrimidine chalcone)NCI 59 Cell Line (Mean)2.41
[4]Compound 5e (a furo[2,3-d]pyrimidine chalcone)NCI 59 Cell Line (Mean)1.23

##[4]## 2.2 Antiviral Activity: Combating Viral Replication

The this compound scaffold has also shown significant promise as a source of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Certain dihydrofuro[3,4-d]pyrimidine derivatives, which are structurally related to the this compound core, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These[5][6] compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.

The workflow for the discovery of these antiviral agents is depicted below.

Antiviral_Workflow Design Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis Screening Antiviral Screening Synthesis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Synthesis Candidate Drug Candidate Optimization->Candidate

General Workflow for Antiviral Drug Discovery.

Quantitative Antiviral Activity Data

The following table presents the anti-HIV-1 activity of representative dihydrofuro[3,4-d]pyrimidine derivatives.

Compound IDVirus StrainEC50 (nM)Reference
13c2 Wild-Type HIV-11.6
[5][7]13c4Wild-Type HIV-11.1
[5][7]13c2K103N Mutant2.5
[5][7]13c4K103N Mutant2.0
[5][7]13c2Y181C Mutant3.1
[5][7]13c4Y181C Mutant2.4

##[5][7]## 2.3 Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives, in general, have been shown to possess anti-inflammatory properties, and the this compound nucleus is being explored for this therapeutic application.

Me[8][9]chanism of Action: COX and PDE4 Inhibition

The anti-inflammatory effects of pyrimidine-based compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some [10]pyrimidine derivatives have shown selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which is a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Addit[8][9]ionally, pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response in asthma and chronic obstructive pulmonary disease (COPD).

Part 3: Synthesis of the this compound Core: A Step-by-Step Approach

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the pyrimidine ring onto a pre-formed furan ring. The following is a representative, detailed protocol for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of a Substituted this compound

This protocol is a generalized procedure based on common synthetic methodologies for related fused pyrimidine systems.

St[11][12]ep 1: Synthesis of the 3-Aminofuran Intermediate

  • Reaction Setup: To a solution of a suitably substituted furan-3,4-dicarboxylate (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene), add diphenyl phosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Curtius Rearrangement: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Formation of the Urethane: After the rearrangement is complete, cool the reaction mixture to room temperature and add an alcohol (e.g., tert-butanol) to trap the isocyanate intermediate, forming a urethane.

  • Deprotection: The urethane protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 3-aminofuran-4-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Formation of the this compound Ring

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3-aminofuran-4-carboxylate (1 equivalent) in an excess of formamide.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 150-180 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The Furo[3,2-d]pyrimidin-4-one product often precipitates from the reaction mixture.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum to yield the purified product.

Part 4: Biological Evaluation: Standardized Experimental Protocols

To assess the therapeutic potential of newly synthesized this compound derivatives, a battery of standardized in vitro assays is employed.

In Vitro Antiproliferative (MTT) Assay

This colorimetric assay is widely used to determine the cytotoxic effects of a compound on cancer cell lines.

St[13][14][15]ep-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • [13][14]Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • [13][14]Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

St[16][17]ep-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant human kinase enzyme, and the this compound test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the kinase-specific peptide substrate and ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP back to ATP, which is then quantified in a luciferase-based reaction.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Part 5: Future Perspectives and Conclusion

The this compound nucleus has firmly established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of potent biological activities, particularly as anticancer and antiviral agents. The ability of these compounds to act as kinase inhibitors, especially in the context of the PI3K/AKT/mTOR pathway, underscores their therapeutic potential.

However, a significant portion of the detailed structure-activity relationship and mechanistic studies have been focused on the isomeric Furo[2,3-d]pyrimidine core. To fully unlock the potential of the this compound scaffold, future research should focus on:

  • Systematic Exploration of the Chemical Space: Synthesis and biological evaluation of a broader and more diverse library of this compound derivatives are needed to establish comprehensive structure-activity relationships.

  • Elucidation of Specific Mechanisms of Action: While kinase inhibition is a prominent mechanism, further studies are required to identify the specific kinase targets of this compound derivatives and to explore other potential mechanisms.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates need to be advanced to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

The Expanding Therapeutic Landscape of Furo[3,2-d]pyrimidines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents with high efficacy and specificity is a driving force in modern drug discovery. In this pursuit, heterocyclic compounds have emerged as a cornerstone, providing the structural framework for a vast array of pharmaceuticals. Among these, the this compound core, a fused heterocyclic system consisting of a furan ring merged with a pyrimidine ring, has garnered considerable attention. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth exploration of the known biological activities of this compound derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. While much of the foundational research has also explored the closely related and isomeric furo[2,3-d]pyrimidine scaffold, which will be referenced for comparative insights, this guide will focus on the unique biological profile of this compound derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the development of targeted therapies that inhibit key oncogenic drivers has revolutionized cancer treatment. This compound derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Many this compound and its isomeric furo[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. By mimicking the purine structure of ATP, they bind to the kinase's active site, preventing the phosphorylation of downstream substrates and thereby disrupting oncogenic signaling cascades. Key kinase families targeted by these compounds include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers. Several furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT. For instance, compound 10b in one study demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively.[1][2] This dual inhibition can lead to enhanced apoptosis and cell cycle arrest in cancer cells.[2][3]

  • Receptor Tyrosine Kinases (RTKs): RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for tumor angiogenesis and metastasis. Furo[2,3-d]pyrimidine and benzothis compound derivatives have been synthesized and shown to exhibit potent inhibitory activity against these RTKs.[4] For example, a series of novel furo[3,2-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives were designed as VEGFR-2 inhibitors, with some compounds showing IC50 values comparable to the approved drug sorafenib.[5]

The inhibition of these pathways by this compound derivatives leads to several downstream cellular effects, including:

  • Induction of Apoptosis: By blocking pro-survival signals, these compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with cell cycle progression, often at the G2/M or G1 phase, prevents cancer cell proliferation.[5]

Anticancer_Screening_Workflow Synthesis Synthesis of This compound Derivatives MTT Cell Viability Assay (e.g., MTT Assay) Synthesis->MTT SAR Structure-Activity Relationship Analysis Synthesis->SAR IC50 Determine IC50/GI50 Values MTT->IC50 Kinase In Vitro Kinase Inhibition Assay IC50->Kinase IC50->SAR Mechanism Mechanism of Action Studies Kinase->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Anti_HIV_Workflow Synthesis Synthesis of This compound Derivatives CellBased Cell-Based Anti-HIV Assay Synthesis->CellBased Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity EC50 Determine EC50 Values CellBased->EC50 RTAssay In Vitro Reverse Transcriptase Assay EC50->RTAssay SI Calculate Selectivity Index (SI) EC50->SI IC50 Determine IC50 Values RTAssay->IC50 Cytotoxicity->SI

References

A Technical Guide to the Furo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,2-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a quintessential privileged scaffold in medicinal chemistry. Its unique combination of a furan and a pyrimidine ring creates a planar, electron-rich architecture with strategically positioned hydrogen bond donors and acceptors, making it an ideal framework for interacting with a multitude of biological targets. This guide provides an in-depth exploration of the this compound core, covering its synthesis, functionalization, and its proven success in the development of potent kinase inhibitors, antiviral agents, and other therapeutics. We will delve into the specific structure-activity relationships that govern its biological effects and provide detailed protocols and visualizations to empower researchers in their drug discovery endeavors.

Introduction: The Power of Privileged Scaffolds

In the complex landscape of drug discovery, "privileged scaffolds" are specific molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. This promiscuity is not random; it arises from a scaffold's ability to present functional groups in a precise three-dimensional arrangement that mimics the binding motifs of endogenous ligands. The this compound core is a prime example of such a scaffold.[1][2] Its structural resemblance to purine allows it to effectively compete for the ATP-binding sites of kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[3]

The fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring results in a unique electronic distribution and a rigid, planar geometry. This structure provides a robust platform for the introduction of various substituents, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve high potency and selectivity for a desired target.

The Chemical Landscape: Synthesis and Derivatization

The versatility of the this compound scaffold is underpinned by accessible and adaptable synthetic routes. The regioselective synthesis, to favor the [3,2-d] fusion over the more common [2,3-d] isomer, is a key consideration.

Synthesis of the Core Scaffold

A common strategy for constructing the this compound core involves the cyclization of a functionalized furan precursor. This approach offers good control over the final substitution pattern.

Experimental Protocol: Synthesis of a Furo[3,2-d]pyrimidin-4-one Intermediate

This protocol outlines a general method for the synthesis of a key Furo[3,2-d]pyrimidin-4-one intermediate, which can be further functionalized.

  • Step 1: Synthesis of a 3-Aminofuran-2-carboxylate Precursor: A suitably substituted furan-2,3-dicarboxylate undergoes a Hofmann or Curtius rearrangement to selectively introduce an amino group at the C3 position. The choice of starting furan allows for the pre-installation of desired substituents on the furan portion of the final scaffold.

  • Step 2: Pyrimidine Ring Formation: The resulting 3-aminofuran-2-carboxylate is then subjected to cyclocondensation with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA). Heating the mixture, often under reflux, drives the cyclization to form the pyrimidinone ring.

  • Step 3: Purification: The reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent or water. The crude product is then purified by recrystallization or column chromatography to yield the desired Furo[3,2-d]pyrimidin-4-one.

Causality in Synthesis: The success of this synthesis hinges on the regioselective formation of the 3-aminofuran. The subsequent cyclization is directed by the proximity of the amino and carboxylate groups, ensuring the formation of the desired fused pyrimidine ring.

Diagram: Synthetic Workflow for this compound Core

G A Substituted Furan-2,3-dicarboxylate B Hofmann/Curtius Rearrangement A->B Reagents: Br2, NaOH or DPPA C 3-Aminofuran-2-carboxylate B->C D Cyclocondensation (e.g., Formamide, Reflux) C->D E Furo[3,2-d]pyrimidin-4-one Core D->E F Purification (Recrystallization/Chromatography) E->F G Functionalized Core Scaffold F->G

Caption: General workflow for the synthesis of the this compound core.

Key Functionalization Strategies

The true power of the this compound scaffold lies in its potential for derivatization. The C4 position, often a chloropyrimidine after synthesis, is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide array of amine-containing side chains. This is a critical handle for modulating biological activity and improving physicochemical properties. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed at halogenated positions to introduce aryl or heteroaryl groups, expanding the chemical space and enabling extensive Structure-Activity Relationship (SAR) studies.

Medicinal Chemistry Applications: Targeting Key Disease Pathways

The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, most notably in oncology.

Oncology: Potent Kinase Inhibition

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound core, as a purine isostere, is an excellent starting point for the design of ATP-competitive kinase inhibitors.

Targeting the PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. It is one of the most frequently mutated pathways in human cancers. Several this compound derivatives have been developed as potent inhibitors of PI3K isoforms.[4][5] For instance, the introduction of a morpholino group at the C4 position and an aryl group at the C2 position of a related pyrido[3',2':4,5]this compound scaffold led to a compound with an IC50 of 1.4 µM against the p110α isoform of PI3K.[4] Further optimization of the aryl substituent resulted in a derivative with approximately 400-fold greater potency.[4]

Diagram: Inhibition of the PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Proliferation Cell Growth & Survival AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and point of inhibition.

Targeting EGFR: The Epidermal Growth Factor Receptor (EGFR) is another key target in oncology. Fused pyrimidine systems, including furo[2,3-d]pyrimidines, have shown significant promise as EGFR inhibitors.[6][7][8] While specific data for this compound EGFR inhibitors is less prevalent, the principles of targeting the EGFR kinase domain are transferable. For example, a series of 6-arylsubstituted furo[2,3-d]pyrimidin-4-amine derivatives have demonstrated potent EGFR inhibition, with IC50 values in the low nanomolar range.[6]

Table 1: Representative this compound and Related Fused Pyrimidine Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50Reference
Pyrido[3',2':4,5]this compoundPI3K p110α1.4 µM[4]
2-Aryl-pyrido[3',2':4,5]this compoundPI3K p110α~3.5 nM (estimated)[4]
Furo[2,3-d]pyrimidinePI3Kα/β0.175 / 0.071 µM[5]
Furo[2,3-d]pyrimidineAKT0.411 µM[5]
6-Aryl-furo[2,3-d]pyrimidineEGFR0.4 nM[6]
Antiviral Applications

The structural similarity of the this compound core to nucleosides has also made it a valuable scaffold for the development of antiviral agents. Derivatives have shown activity against a range of viruses by targeting viral enzymes essential for replication. For instance, acyclic analogues of furo[2,3-d]pyrimidin-2(3H)-one have demonstrated activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV).[9] More recently, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, showing efficacy against drug-resistant strains.[10][11][12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • C4 Position: As mentioned, this position is critical for interaction with the hinge region of many kinases. The introduction of small, flexible amine-containing groups often enhances binding affinity.

  • C2 Position: Substitution at this position with aryl or heteroaryl groups can significantly impact potency and selectivity. These groups can extend into hydrophobic pockets within the target protein, forming additional favorable interactions.

  • Furan Ring Substituents: Modification of the furan portion of the scaffold can influence physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

Diagram: Key SAR Points on the this compound Scaffold

Caption: General SAR summary for the this compound scaffold.

Conclusion and Future Perspectives

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to effectively mimic the purine structure, has led to the discovery of numerous potent and selective inhibitors of key biological targets. The success in targeting kinases and viral enzymes highlights the broad therapeutic potential of this scaffold.

Future research will likely focus on exploring less-drugged targets and further refining the scaffold to develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies will undoubtedly expand the accessible chemical space around the this compound core, paving the way for the discovery of new medicines to address unmet medical needs.

References

Furo[3,2-d]pyrimidines: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[3,2-d]pyrimidine scaffold, a privileged heterocyclic structure, has emerged as a focal point in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, positioning it as a versatile backbone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of this compound compounds, with a particular focus on their role as kinase and phosphodiesterase inhibitors. We will delve into the rationale behind targeting these pathways, provide detailed, field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatment modalities for a range of diseases, including cancer and inflammatory disorders.

The this compound Scaffold: A Gateway to Diverse Therapeutic Targets

The this compound core is a bicyclic heteroaromatic system that mimics the purine ring structure found in essential biomolecules like adenosine triphosphate (ATP). This inherent structural analogy is the cornerstone of its therapeutic potential, enabling it to function as a competitive inhibitor for a wide array of enzymes that utilize purine-based substrates. This guide will primarily focus on two major classes of enzymes that have been successfully targeted by this compound derivatives: protein kinases and phosphodiesterases.

dot

Caption: The this compound scaffold and its major therapeutic applications.

Targeting the Kinome: A Promising Anticancer Strategy

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound derivatives have demonstrated significant potential as inhibitors of several key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[2] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. Furo[2,3-d]pyrimidine derivatives, a closely related isomer, have shown potent inhibitory activity against EGFR.[3][4]

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound compounds against EGFR using a luminescence-based assay that measures ADP production.[5][6]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for EGFR to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[2]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Experimental workflow for the in vitro EGFR kinase inhibition assay.

Phosphoinositide 3-kinase (PI3K) / Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene, is a frequent event in many cancers. This compound and its isomers have been identified as potent inhibitors of PI3K and its downstream effector, Akt.[8][9]

This protocol describes a general method for assessing the inhibitory activity of this compound compounds against PI3K isoforms.[4][10]

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • This compound compound stock solution (in DMSO)

  • ADP detection system (e.g., ADP-Glo™) or a method to detect the phosphorylated product (PIP₃)

  • Assay plates and plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Reaction Setup:

    • In a suitable assay plate, add the diluted compound or vehicle control.

    • Add the PI3K enzyme and the PIP₂ substrate.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • If using an ADP detection method, proceed as described in the EGFR assay protocol.

    • If detecting PIP₃, the reaction is stopped, and the amount of PIP₃ is quantified, often using a competitive ELISA-based method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the EGFR assay.

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Furo_Pyrimidine This compound Inhibitor Furo_Pyrimidine->PI3K Inhibits Furo_Pyrimidine->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several Furo[2,3-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors.[12][13][14]

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy.[15][16] Pyrimidine-based scaffolds are known to inhibit Aurora kinases.[17][18][19]

Targeting Phosphodiesterase 4 (PDE4): An Anti-inflammatory Approach

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[20] Elevated cAMP levels have anti-inflammatory effects. Therefore, inhibiting PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 a valuable target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Pyrido[3',2':4,5]this compound derivatives have been identified as potent PDE4 inhibitors.[20]

Cellular Assays: Assessing the Biological Impact

While in vitro enzyme assays are crucial for determining direct target engagement and potency, cell-based assays are essential to evaluate the effects of the compounds in a more biologically relevant context.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are widely used to assess the impact of a compound on cell proliferation and viability.[1][21][22][23] Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and quantifying apoptosis by flow cytometry.[24][25][26]

Materials:

  • Cells treated with the this compound compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment with the compound.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

dot

Caption: Representative flow cytometry quadrants for Annexin V/PI apoptosis assay.

In Silico and In Vivo Evaluation: From Prediction to Preclinical Validation

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[27][28][29] This method is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. The general workflow involves preparing the protein and ligand structures, defining the binding site, running the docking simulation, and analyzing the resulting poses and scores.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of this compound compounds in a living organism, in vivo xenograft models are commonly employed.[30][31][32] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.

  • Cell/Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The this compound compound is administered (e.g., orally, intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and can be used for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Its ability to target a diverse range of enzymes, particularly kinases and phosphodiesterases, underscores its potential in oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound derivatives, from initial in vitro screening to preclinical in vivo validation. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on exploring novel therapeutic targets for this promising scaffold.

References

Furo[3,2-d]pyrimidines: A Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Anticancer Properties of Furo[3,2-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fused Heterocycles in Cancer Therapy

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, fused pyrimidine systems have emerged as "privileged scaffolds" due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. The Furo[3,2-d]pyrimidine core, a fusion of a furan and a pyrimidine ring, has garnered substantial interest in medicinal chemistry for its potential to yield potent and selective anticancer drug candidates. This guide provides a comprehensive overview of the anticancer properties of this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental workflows used to validate their therapeutic potential.

The this compound Core: A Versatile Kinase Inhibitor

The primary mechanism through which many this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][2][3] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] The this compound scaffold, being structurally analogous to the purine core of ATP, can act as a competitive inhibitor at the ATP-binding site of various kinases, thereby blocking downstream signaling and impeding tumor progression.[1][4]

Targeting Key Oncogenic Pathways

Research has demonstrated that this compound derivatives can effectively target several critical oncogenic signaling pathways:

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[5][6][7] Several Furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT, leading to enhanced apoptosis in cancer cells.[1][8] By blocking this pathway, these compounds can effectively halt uncontrolled cell proliferation and induce programmed cell death.[9]

  • Receptor Tyrosine Kinases (RTKs): RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial for tumor growth, angiogenesis, and metastasis.[3][6] Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of these receptors.[10][11] For instance, certain derivatives have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[10] Others have demonstrated potent, submicromolar inhibition of EGFR, comparable to the established inhibitor erlotinib, leading to cell cycle arrest and apoptosis in breast cancer cells.[11]

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the core scaffold. This structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Key SAR insights for the broader furopyrimidine class include:

  • Substitutions at C2 and C4: The nature of the groups at the C2 and C4 positions of the pyrimidine ring plays a critical role in determining the inhibitory activity. For example, the presence of a 2,4-diamino-furo[2,3-d]pyrimidine moiety has been identified as a highly privileged structure for developing novel anticancer drugs.[12]

  • Fusion of Additional Rings: The fusion of other heterocyclic rings to the this compound core can enhance anticancer activity. For instance, the creation of a furo[3,2-e][8][12][13]triazolo[1,5-c]pyrimidine system has yielded compounds with potent antiangiogenic properties.[10]

  • Aromatic Substituents: The introduction of various aromatic and heteroaromatic rings at different positions of the scaffold has been a common strategy to improve binding affinity to target kinases. Chalcone-based Furo[2,3-d]pyrimidine derivatives, for example, have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines.[14][15][16]

Experimental Validation: A Step-by-Step Approach

The evaluation of the anticancer potential of novel this compound derivatives involves a series of well-defined in vitro and in vivo assays. This self-validating system ensures the scientific rigor and trustworthiness of the findings.

In Vitro Evaluation Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 In Vivo Validation Synthesis Synthesis of This compound Derivatives NCI-60 Screen NCI-60 Human Tumor Cell Line Screen Synthesis->NCI-60 Screen Single Dose (10 µM) Five-Dose Assay Five-Dose Response Screen NCI-60 Screen->Five-Dose Assay Determine GI50, TGI, LC50 MTT/SRB Assay MTT or SRB Assay on Selected Cell Lines Five-Dose Assay->MTT/SRB Assay Confirm Cytotoxicity Kinase Inhibition Assay In Vitro Kinase Inhibition Assay MTT/SRB Assay->Kinase Inhibition Assay Cell Cycle Analysis Flow Cytometry MTT/SRB Assay->Cell Cycle Analysis Apoptosis Assay Annexin V/PI Staining MTT/SRB Assay->Apoptosis Assay Xenograft Model In Vivo Efficacy in Animal Models Apoptosis Assay->Xenograft Model

Caption: A typical experimental workflow for evaluating the anticancer activity of novel this compound compounds.

Detailed Experimental Protocols

1. Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

  • Step 1: Cell Seeding: Plate human cancer cell lines (e.g., HepG2, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Step 1: Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Step 2: Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Step 3: Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Step 4: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.[5][17]

3. Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Step 2: Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

  • Step 3: Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected Furo[2,3-d]pyrimidine derivatives from various studies.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
4a HepG2 (Liver)MTT0.70[12][18]
10b HS 578T (Breast)GI501.51[5][8]
5d NCI 59 Cell Line PanelGI50 (Mean)2.41[15]
5e NCI 59 Cell Line PanelGI50 (Mean)1.23[15]
8b HUVECAntiproliferative> Sorafenib[10]
10c HUVECAntiproliferative-[10]
3f T-47D (Breast)EGFR Inhibition0.121[11]

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: this compound derivatives as inhibitors of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents.[13] Their ability to inhibit key oncogenic pathways, coupled with the potential for synthetic modification to optimize their pharmacological properties, makes them an attractive area for further research. Future efforts should focus on:

  • Expanding the chemical diversity of this compound libraries to explore a wider range of biological targets.

  • Conducting comprehensive preclinical studies , including in vivo efficacy and toxicity assessments, for the most promising lead compounds.

  • Investigating potential mechanisms of drug resistance to inform the development of next-generation inhibitors.

The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective therapies to combat cancer.

References

An In-depth Technical Guide to the Antimicrobial Potential of Furo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those mimicking endogenous structures, represent a fertile ground for scaffold-based drug design. Among these, the Furo[3,2-d]pyrimidine core has emerged as a scaffold of significant interest. Structurally analogous to purines, these molecules are uniquely positioned to function as antagonists of critical metabolic and replicative pathways in microbial pathogens. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and structural rationale to its known biological activities and future potential as a source of next-generation antimicrobial agents. We will delve into the causality behind synthetic choices, detail robust protocols for evaluation, and explore the structure-activity relationships that govern its therapeutic potential.

The this compound Scaffold: A Privileged Structure

The core of our investigation is the this compound bicyclic system. This scaffold is a fused heterocycle comprising a furan ring and a pyrimidine ring.[1] Its significance in medicinal chemistry is largely derived from its structural resemblance to purine, a fundamental component of nucleic acids (adenine, guanine) and various cofactors. This bioisosteric relationship is the foundational hypothesis for its biological activity; the molecule can act as an antimetabolite, competitively inhibiting enzymes involved in purine metabolism and nucleic acid synthesis, thereby disrupting microbial growth and replication.[2]

The strategic placement of nitrogen and oxygen atoms creates a unique electronic and steric profile, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound with IUPAC numbering.

Strategic Synthesis of this compound Derivatives

The synthesis of functionalized Furo[3,2-d]pyrimidines is a critical step in exploring their therapeutic potential. A robust and versatile synthetic strategy allows for the systematic modification of the core scaffold, which is essential for developing structure-activity relationships. One of the most effective methods involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized furan C-nucleoside.[3] This approach offers excellent control over stereochemistry and allows for late-stage diversification at key positions.

The causality for this multi-step approach is rooted in achieving high specificity and yield. Starting with a protected ribofuranosyl cyanide allows for the precise construction of the furan ring. The subsequent cyclization to form the pyrimidine ring is a critical annulation step, where reagents are chosen to install desired functionalities directly at the C4 position, a site known to be crucial for biological activity.

G start Protected Ribofuranosyl Cyanide step1 LDA-promoted Cyclization (Formation of Furan C-Nucleoside) start->step1 1. LDA, THF intermediate Key Intermediate: 3-Amino-4-cyanofuran Nucleoside step1->intermediate step2 Pyrimidine Ring Annulation (e.g., with Formamide, Thiourea, etc.) intermediate->step2 2. Ring-forming reagent end Target this compound C-Nucleosides (Substituted at C4) step2->end

Caption: Workflow for the synthesis of this compound C-nucleosides.

Experimental Protocol: Synthesis of 4-Amino-7-(β-D-ribofuranosyl)this compound[3]

This protocol outlines the key steps for synthesizing a representative C-nucleoside analogue.

Step 1: Synthesis of the 3-Amino-4-cyanofuran Intermediate

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere.

  • Slowly add a solution of the starting protected ribofuranosyl cyano ether to the LDA solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture for 2-3 hours, allowing the cyclization to proceed.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude furan C-nucleoside by silica gel column chromatography. Rationale: This LDA-promoted cyclization is a highly efficient method for forming the furan ring with the required amino and cyano functionalities in the correct positions for subsequent pyrimidine ring formation.

Step 2: Pyrimidine Ring Formation

  • Dissolve the purified 3-amino-4-cyanofuran intermediate in an excess of formamide.

  • Heat the mixture at reflux (typically 160-180°C) for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the excess formamide under high vacuum.

  • The crude product is then subjected to deprotection steps (e.g., using methanolic ammonia) to remove the sugar protecting groups.

  • Purify the final 4-amino-furo[3,2-d]pyrimidine nucleoside product using reverse-phase HPLC. Rationale: Using formamide as both a reagent and solvent provides the necessary atoms (one carbon and one nitrogen) to form the pyrimidine ring, directly installing the critical amino group at the C4 position, yielding an adenosine analogue.

Antimicrobial Spectrum of Activity

While the this compound scaffold holds significant theoretical promise, comprehensive screening against a broad panel of bacterial and fungal pathogens is still an emerging area of research. However, pioneering studies have demonstrated notable activity against pathogenic protozoa, which are eukaryotic microbes. These findings provide a crucial validation of the scaffold's potential and a strong rationale for expanded screening.

Specifically, C-nucleoside analogues of this compound have shown potent activity against the protozoans Leishmania donovani (the causative agent of leishmaniasis) and Trypanosoma gambiense (the causative agent of African trypanosomiasis).[3]

Compound ID Core Structure C4-Substituent Target Organism Activity Reference
Analogue 1This compound-NH₂ (Amino)Mouse L1210 cellsCytotoxic[3]
Analogue 2This compound=O (Oxo)L. donovaniActive[3]
Analogue 3This compound=O (Oxo)T. gambienseActive[3]

This table summarizes the reported biological activities of key this compound C-nucleoside analogues. The activity against pathogenic protozoa underscores the potential of this scaffold to interfere with essential eukaryotic microbial pathways, which may translate to antifungal activity.

The observed antiprotozoal activity is highly significant. These organisms, being eukaryotes, share some metabolic pathways with fungi. Therefore, the potent activity against Leishmania and Trypanosoma strongly suggests that this compound derivatives are excellent candidates for screening against pathogenic fungi like Candida albicans and Aspergillus fumigatus. Further investigation against a panel of Gram-positive and Gram-negative bacteria is also warranted to fully delineate the antimicrobial spectrum.

Hypothesized Mechanism of Antimicrobial Action

The precise molecular targets of this compound derivatives are yet to be fully elucidated. However, based on their structural design as purine isosteres, a compelling hypothesis is that they function as antimetabolites , interfering with nucleic acid biosynthesis or folate pathways.

Potential Molecular Targets:

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for regenerating tetrahydrofolate, a key cofactor in the synthesis of nucleotides, including thymidine. Many pyrimidine-based drugs, like trimethoprim, are potent DHFR inhibitors.[2] Furo[3,2-d]pyrimidines could potentially bind to the active site of microbial DHFR, blocking the folate cycle.

  • DNA and RNA Polymerases: As purine analogues, these compounds could be phosphorylated in vivo to their triphosphate forms. These fraudulent nucleotides could then act as competitive inhibitors or chain terminators during DNA or RNA synthesis, leading to microbial cell death.

  • DNA Gyrase/Topoisomerase: These enzymes are essential for managing DNA supercoiling during replication. Some fused heterocyclic compounds have been shown to inhibit their function.[4] Molecular docking studies could reveal potential binding interactions with these enzymes.

FDP This compound (Purine Analogue) DHFR Microbial DHFR FDP->DHFR Inhibition Polymerase DNA/RNA Polymerases FDP->Polymerase Inhibition / Chain Termination THF Tetrahydrofolate DNA_RNA DNA/RNA Replication Growth Microbial Growth Arrest / Cell Death DHF Dihydrofolate DHF->THF Reduction Nucleotides Nucleotide Synthesis THF->Nucleotides Cofactor Nucleotides->DNA_RNA DNA_RNA->Growth

Caption: Hypothesized mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is paramount for optimizing a lead scaffold into a clinical candidate. For Furo[3,2-d]pyrimidines, SAR exploration aims to identify which substituents at which positions enhance antimicrobial potency while minimizing host cytotoxicity. Based on existing data for this scaffold and related pyrimidine nucleosides, key positions for modification are C2, C4, and the C7-sugar moiety.[3][5]

Key Positions for Modification:

  • C4-Position: This is a critical interaction point. The synthesis of analogues with amino (-NH₂), oxo (=O), thiono (=S), and methylthio (-SMe) groups has shown that this position profoundly impacts biological activity.[3] The amino group often mimics adenosine, while the oxo group mimics inosine or guanosine, allowing the molecule to target different purine-dependent enzymes.

  • C2-Position: This position is a vector for exploring additional binding pockets within a target enzyme. Introducing small alkyl or aryl groups can enhance van der Waals interactions and improve potency.

  • C7-Position (Sugar Moiety): For nucleoside analogues, modifications to the sugar ring are crucial. For instance, in related antiviral pyrimidine nucleosides, the presence of a 3'-azido group is often key for potent activity, as it acts as a chain terminator.[5] Exploring different sugar mimics or replacing the sugar with lipophilic alkyl chains could modulate cell permeability and target engagement.

start Identify this compound Hit Compound step1 Synthesize Analogue Library: Vary Substituents at C4 (-NH₂, =O, =S, -SMe) start->step1 step2 Synthesize Analogue Library: Vary Substituents at C2 (H, Me, Ph, etc.) start->step2 step3 Synthesize Analogue Library: Modify C7 Moiety (Sugar modifications, Alkyl chains) start->step3 eval1 In Vitro Screening (MIC against Bacteria/Fungi) step1->eval1 eval2 Cytotoxicity Assay (e.g., on HEK293 cells) step1->eval2 step2->eval1 step2->eval2 step3->eval1 step3->eval2 analysis SAR Analysis: Correlate Structure with Activity and Selectivity Index eval1->analysis eval2->analysis analysis->start Iterative Optimization lead Optimized Lead Compound analysis->lead

Caption: A logical workflow for the Structure-Activity Relationship (SAR) exploration.

Gold-Standard Protocols for Antimicrobial Evaluation

To ensure data is robust and comparable across studies, standardized evaluation methods are essential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI)[6]

This protocol provides a quantitative measure of a compound's antimicrobial activity.

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the test this compound derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.4-5 x 10⁴ CFU/mL (for fungi) in the wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well containing the test compound dilutions. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a spectrophotometric plate reader. Rationale: This method is highly reproducible and provides a quantitative endpoint (MIC) that is essential for SAR studies and for comparing the potency of different compounds.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel antimicrobial agents. Its identity as a purine bioisostere provides a strong mechanistic rationale for its potential efficacy. The demonstrated antiprotozoal activity serves as a critical proof-of-concept, validating the biological potential of this heterocyclic system.[3]

The path forward requires a systematic and multidisciplinary approach:

  • Broad-Spectrum Screening: The highest priority is to screen existing and newly synthesized this compound libraries against diverse panels of clinically relevant bacteria (including ESKAPE pathogens) and fungi.

  • Mechanism of Action Deconvolution: For active compounds, target identification studies are crucial. This can involve genetic approaches (e.g., screening for resistant mutants) and biochemical assays against hypothesized targets like DHFR and DNA gyrase.

  • Pharmacokinetic Optimization: Lead compounds must be profiled for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. SAR efforts should co-optimize for potency and drug-like properties to ensure in vivo efficacy.

  • In Vivo Efficacy Studies: Promising candidates with good in vitro activity and favorable ADME profiles should be advanced to animal models of infection to assess their therapeutic potential in a physiological context.

References

Furo[3,2-d]pyrimidine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, fused pyrimidine systems have emerged as "privileged scaffolds" due to their intrinsic ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comprehensive technical overview of the Furo[3,2-d]pyrimidine core as a promising, albeit less explored, scaffold for the development of novel kinase inhibitors. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) of key derivatives, and detail the established methodologies for their biological evaluation. While direct research on the this compound isomer is nascent, this guide will leverage the extensive data on the closely related Furo[2,3-d]pyrimidine scaffold as a predictive model for future development, offering field-proven insights for researchers aiming to exploit this promising chemical space.

The this compound Scaffold: A Bioisostere of Adenine

The this compound core is a bicyclic heteroaromatic system where a furan ring is fused to a pyrimidine ring.[1][2] Its structural analogy to adenine, the purine nucleobase in adenosine triphosphate (ATP), is the fundamental reason for its potential as a kinase inhibitor. This bioisosteric relationship allows it to fit into the highly conserved ATP-binding pocket of kinases, forming key hydrogen bond interactions with the hinge region, a critical determinant of inhibitor binding.[3] While the isomeric Furo[2,3-d]pyrimidine scaffold has been more extensively studied, the unique electronic and steric properties of the this compound core offer a distinct opportunity for novel inhibitor design and patentability.[1][4]

Synthetic Strategies: Building the Core

The synthesis of substituted Furo[3,2-d]pyrimidines can be approached through various routes, often involving the construction of one ring onto the other pre-formed heterocycle. A notable example is the synthesis of pyrido[3',2':4,5]this compound derivatives, which have shown potent activity as PI3K inhibitors.[5]

Example Protocol: Synthesis of Pyrido[3',2':4,5]this compound Derivatives

This protocol is adapted from the synthetic route described by Hayakawa et al. (2007) for the synthesis of 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivatives.[5]

Step 1: Synthesis of the Furan Intermediate

  • Starting from a substituted 2-aminopyridine, a furan ring is constructed. This can be achieved through a multi-step process involving reactions to build the furan moiety at the 3,2-positions of the pyridine ring.

Step 2: Formation of the Pyrimidine Ring

  • The resulting aminofuranopyridine intermediate is then treated with reagents to form the fused pyrimidine ring. This typically involves reaction with a formylating agent or an equivalent to provide the necessary carbon atom for the pyrimidine ring, followed by cyclization.

Step 3: Functionalization of the Core

  • The resulting pyrido[3',2':4,5]this compound core can be further functionalized. For example, a chlorine atom can be introduced at the 4-position, which can then be displaced by various nucleophiles, such as morpholine, to introduce diversity and modulate the compound's properties.

  • Aryl groups can be introduced at the 2-position through cross-coupling reactions, such as the Suzuki reaction, to explore the SAR at this position.

Kinase Targets and Structure-Activity Relationship (SAR)

While the body of literature for this compound kinase inhibitors is still growing, key findings point to its potential against important cancer targets.

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][6]

A significant breakthrough in the development of this compound-based inhibitors was the discovery of 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivatives as potent PI3Kα inhibitors.[5] Starting from a thieno[3,2-d]pyrimidine hit with an IC50 of 1.4 µM, structural modifications led to the furo-analog 10e, which exhibited an approximately 400-fold increase in potency against p110α.[5] This compound also showed potent inhibition of p110β and demonstrated anti-proliferative activity in various cancer cell lines.[5]

Key SAR Insights for PI3K Inhibition:

  • The this compound Core: The furan oxygen is a key feature for potent activity.

  • Substitution at the 2-position: The presence of an aryl group at this position is crucial for high potency.

  • Substitution at the 4-position: A morpholino group at this position is well-tolerated and contributes to the overall activity.

Spleen Tyrosine Kinase (Syk) Inhibition

A patent application has disclosed this compound compounds as inhibitors of protein kinases, with a particular emphasis on Spleen Tyrosine Kinase (Syk).[4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of immunoreceptors in various inflammatory cells, making it an attractive target for autoimmune diseases and certain B-cell malignancies.[4]

A Comparative Look at the Furo[2,3-d]pyrimidine Isomer

The extensive research on the Furo[2,3-d]pyrimidine scaffold provides valuable insights into the broader potential of furopyrimidines.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Numerous Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, a key driver in non-small cell lung cancer.[7][8][9] SAR studies have shown that substitutions at the 4, 5, and 6-positions of the Furo[2,3-d]pyrimidine core are critical for potent and selective EGFR inhibition.[7] For instance, compound 3f from one study showed potent EGFR inhibition with an IC50 of 0.121 µM and induced cell cycle arrest and apoptosis in breast cancer cells.[8]

  • Dual PI3K/AKT Inhibition: The Furo[2,3-d]pyrimidine scaffold has also been utilized to develop dual inhibitors of PI3K and AKT. Compound 10b , a Furo[2,3-d]pyrimidine derivative, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively.[6][10]

  • VEGFR-2 Inhibition: Furo[2,3-d]pyrimidine derivatives have also been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]

Data Presentation: Inhibitory Activities

The following table summarizes the reported in vitro inhibitory activities of selected this compound and Furo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Compound IDScaffoldTarget Kinase(s)IC50 (µM)Cell LineGI50/CC50 (µM)Reference
10e Pyrido[3',2':4,5]this compoundPI3Kα~0.0035HeLa-[5]
3f Furo[2,3-d]pyrimidineEGFR0.121T-47D-[8]
10b Furo[2,3-d]pyrimidinePI3Kα0.175HS 578T1.51[6][10]
PI3Kβ0.071
AKT0.411
8b Furo[3,2-e][5][10]triazolo[1,5-c]pyrimidineVEGFR-20.0387HUVEC-[11]
10c Furo[2,3-d]pyrimidineVEGFR-20.0414HUVEC-[11]

Key Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflow is crucial for understanding the context and application of these inhibitors.

Targeted Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Dimer Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Furopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->KinaseAssay CellCulture Cancer Cell Line Culture Purification->CellCulture MTTAssay Cell Viability Assay (MTT/MTS) (GI50 Determination) CellCulture->MTTAssay CellCycle Cell Cycle Analysis (Flow Cytometry) MTTAssay->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) MTTAssay->Apoptosis WesternBlot Western Blot (Target Modulation) MTTAssay->WesternBlot

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key biological assays used to evaluate this compound-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline for a competitive binding assay to determine the IC50 of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (this compound derivatives)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO, and then dilute in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic model.

Cell Viability Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, T-47D)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) by comparing the absorbance of treated cells to untreated controls.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Treat cells with the test compound at a concentration around its GI50 for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Perspectives

The this compound scaffold represents a promising yet underexplored area in the field of kinase inhibitor drug discovery. The existing evidence, particularly the development of potent pyrido[3',2':4,5]this compound-based PI3K inhibitors and the patenting of Furo[3,2-d]pyrimidines as Syk inhibitors, validates the potential of this core structure. By drawing parallels with the extensively studied Furo[2,3-d]pyrimidine isomer, it is reasonable to hypothesize that the this compound scaffold can be decorated with appropriate substituents to target a wide range of kinases, including EGFR, VEGFR, and Aurora kinases.

Future research should focus on:

  • Expanding the synthetic toolbox to create diverse libraries of this compound derivatives.

  • Systematic SAR studies to understand the influence of substituents at various positions on kinase selectivity and potency.

  • Computational modeling and structure-based design to guide the synthesis of next-generation inhibitors with improved pharmacological profiles.

  • Head-to-head comparison with the Furo[2,3-d]pyrimidine isomer to delineate the unique advantages of each scaffold.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of the this compound scaffold, with the ultimate goal of developing novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

The Furo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. While not found in naturally occurring products, the synthetic versatility of this core has enabled the development of potent and selective inhibitors for key enzymes implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its physicochemical properties, synthetic routes, and its burgeoning role in modern drug discovery, with a particular focus on its application as kinase and phosphodiesterase inhibitors.

Introduction: The this compound Scaffold - A Bioisostere of Purine

The journey of many successful therapeutic agents often begins with mimicking the structures of endogenous molecules to modulate their biological functions. The this compound scaffold is a prime example of this strategy, being recognized as a bioisostere of purine.[1] This structural similarity to the building blocks of DNA and RNA, as well as key signaling molecules like ATP, provides a strategic advantage in designing molecules that can interact with a wide array of biological targets.[1]

The fusion of a furan ring to a pyrimidine ring creates a unique electronic and steric profile that can be chemically tailored to achieve desired pharmacological effects.[1] This inherent "drug-likeness" has propelled the investigation of this compound derivatives in various therapeutic areas.

Physicochemical Properties

The unsubstituted this compound core possesses the following computed physicochemical properties:

PropertyValue
Molecular FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
XLogP30.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area38.9 Ų

Data sourced from PubChem CID 21948582[2]

These properties highlight a compact, relatively lipophilic core with hydrogen bonding capabilities primarily through its nitrogen and oxygen atoms, making it an excellent starting point for library synthesis and lead optimization.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached in several ways, primarily by building the pyrimidine ring onto a pre-existing furan or vice-versa. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow

A common strategy involves the use of a substituted furan as a key intermediate, followed by cyclization to form the fused pyrimidine ring. This workflow allows for the introduction of diversity elements at various positions of the scaffold.

G A Starting Materials (e.g., Substituted Furans) B Functional Group Interconversion A->B Introduction of necessary functional groups C Cyclization to form Pyrimidine Ring B->C Reaction with C1 or N-C-N synthons D This compound Core C->D E Further Derivatization D->E Modification of substituents F Target Molecules E->F

Caption: A generalized synthetic workflow for this compound derivatives.

Exemplary Experimental Protocol: Synthesis of a Pyrido[3',2':4,5]this compound Derivative

This protocol is adapted from the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors.[3]

Step 1: Synthesis of the Furan Intermediate

  • A suitably substituted aminofuran is reacted with a reagent to introduce a cyano group at the adjacent position. This is a critical step to enable the subsequent cyclization.

Step 2: Formation of the Fused Pyridine Ring

  • The aminonitrile-substituted furan undergoes a cyclocondensation reaction, often with a malonic acid derivative, to form the pyridone ring fused to the furan.

Step 3: Construction of the Fused Pyrimidine Ring

  • The resulting pyrido[2,3-b]furan-one is then treated with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to introduce a one-carbon unit.

  • Subsequent reaction with a nitrogen source, like ammonium chloride, leads to the formation of the fused pyrimidine ring, yielding the pyrido[3',2':4,5]this compound core.

Step 4: Final Derivatization

  • The core structure can then be further functionalized, for instance, by introducing various substituents at key positions to modulate biological activity and pharmacokinetic properties.[3]

The this compound Core in Cancer Therapy: A Focus on Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structural similarity of the this compound scaffold to ATP, the natural substrate of kinases, has led to the development of numerous potent kinase inhibitors.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers.[4] this compound derivatives have been successfully designed as inhibitors of key kinases in this pathway, particularly PI3Kα.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Structure-Activity Relationship (SAR) of this compound-based PI3K Inhibitors

Systematic modification of the this compound scaffold has yielded potent and selective PI3K inhibitors. A notable example is the development of 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivatives.[5]

CompoundR GroupPI3Kα IC₅₀ (µM)
2a Unsubstituted Phenyl1.4
10e 4-Methyl-3-nitrophenyl~0.0035

Data adapted from Hayakawa et al., 2007[5]

The addition of a 4-methyl-3-nitrophenyl group at the 2-position of the scaffold in compound 10e resulted in an approximately 400-fold increase in potency against PI3Kα compared to the unsubstituted analog 2a .[5] This highlights the critical role of substituents in modulating the inhibitory activity of the this compound core.

In Vitro Assay for PI3K Inhibitory Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • PIP₂ (substrate)

  • ³²P-ATP

  • Test compound (this compound derivative)

  • Kinase buffer

  • Lipid extraction reagents

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the PI3K enzyme, kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ³²P-ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).

  • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Extract the radiolabeled lipid product (PIP₃) using an organic solvent mixture (e.g., chloroform/methanol).

  • Quantify the amount of radiolabeled PIP₃ using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Furo[3,2-d]pyrimidines as Anti-inflammatory Agents: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and evaluated as potent PDE4 inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD).[3]

Key Structural Features for PDE4 Inhibition

Structure-activity relationship studies have revealed that certain structural motifs are crucial for high-affinity binding to the PDE4 enzyme.[3] These include:

  • A gem-dimethylcyclohexyl moiety fused to the pyridine ring: This group is believed to occupy a hydrophobic pocket in the enzyme's active site.[3]

  • Substitution at the 5-position of the pyrido[3',2':4,5]this compound scaffold: This position allows for the introduction of various groups to fine-tune the compound's potency and selectivity.[3]

Conclusion and Future Directions

The this compound core has proven to be a highly versatile and valuable scaffold in the pursuit of novel therapeutics. Its identity as a purine bioisostere provides a solid foundation for its interaction with a diverse range of biological targets. The successful development of potent kinase and PDE4 inhibitors based on this scaffold underscores its significance in medicinal chemistry.

Future research in this area will likely focus on:

  • Exploration of novel substitution patterns: To further enhance potency, selectivity, and pharmacokinetic profiles.

  • Application to other therapeutic targets: The inherent drug-like properties of the this compound core make it an attractive candidate for screening against other enzyme families and receptors.

  • Preclinical and clinical development of lead candidates: Promising compounds identified through in vitro and in vivo studies will be advanced toward clinical trials.

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

A Technical Guide to the Spectroscopic Characterization of the Furo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its structural analogy to purines allows for interaction with a multitude of biological targets, leading to a wide range of pharmacological activities. A thorough understanding of the spectroscopic properties of this core is paramount for the unambiguous identification, characterization, and purity assessment of novel derivatives.

The this compound Core: Structure and Numbering

The this compound core consists of a furan ring fused to a pyrimidine ring. The accepted IUPAC numbering for this heterocyclic system is illustrated below, which is crucial for the correct assignment of signals in NMR spectra.

Furo_3_2_d_pyrimidine_Structure cluster_0 This compound cluster_1 IUPAC Numbering mol mol_numbered <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>AtomTD><TD>NumberTD>TR><TR><TD>NTD><TD>1TD>TR><TR><TD>CTD><TD>2TD>TR><TR><TD>NTD><TD>3TD>TR><TR><TD>CTD><TD>4TD>TR><TR><TD>CTD><TD>4aTD>TR><TR><TD>CTD><TD>5TD>TR><TR><TD>CTD><TD>6TD>TR><TR><TD>OTD><TD>7TD>TR><TR><TD>CTD><TD>7aTD>TR>TABLE> Mass_Spec_Fragmentation M This compound [M]⁺˙ F1 Loss of HCN M->F1 F2 Loss of CO M->F2 F3 Loss of N₂ F1->F3

An In-depth Technical Guide to the Furo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-d]pyrimidine Scaffold

The this compound core is a bicyclic heteroaromatic system formed by the fusion of a furan ring with a pyrimidine ring. As a purine bioisostere, this scaffold has emerged as a "privileged structure" in medicinal chemistry, a framework that is capable of binding to multiple biological targets. The unique electronic arrangement, resulting from the fusion of an electron-rich furan ring and an electron-deficient pyrimidine ring, imparts a distinct reactivity profile and a three-dimensional architecture conducive to interacting with various enzymatic active sites. This guide provides a comprehensive technical overview of the this compound core, detailing its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics.

Part 1: Core Structure and Physicochemical Properties

The foundational characteristics of a scaffold are critical in predicting its behavior in both chemical and biological systems. The this compound core's properties are derived from the interplay between its two constituent rings.

1.1. Molecular Structure and Key Identifiers

The IUPAC name for this scaffold is simply This compound .[1] It is a planar aromatic system with the chemical formula C₆H₄N₂O.

  • Chemical Formula : C₆H₄N₂O

  • CAS Number : 4437-16-5[1]

  • SMILES : C1=COC2=CN=CN=C21[1]

  • InChIKey : JUQAECQBUNODQP-UHFFFAOYSA-N[1]

1.2. Physicochemical Data

While extensive experimental data for the unsubstituted parent molecule is limited, computational models provide reliable estimates for key physicochemical parameters that are crucial for drug design, particularly in predicting absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Molecular Weight 120.11 g/mol PubChem[1]
XLogP3 (Lipophilicity) 0.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]
Rotatable Bond Count 0PubChem[1]

Insight for the Medicinal Chemist: The low molecular weight, moderate lipophilicity (XLogP3 < 5), and low polar surface area (TPSA < 140 Ų) suggest that the unsubstituted core possesses favorable "rule-of-five" characteristics, indicating a good starting point for developing orally bioavailable drug candidates. The three hydrogen bond acceptors (the two pyrimidine nitrogens and the furan oxygen) provide key points for directed interactions within a biological target's active site.

Part 2: Chemical Reactivity and Synthesis

The this compound scaffold possesses a dualistic chemical nature. The pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions C2 and C4. Conversely, the furan ring is electron-rich, making it amenable to electrophilic substitution. This reactivity profile is the cornerstone of its synthetic utility.

2.1. Reactivity Profile

The primary sites for chemical modification are the C2, C4, and C7 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is the most common site for derivatization. A typical strategy involves the synthesis of a 4-pyrimidinone precursor, which can be converted to a highly reactive 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃).[2] This chloro group serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles (amines, alcohols, thiols) to build diverse chemical libraries.

  • Electrophilic Substitution: While less common, the furan ring can undergo electrophilic attack. Studies on the analogous pyrrolo[3,2-d]pyrimidine system show that reactions like bromination, nitration, and aminomethylation occur on the five-membered ring. By analogy, the C7 position of the this compound core is the most likely site for such reactions.

Caption: Reactivity map of the this compound core.

2.2. General Synthetic Strategies

The synthesis of the this compound core typically involves constructing the pyrimidine ring onto a pre-functionalized furan precursor. This approach offers high versatility in introducing substituents.

start Substituted 3-Aminofuran step1 Cyclocondensation (e.g., with Formamide or Formamidine Acetate) start->step1 intermediate Furo[3,2-d]pyrimidin-4-one step1->intermediate step2 Chlorination (POCl3) intermediate->step2 reactive_core 4-Chloro-furo[3,2-d]pyrimidine (Key Intermediate) step2->reactive_core step3 Nucleophilic Substitution (SNAr with R-NH2, R-SH, etc.) reactive_core->step3 end Diverse Library of This compound Derivatives step3->end

Caption: General synthetic workflow for this compound derivatives.

Part 3: Applications in Drug Discovery

The furopyrimidine scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential. Derivatives have shown a broad spectrum of biological activities, primarily in oncology and inflammatory diseases.

3.1. Anticancer and Kinase Inhibitory Activity

Many this compound analogues and related isomers are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • PI3K/AKT Pathway Inhibition: Derivatives of the closely related pyrido[3',2':4,5]this compound have been identified as potent inhibitors of PI3 Kinase p110α, a key enzyme in a pathway that promotes cell proliferation and survival.[3] Furo[2,3-d]pyrimidine derivatives have also been developed as dual PI3K/AKT inhibitors.[4][5]

  • VEGFR-2 Inhibition: Certain Furo[2,3-d]pyrimidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels.[6]

  • PDE4 Inhibition: Pyrido[3',2':4,5]this compound derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase type 4 (PDE4), a target for treating inflammatory diseases like asthma and COPD.[7]

The collective evidence strongly suggests that the this compound core is a highly adaptable scaffold for the design of kinase inhibitors and other targeted therapies.[3][8][9]

Part 4: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of this compound derivatives. These are representative protocols and may require optimization for specific substrates.

Protocol 1: Synthesis of 4-Chloro-furo[3,2-d]pyrimidine Intermediate

This two-step protocol describes the creation of the key 4-chloro intermediate, which is the gateway to a vast library of derivatives. The procedure is adapted from methodologies used for analogous benzothis compound systems.[2]

Step A: Synthesis of Furo[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: To a solution of a suitable 3-aminofuran-4-carboxamide (1.0 eq) in an appropriate solvent (e.g., ethanol), add an aldehyde or orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the Furo[3,2-d]pyrimidin-4(3H)-one derivative.

Step B: Chlorination to 4-Chloro-furo[3,2-d]pyrimidine

  • Reaction Setup: Suspend the Furo[3,2-d]pyrimidin-4(3H)-one (1.0 eq) from Step A in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up (CAUTION: Highly Exothermic Quench): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) until a precipitate forms.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target 4-chloro-furo[3,2-d]pyrimidine.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation. It is a standard initial screen for evaluating the cytotoxic potential of new compounds.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound core is a synthetically tractable and versatile scaffold with a compelling profile for applications in drug discovery. Its unique electronic properties, combined with its structural similarity to endogenous purines, make it an ideal starting point for the design of potent and selective inhibitors of key biological targets. The established synthetic routes, particularly the use of the 4-chloro intermediate, provide a robust platform for generating extensive libraries for structure-activity relationship (SAR) studies. As demonstrated by the broad range of biological activities found in its analogues, the this compound scaffold represents a privileged framework that will undoubtedly continue to yield novel therapeutic candidates for oncology, inflammation, and beyond.

References

Methodological & Application

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a structural bioisostere of purine.[1] Derivatives of this class have demonstrated a wide array of biological activities, including their potential as kinase inhibitors for therapeutic applications.[2] This document provides a comprehensive guide for the one-pot synthesis of substituted Furo[3,2-d]pyrimidines, targeting researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, present a detailed, field-proven protocol, and discuss the causality behind the experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of Furo[3,2-d]pyrimidines

Fused heterocyclic systems are the cornerstone of many therapeutic agents. Among these, the this compound core has garnered significant attention due to its structural analogy to endogenous purines, allowing these molecules to interact with a multitude of biological targets.[1] This structural mimicry has led to the development of this compound derivatives with potent pharmacological profiles.

The development of efficient and atom-economical synthetic methodologies is paramount in modern drug discovery. One-pot syntheses, particularly those involving multicomponent reactions (MCRs), offer significant advantages over traditional multi-step approaches.[3] These benefits include reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, all of which contribute to a more sustainable and cost-effective synthetic process.[4] This guide focuses on a one-pot approach to access the valuable this compound scaffold.

Mechanistic Insights: The Logic Behind the One-Pot Strategy

The one-pot synthesis of substituted Furo[3,2-d]pyrimidines can be efficiently achieved through a domino reaction sequence involving a suitably substituted 3-aminofuran as the key starting material. The overall strategy involves the in-situ formation of an amidine intermediate, followed by an intramolecular cyclization to construct the pyrimidine ring fused to the furan core.

A plausible and effective approach commences with a 3-aminofuran-2-carboxylate derivative. The reaction is initiated by the treatment of the aminofuran with a dehydrating agent in the presence of formamide. This serves to generate a reactive N-formyl intermediate. Subsequent heating promotes an intramolecular cyclization via nucleophilic attack of the formyl nitrogen onto the ester carbonyl, followed by dehydration to yield the final Furo[3,2-d]pyrimidin-4-one scaffold. The choice of starting materials and reagents is critical for the success of this one-pot procedure.

This compound Synthesis Mechanism Start 3-Aminofuran-2-carboxylate Intermediate1 N-Formyl Intermediate Start->Intermediate1 Reaction with Formamide Formamide Formamide (HCONH2) Formamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Heat Heat (Δ) Product Furo[3,2-d]pyrimidin-4-one Intermediate2->Product Dehydration Dehydration2 - EtOH Dehydration1 - H2O

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of a Representative Furo[3,2-d]pyrimidin-4-one

This protocol details a representative one-pot synthesis of a substituted Furo[3,2-d]pyrimidin-4-one. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentGradeSupplierNotes
Ethyl 3-amino-5-phenylfuran-2-carboxylate≥98%Commercial SourceKey starting material.
FormamideAnhydrous, ≥99.5%Commercial SourceActs as both reagent and solvent.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Commercial SourceOptional, for chlorination of the 4-oxo group.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceSolvent for optional chlorination step.
Ethanol (EtOH)Anhydrous, 200 proofCommercial SourceFor recrystallization.
Deionized WaterHigh purityIn-houseFor workup.
Equipment
  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add ethyl 3-amino-5-phenylfuran-2-carboxylate (1.0 eq, e.g., 2.45 g, 10 mmol) and formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold deionized water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure 6-phenylfuro[3,2-d]pyrimidin-4(3H)-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow A 1. Reaction Setup: Combine 3-aminofuran and formamide. B 2. Reflux: Heat at 120-130 °C for 4-6 hours. A->B C 3. Workup: Cool and pour into ice-water. B->C D 4. Isolation: Collect precipitate by filtration. C->D E 5. Purification: Recrystallize from ethanol. D->E F 6. Characterization: NMR, MS. E->F

Caption: Experimental workflow for the one-pot synthesis.

Data Presentation and Expected Results

The described one-pot synthesis is expected to provide the desired Furo[3,2-d]pyrimidin-4-one in good to excellent yields, depending on the nature of the substituents on the starting 3-aminofuran.

Starting MaterialProductTypical Yield (%)
Ethyl 3-amino-5-phenylfuran-2-carboxylate6-Phenylfuro[3,2-d]pyrimidin-4(3H)-one75-85
Ethyl 3-amino-5-(4-chlorophenyl)furan-2-carboxylate6-(4-Chlorophenyl)furo[3,2-d]pyrimidin-4(3H)-one70-80
Ethyl 3-amino-5-(4-methoxyphenyl)furan-2-carboxylate6-(4-Methoxyphenyl)furo[3,2-d]pyrimidin-4(3H)-one78-88

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction is a common cause of low yields. Ensure the reaction is heated to the appropriate temperature and monitored by TLC until the starting material is fully consumed. The purity of the starting 3-aminofuran is also crucial.

  • Purification Issues: If the product does not readily precipitate upon addition to water, it may be necessary to extract the aqueous mixture with an organic solvent such as ethyl acetate. If recrystallization is challenging, column chromatography on silica gel can be employed for purification.

  • Reaction Time: The optimal reaction time may vary depending on the substituents on the furan ring. Electron-withdrawing groups may require longer reaction times.

Conclusion

This application note provides a detailed and robust protocol for the one-pot synthesis of substituted Furo[3,2-d]pyrimidines. By leveraging a domino reaction sequence, this method offers an efficient and atom-economical route to this important heterocyclic scaffold. The provided mechanistic insights and step-by-step instructions are intended to empower researchers in the fields of medicinal chemistry and drug discovery to readily access these valuable compounds for further investigation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Furo[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Furo[3,2-d]pyrimidine analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the underlying principles of microwave chemistry, detail a robust, multi-step protocol for the synthesis of a key this compound scaffold, and discuss the critical parameters and expected outcomes. This guide is intended to empower researchers to leverage the efficiency, speed, and sustainability of microwave synthesis for the rapid generation of diverse this compound libraries for drug discovery and development programs.

Introduction: The Significance of Furo[3,2-d]pyrimidines and the Advancement of Microwave Synthesis

The this compound core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere. This structural mimicry allows it to interact with a wide range of biological targets, particularly protein kinases, making its derivatives potent candidates for the development of novel therapeutics in oncology, inflammation, and virology.[1] Traditional synthetic routes to these compounds often involve multi-step procedures with long reaction times, harsh conditions, and laborious purification, creating a bottleneck in the drug discovery pipeline.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry.[2][3][4] By utilizing microwave irradiation, MAOS offers a dramatic acceleration of chemical reactions, often reducing reaction times from hours or days to mere minutes.[2][3][4] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, a mechanism involving dipolar polarization and ionic conduction of molecules in the presence of an oscillating electromagnetic field.[3] The key advantages of MAOS include:

  • Rapid Reaction Times: Significantly shorter synthesis times lead to higher throughput.

  • Higher Yields: Improved reaction kinetics and reduced side product formation often result in cleaner reactions and better yields.[2][3]

  • Enhanced Purity: The reduction of side reactions simplifies purification processes.

  • Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.

This application note will provide a detailed protocol for the synthesis of a versatile this compound intermediate, which can be further diversified to generate a library of analogues.

General Synthetic Strategy

The synthesis of the this compound core can be efficiently achieved through a two-stage process. The first stage involves the synthesis of a key precursor, a substituted 3-aminofuran derivative. The second stage is the microwave-assisted cyclization of this intermediate to form the fused pyrimidine ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Microwave-Assisted Cyclization A α-Haloketone C Base-catalyzed Condensation (Thorpe-Ziegler type reaction) A->C B Active Methylene Nitrile (e.g., Malononitrile) B->C D Substituted 3-Aminofuran-2-carbonitrile C->D Formation of Furan Ring E 3-Aminofuran-2-carbonitrile G Microwave Irradiation (High Temperature, Short Time) E->G F One-Carbon Synthon (e.g., Formamide, Orthoformate) F->G H Furo[3,2-d]pyrimidin-4-amine G->H Pyrimidine Ring Annulation

Figure 1: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis.

Part 1: Synthesis of 3-Aminofuran-2-carbonitrile Precursor

This protocol is adapted from established methods for the synthesis of substituted 3-aminofurans.

Materials:

  • α-Bromoacetophenone (or other α-haloketones)

  • Malononitrile

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromoacetophenone (1.99 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-phenylfuran-2-carbonitrile.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure precursor.

Part 2: Microwave-Assisted Synthesis of 4-Amino-Furo[3,2-d]pyrimidine

This protocol utilizes the 3-aminofuran-2-carbonitrile precursor synthesized in Part 1 and employs a microwave-assisted cyclization.

Materials:

  • 3-Amino-5-phenylfuran-2-carbonitrile (from Part 1)

  • Formamide

  • Microwave reactor vials (10 mL) with stir bars

  • Ethanol

  • Deionized water

Microwave Reactor Parameters:

  • Instrument: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Vessel: 10 mL sealed microwave vial

  • Stirring: Magnetic stirring

  • Temperature: 180-200 °C (monitored by internal IR sensor)

  • Power: 100-300 W (dynamic power control to maintain temperature)

  • Hold Time: 10-20 minutes

  • Pressure: Monitored, typically up to 20 bar

Procedure:

  • Reaction Mixture: To a 10 mL microwave reactor vial, add 3-amino-5-phenylfuran-2-carbonitrile (184 mg, 1 mmol) and formamide (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 190 °C for 15 minutes with stirring.

  • Cooling: After the irradiation is complete, the vial is cooled to room temperature using compressed air.

  • Work-up: Open the vial carefully and pour the reaction mixture into ice-cold water (20 mL).

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to afford the 4-amino-Furo[3,2-d]pyrimidine analogue.

  • Purification and Characterization: The product can be further purified by recrystallization if necessary. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the typical advantages of the microwave-assisted approach compared to conventional heating for the synthesis of fused pyrimidine systems.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 6 - 24 hours10 - 20 minutes[5]
Typical Yield 40 - 60%70 - 90%[5]
Energy Consumption HighLowGeneral Knowledge
Solvent Usage Often requires high-boiling point solventsCan often be performed with less solvent or in greener solvents[6]
Product Purity Often requires extensive purificationGenerally higher purity due to fewer side products[2]

Mechanistic Insights

The formation of the this compound ring from the 3-aminofuran-2-carbonitrile precursor is believed to proceed through an initial reaction of the amino group with formamide (or its decomposition products under heating) to form an N-formyl or amidine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the furan ring onto the activated carbon, and subsequent aromatization to yield the final fused heterocyclic system. The microwave irradiation dramatically accelerates these steps by providing rapid and uniform heating.

G A 3-Aminofuran-2-carbonitrile C Microwave Irradiation A->C B Formamide (HCONH₂) B->C D Intermediate (Amidine/N-formyl) C->D Activation E Intramolecular Cyclization D->E F Aromatization E->F G 4-Amino-Furo[3,2-d]pyrimidine F->G

Figure 2: Plausible reaction pathway for the microwave-assisted cyclization.

Conclusion

The microwave-assisted synthesis of this compound analogues represents a significant improvement over traditional synthetic methods. The protocols outlined in this application note provide a reliable and efficient pathway to access this important class of compounds. By leveraging the benefits of microwave technology, researchers can accelerate the synthesis of diverse libraries of this compound derivatives, thereby facilitating the discovery of new and potent therapeutic agents.

References

Catalyst-Free Synthesis of Furo[3,2-d]pyrimidine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furo[3,2-d]pyrimidines and the Drive Towards Catalyst-Free Synthesis

The Furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and enzyme inhibitory activities. The development of efficient and sustainable synthetic routes to these valuable compounds is, therefore, of paramount importance to researchers in pharmaceuticals and life sciences.

Traditionally, the synthesis of such heterocyclic systems has often relied on metal-based catalysts or harsh reagents. However, the growing emphasis on green chemistry principles has spurred the development of catalyst-free synthetic methodologies. These approaches offer significant advantages, including reduced environmental impact, lower costs, simpler purification procedures, and avoidance of toxic catalyst residues in the final products. This is particularly crucial in the context of drug development, where purity and safety are non-negotiable.

This comprehensive guide provides a detailed exploration of the catalyst-free synthesis of this compound derivatives. We will delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and sustainably synthesize these important compounds.

Core Synthetic Strategy: Building the Pyrimidine Ring on a Furan Precursor

The most effective and widely adopted catalyst-free strategy for the synthesis of the this compound core involves the construction of the pyrimidine ring onto a pre-functionalized furan precursor. The key intermediate in this approach is a 3-aminofuran-2-carboxamide or a related derivative. This precursor contains the necessary amine and amide functionalities in the correct spatial orientation to facilitate the subsequent cyclization to form the fused pyrimidine ring.

A noteworthy and sustainable source for these aminofuran precursors is the abundant biopolymer chitin, derived from crustacean shell waste. The ability to transform chitin into valuable nitrogen-containing organic platform chemicals represents a significant advancement in green and sustainable chemistry.[1][2]

Reaction Mechanisms: The "Why" Behind the Catalyst-Free Cyclization

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. Two primary catalyst-free methods for the cyclization of 3-aminofuran-2-carboxamides to Furo[3,2-d]pyrimidines will be discussed: thermal condensation with formamide and reaction with triethyl orthoformate.

Thermal Condensation with Formamide

This method involves heating the 3-aminofuran-2-carboxamide with formamide, which serves as both a reagent and a solvent. The reaction proceeds through a multi-step, catalyst-free mechanism.

Plausible Mechanism:

  • Initial Reaction with Formamide: The primary amine of the 3-aminofuran-2-carboxamide nucleophilically attacks the carbonyl carbon of formamide.

  • Formation of a Formamidine Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of an N-(2-carbamoylfuran-3-yl)formamidine intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the carboxamide group then performs an intramolecular nucleophilic attack on the carbon of the formamidine group.

  • Deamination and Aromatization: This cyclization event is followed by the elimination of ammonia and subsequent tautomerization to yield the stable, aromatic Furo[3,2-d]pyrimidin-4-one.

Logical Flow of Formamide-Mediated Cyclization

G A 3-Aminofuran-2-carboxamide C Nucleophilic attack of amine on formamide carbonyl A->C B Formamide B->C D N-(2-carbamoylfuran-3-yl)formamidine Intermediate C->D Water elimination E Intramolecular nucleophilic attack by amide nitrogen D->E F Cyclized Intermediate E->F G Elimination of Ammonia & Aromatization F->G H Furo[3,2-d]pyrimidin-4-one G->H

Caption: Formamide-mediated catalyst-free cyclization pathway.

Reaction with Triethyl Orthoformate

Triethyl orthoformate serves as a one-carbon source for the formation of the pyrimidine ring. The reaction is typically carried out at elevated temperatures and proceeds without the need for a catalyst.

Plausible Mechanism:

  • Reaction with the Amine Group: The primary amine of the 3-aminofuran-2-carboxamide reacts with triethyl orthoformate to form an ethoxymethyleneamino intermediate, with the elimination of ethanol.

  • Intramolecular Cyclization: The amide nitrogen then carries out an intramolecular nucleophilic attack on the imine carbon of the ethoxymethyleneamino group, displacing another molecule of ethanol and forming the cyclized, non-aromatic intermediate.

  • Aromatization: A final elimination of ethanol leads to the formation of the aromatic Furo[3,2-d]pyrimidin-4-one.

Catalyst-Free Cyclization with Triethyl Orthoformate

G A 3-Aminofuran-2-carboxamide C Formation of Ethoxymethyleneamino Intermediate A->C B Triethyl Orthoformate B->C Ethanol elimination D Intramolecular Cyclization C->D E Cyclized Intermediate D->E Ethanol elimination F Aromatization E->F Ethanol elimination G Furo[3,2-d]pyrimidin-4-one F->G

Caption: Triethyl orthoformate-mediated catalyst-free cyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalyst-free synthesis of this compound derivatives.

Protocol 1: Synthesis of Furo[3,2-d]pyrimidin-4-one via Thermal Condensation with Formamide

This protocol is adapted from established procedures for the synthesis of fused pyrimidines from aminocarboxamide precursors.

Materials:

  • 3-Aminofuran-2-carboxamide

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminofuran-2-carboxamide (1.0 eq).

  • Addition of Reagent: Add an excess of formamide (approximately 10-20 eq) to the flask.

  • Thermal Reaction: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any residual formamide.

  • Drying: Dry the purified Furo[3,2-d]pyrimidin-4-one product in a vacuum oven.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Protocol 2: Synthesis of Furo[3,2-d]pyrimidin-4-one using Triethyl Orthoformate

This protocol provides an alternative catalyst-free method for the cyclization reaction.

Materials:

  • 3-Aminofuran-2-carboxamide

  • Triethyl orthoformate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)

  • Round-bottom flask

  • Distillation head and condenser (optional, for removal of ethanol)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Hexane or other non-polar solvent for washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminofuran-2-carboxamide (1.0 eq) in a high-boiling point solvent such as DMF.

  • Addition of Reagent: Add triethyl orthoformate (3.0-5.0 eq) to the solution.

  • Thermal Reaction: Heat the reaction mixture to reflux (typically 130-150 °C for DMF) for 8-12 hours. The ethanol formed during the reaction can be slowly distilled off to drive the reaction to completion.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration with a non-polar solvent like hexane to induce precipitation of the pure product.

  • Isolation and Drying: Collect the purified solid by filtration and dry it under vacuum.

Self-Validation: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis to confirm its structure and purity.

Data Presentation: A Comparative Overview

The choice of synthetic method can influence reaction parameters and outcomes. The following table summarizes typical data for the catalyst-free synthesis of Furo[3,2-d]pyrimidin-4-one.

ParameterProtocol 1 (Formamide)Protocol 2 (Triethyl Orthoformate)
Reagent FormamideTriethyl orthoformate
Solvent Formamide (reagent as solvent)DMF or Diphenyl ether
Temperature 150-160 °C130-150 °C
Reaction Time 4-6 hours8-12 hours
Workup Precipitation in waterSolvent evaporation, recrystallization
Typical Yield Good to ExcellentGood
Advantages Simple, one-component reagent/solventMilder conditions may be possible
Disadvantages High temperature, removal of excess formamideLonger reaction time, use of high-boiling solvent

Conclusion and Future Perspectives

The catalyst-free synthesis of this compound derivatives represents a significant step forward in the development of sustainable and efficient methods for producing medicinally important compounds. The protocols detailed in this guide, utilizing either formamide or triethyl orthoformate, offer reliable and reproducible pathways to these valuable scaffolds. The ability to source the key 3-aminofuran-2-carboxamide precursor from renewable resources like chitin further enhances the green credentials of these synthetic routes.

Future research in this area will likely focus on expanding the substrate scope to generate a wider diversity of substituted Furo[3,2-d]pyrimidines. Furthermore, the exploration of other catalyst-free cyclization conditions, potentially utilizing microwave irradiation or flow chemistry, could lead to even more rapid and efficient syntheses. As the demand for greener and more sustainable chemical processes continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Greener Synthesis of Furo[3,2-d]pyrimidines: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] Traditionally, the synthesis of these compounds has often involved multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents. This application note provides a comprehensive guide to greener and more sustainable synthetic routes for this compound derivatives, aligning with the principles of modern green chemistry.[2][3] These methodologies offer significant advantages, including reduced environmental impact, increased efficiency, and improved safety profiles.[2]

This guide is intended for researchers, scientists, and professionals in drug development who are seeking to incorporate sustainable practices into their synthetic workflows. We will explore key green synthetic strategies, including multicomponent reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the application of environmentally benign catalysts and solvents.

The Imperative for Greener Synthesis

The twelve principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally conscious.[4] In the context of this compound synthesis, this translates to:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing alternative energy sources.

  • Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

  • Catalysis: Employing catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents.

By embracing these principles, we can develop synthetic pathways that are not only more sustainable but also often more cost-effective and efficient.

Key Greener Synthetic Strategies

Several innovative approaches have emerged for the greener synthesis of furo[3,2-d]pyrimidines and related fused pyrimidine systems. The following sections detail some of the most promising methodologies with accompanying protocols.

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants, are a cornerstone of green chemistry.[5] They offer significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste generation, and saving time and energy.[6]

A notable example is the one-pot, three-component synthesis of novel 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. This reaction proceeds with high efficiency in water, a green solvent, and is catalyzed by the low-cost and environmentally benign zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O).[6]

Workflow for One-Pot Three-Component Synthesis:

MCR_Workflow A Aryl(or heteroaryl)glyoxal monohydrate Reaction One-Pot Reaction A->Reaction B 1,3-Dimethylbarbituric acid B->Reaction C Alkyl isocyanide C->Reaction Catalyst ZrOCl₂·8H₂O (2 mol%) Catalyst->Reaction Catalyst Solvent Water (50 °C) Solvent->Reaction Solvent Product 5-Aroyl-6-(alkylamino)-1,3- dimethylfuro[2,3-d]pyrimidine- 2,4(1H,3H)-dione Reaction->Product High Yield

Caption: One-pot synthesis of furo[2,3-d]pyrimidines.

Protocol 1: ZrOCl₂·8H₂O-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines in Water [6]

  • Reactant Mixture: In a round-bottom flask, combine the aryl(or heteroaryl)glyoxal monohydrate (1.0 mmol), 1,3-dimethylbarbituric acid (1.0 mmol), and the alkyl isocyanide (1.0 mmol).

  • Catalyst and Solvent: Add zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O, 2 mol%) and 5 mL of water.

  • Reaction Conditions: Stir the mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure furo[2,3-d]pyrimidine derivative.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Heating

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture.[7] This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.[8] Microwave-assisted synthesis is particularly effective for the construction of heterocyclic scaffolds like furo[3,2-d]pyrimidines.[9]

Workflow for Microwave-Assisted Synthesis:

MW_Workflow Reactants Starting Materials (e.g., 4-hydroxycoumarin, aroylmethyl bromide) MW Microwave Irradiation Reactants->MW Solvent Solvent (or solvent-free) Solvent->MW Medium Product Furo[3,2-c]coumarin (this compound analog) MW->Product Rapid Synthesis, High Yield

Caption: Microwave-assisted synthesis workflow.

Protocol 2: Microwave-Assisted Synthesis of Furo[3,2-c]coumarins (Analogs of Furo[3,2-d]pyrimidines) [9]

  • Reactant Mixture: In a microwave-safe reaction vessel, mix 4-hydroxycoumarin (1.0 mmol) and the appropriate aroylmethyl bromide (1.0 mmol).

  • Reaction Conditions: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction vessel. The crude product can be purified by recrystallization or column chromatography to yield the desired furo[3,2-c]coumarin.

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can significantly enhance reaction rates and yields.[10] The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of chemical reactions.[11][12] This technique has been successfully applied to the synthesis of various heterocyclic compounds, including fused pyrimidines.[10][13]

Workflow for Ultrasound-Assisted Synthesis:

US_Workflow Reactants Starting Materials (e.g., 3-chloro-2-hydroxypyridine, terminal alkyne) US Ultrasound Irradiation Reactants->US Catalyst Pd/C-CuI Catalyst->US Catalyst Solvent Solvent (e.g., EtOH) Solvent->US Medium Product 2-Substituted Furo[3,2-b]pyridine (this compound analog) US->Product Accelerated Reaction, High Yield

Caption: Ultrasound-assisted synthesis workflow.

Protocol 3: Ultrasound-Assisted, Pd/C-Cu Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines (Analogs of Furo[3,2-d]pyrimidines) [13]

  • Reactant Mixture: In a reaction vessel, combine 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C, CuI, PPh₃, and Et₃N in ethanol.

  • Reaction Conditions: Immerse the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter the catalyst and evaporate the solvent under reduced pressure. The residue can be purified by column chromatography to afford the desired 2-substituted furo[3,2-b]pyridine.

Comparative Analysis of Greener Synthesis Methods

The following table provides a comparative overview of the greener synthetic methods discussed in this application note, highlighting their key advantages over traditional approaches.

FeatureMulticomponent Reactions (MCRs)Microwave-Assisted SynthesisUltrasound-Assisted SynthesisTraditional Synthesis
Number of Steps Typically one-potOften single stepOften single stepMultiple steps
Reaction Time Minutes to a few hoursMinutesMinutes to a few hoursHours to days
Yield Generally high to excellentOften improved yieldsOften improved yieldsVariable, often lower
Energy Consumption Lower due to fewer stepsEfficient, targeted heatingEnergy efficientHigh due to prolonged heating
Solvent Use Often in green solvents (e.g., water) or solvent-freeReduced solvent volume, potential for solvent-freeOften in common solventsOften requires hazardous organic solvents
Waste Generation Minimized (high atom economy)ReducedReducedSignificant
Safety Generally safer due to milder conditionsEnclosed systems can enhance safetyMilder conditions, no high bulk temperaturesOften requires high temperatures and pressures

Conclusion

The adoption of green chemistry principles in the synthesis of this compound compounds offers a multitude of benefits, from environmental sustainability to improved laboratory efficiency and safety. Multicomponent reactions, microwave-assisted synthesis, and ultrasound-assisted methods represent powerful and practical strategies for achieving these goals. By integrating these greener approaches into synthetic workflows, researchers and drug development professionals can contribute to a more sustainable future for the pharmaceutical industry while continuing to advance the discovery of novel therapeutics.

References

Application Notes & Protocols for the Design of PI3K/AKT Dual Inhibitors Based on the Furo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual PI3K/AKT Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation, often through mutations or amplification of key components, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2]

Historically, drug development efforts have focused on inhibiting single nodes within this pathway, primarily PI3K. However, cancer cells often exhibit remarkable adaptability, developing resistance by activating downstream effectors like AKT through alternative mechanisms. This challenge has shifted focus towards a more robust strategy: the dual inhibition of both PI3K and its principal downstream effector, AKT. A dual inhibitor can create a more comprehensive and durable blockade of the pathway, potentially overcoming resistance and enhancing therapeutic efficacy.

This guide delves into the design and evaluation of dual PI3K/AKT inhibitors, with a specific focus on the furo[3,2-d]pyrimidine heterocyclic scaffold and its closely related, and more extensively studied, isomer, furo[2,3-d]pyrimidine.

A Note on Isomeric Scaffolds: this compound vs. Furo[2,3-d]pyrimidine

While the this compound core represents a valid starting point for kinase inhibitor design, the vast majority of published research in the PI3K/AKT inhibitor field has centered on its isomer, furo[2,3-d]pyrimidine.[3][4] This isomer has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, which allows it to effectively compete with ATP in the kinase domain.[5][6] For instance, certain furo[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity against both PI3K and AKT.[3]

Given the current landscape of available data, this guide will leverage the extensive research on furo[2,3-d]pyrimidines as the primary framework for discussing design principles and experimental protocols. These methodologies are directly applicable to the evaluation of any novel chemical entity targeting the PI3K/AKT axis, including newly synthesized this compound derivatives.

Part 1: Design, Synthesis, and Structural Insights

The design of a potent kinase inhibitor is a multifaceted process that balances affinity for the target, selectivity against other kinases, and drug-like physicochemical properties.

Pharmacophore and Structure-Activity Relationship (SAR)

Analysis of existing furo[2,3-d]pyrimidine-based PI3K inhibitors reveals key structural features essential for activity.[7] These insights form a foundational blueprint for designing new chemical entities.

  • Hinge-Binding Moiety: A hydrogen bond accepting group is critical for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. A morpholine ring is a classic example, forming a crucial hydrogen bond with the backbone amide of Val851 in PI3Kα.[7]

  • Heterocyclic Core: The furo[2,3-d]pyrimidine scaffold serves as the central rigid core, orienting the other pharmacophoric elements correctly within the active site.

  • Solvent-Front Interactions: Substituents extending towards the solvent-exposed region can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Lipophilic Pockets: Aryl substituents or lipophilic side chains are often incorporated to occupy hydrophobic pockets within the active site, enhancing binding affinity.

Figure 1: Key Pharmacophoric Elements of Furo-pyrimidine Inhibitors cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase Active Site Core Heterocyclic Core (e.g., Furo[2,3-d]pyrimidine) Hinge Hinge Region (Val851) Core->Hinge HingeBinder Hinge-Binding Moiety (e.g., Morpholine) HingeBinder->Hinge H-Bond Lipophilic Lipophilic Group HydrophobicPocket Hydrophobic Pocket Lipophilic->HydrophobicPocket van der Waals Solvent Solvent-Front Group SolventFront Solvent-Exposed Region Solvent->SolventFront Fine-tunes PK/PD

Caption: Logical relationships in inhibitor design.

General Synthetic Strategy

The synthesis of furo[2,3-d]pyrimidine derivatives is adaptable. A common method involves building the pyrimidine ring onto a pre-existing, functionalized furan precursor.[5] For example, a key intermediate like 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one can be synthesized and subsequently modified, such as through a Claisen-Schmidt condensation with various benzaldehydes to produce furo[2,3-d]pyrimidine-based chalcones.[5]

Part 2: Experimental Evaluation Workflow

A rigorous, multi-stage evaluation process is essential to characterize a novel inhibitor. The workflow progresses from initial enzymatic assays to cell-based models and finally to in vivo efficacy studies.

Figure 2: Inhibitor Evaluation Workflow A Compound Synthesis (this compound derivative) B Biochemical Assays (PI3K & AKT Kinase Activity) A->B Screen for Enzymatic Inhibition C Cell-Based Assays (Viability, Target Modulation) B->C Confirm Cellular Activity D In Vivo Studies (Xenograft Model) C->D Evaluate In Vivo Efficacy E Lead Optimization D->E Analyze PK/PD & Toxicity

Caption: A typical workflow for drug discovery.

Application Protocol 1: In Vitro Kinase Inhibition Assays

The first step is to determine if the synthesized compound directly inhibits the enzymatic activity of PI3K and AKT in a cell-free system. This allows for the calculation of IC₅₀ values, a key measure of potency.

PI3Kα Kinase Assay (ADP-Glo™ Format)

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[8][9] The luminescent signal positively correlates with kinase activity, so lower light output indicates greater inhibition.[10]

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme (BPS Bioscience, Cat. #79781 or similar)[11]

  • PI3K Lipid Substrate (e.g., PI:3PS)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[8][9]

  • Test Compound (this compound derivative) dissolved in DMSO

  • ATP Solution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the PI3K Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5-1%, as higher levels can inhibit enzyme activity.[11]

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 0.5 µL of test compound dilution or vehicle (DMSO) control.[8]

    • 2 µL of PI3Kα enzyme diluted in Kinase Buffer/Lipid Substrate mixture. (The optimal enzyme concentration should be determined empirically by titration, typically 5-12 ng/well).[8][9]

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP solution (final concentration typically 25 µM) to initiate the kinase reaction.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression.

AKT1 Kinase Assay (Non-Radioactive IP-Kinase Assay)

Principle: This method involves immunoprecipitating active AKT from cell lysates and then performing an in vitro kinase assay using a known substrate, such as GSK-3 fusion protein. The phosphorylation of the substrate is then detected by Western blotting.[12][13]

Materials:

  • Cell line with activated AKT (e.g., PDGF-treated NIH/3T3 cells)

  • Akt Kinase Assay Kit (Cell Signaling Technology, Cat. #9840 or similar)[12]

  • Cell Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • Immobilized Phospho-Akt (Ser473) Antibody

  • GSK-3 Fusion Protein (substrate)

  • Kinase Buffer

  • ATP (10 mM)

  • SDS-PAGE reagents and Western blot equipment

  • Primary Antibody: Phospho-GSK-3α/β (Ser21/9) Antibody

  • HRP-conjugated secondary antibody

Procedure:

  • Prepare Cell Lysates: Culture and treat cells to activate AKT. Lyse the cells in ice-cold Lysis Buffer. Quantify protein concentration using a BCA assay.

  • Immunoprecipitation (IP):

    • To ~200 µL of cell lysate, add 20 µL of immobilized Phospho-Akt antibody bead slurry.[12]

    • Incubate with gentle rocking overnight at 4°C.

  • Kinase Reaction:

    • Wash the IP pellets twice with Lysis Buffer and twice with Kinase Buffer.[12]

    • Resuspend the pellet in 50 µL of Kinase Buffer supplemented with 1 µg of GSK-3 substrate and the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 1 µL of 10 mM ATP.

    • Incubate for 30 minutes at 30°C.[12]

  • Termination and Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[14]

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Perform a Western blot using the Phospho-GSK-3α/β antibody to detect the phosphorylated substrate.

  • Analysis: Quantify the band intensity using densitometry. Compare the signal in treated samples to the vehicle control to determine the extent of AKT inhibition.

Application Protocol 2: Cell-Based Assays

These assays determine the effect of the inhibitor on cancer cells, confirming that the compound can cross the cell membrane, engage its target, and produce a biological effect.

Cell Viability/Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The intensity of the purple color is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, UACC812 breast cancer)[2]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[17][18]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound inhibitor for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm.[16]

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement (Western Blot for Phospho-AKT)

Principle: To confirm that the inhibitor is working via the intended mechanism, we measure the phosphorylation status of AKT at a key activating site (Serine 473) in treated cells. A potent PI3K/AKT inhibitor should decrease the level of phosphorylated AKT (p-AKT).[19]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to prevent the rapid dephosphorylation of proteins after cell lysis, preserving the phosphorylation state for accurate detection.[20][21]

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment

  • Primary Antibodies:

    • Rabbit anti-Phospho-Akt (Ser473) (Cell Signaling Technology, #4060 or similar)[22]

    • Rabbit anti-Total Akt (Cell Signaling Technology, #9272 or similar)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Treatment & Lysis:

    • Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal p-AKT levels.[19][20]

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a defined period (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them on ice.[19]

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification & Sample Prep: Determine protein concentration using the BCA assay. Normalize all samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[20]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Causality: BSA is preferred over milk for phospho-antibody blotting as milk contains phosphoproteins (casein) that can cause high background.[19][21]

    • Primary Antibody: Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[22]

    • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[19]

    • Detection: Wash again and detect the signal using an ECL substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total AKT.

  • Analysis: Quantify band intensities. Express the results as a ratio of p-AKT to total AKT to demonstrate target-specific inhibition.

Part 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the inhibitor's anti-tumor activity in a living organism, typically using a mouse xenograft model.

Tumor Xenograft Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-tumor efficacy.[1][23]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • Human cancer cell line (e.g., UACC812, BT474)[2]

  • Matrigel (optional, to aid tumor formation)

  • Test compound and a suitable vehicle for administration (e.g., 10% NMP/90% PEG300)[2]

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells, often resuspended in a mixture of media and Matrigel, into the flank of each mouse.[23]

  • Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Compound Administration: Administer the this compound inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 35 mg/kg, daily).[2] The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.[23]

  • Analysis: Plot the mean tumor volume for each group over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target inhibition in vivo. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the reduction in tumor growth is significant.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation. The table below illustrates how to present results for a hypothetical series of novel furo[2,3-d]pyrimidine-based dual inhibitors, based on published data for compound 10b .[7][24]

CompoundPI3Kα IC₅₀ (µM)PI3Kβ IC₅₀ (µM)AKT IC₅₀ (µM)Cell Line (Breast) GI₅₀ (µM)
10b [7][24]0.1750.0710.4111.51 (HS 578T)
Cpd 1 ValueValueValueValue
Cpd 2 ValueValueValueValue
Control >50>50>50>50

An ideal dual inhibitor will exhibit low nanomolar to sub-micromolar IC₅₀ values against both PI3K and AKT isoforms, which translates into potent growth inhibition in cancer cell lines driven by this pathway.

Figure 3: PI3K/AKT Signaling Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Activates Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor This compound Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT pathway with dual inhibition points.

References

Application of Furo[3,2-d]pyrimidines as VEGFR-2 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of Furo[3,2-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the isomeric Furo[2,3-d]pyrimidine scaffold is more extensively documented in current literature for this target, the principles, protocols, and validation systems described herein are directly applicable to the this compound core. This guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting VEGFR-2 with Furo[3,2-d]pyrimidines

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern cancer therapy.[2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this process.[1] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1]

The this compound scaffold, a heterocyclic ring system, is of significant interest in medicinal chemistry due to its structural resemblance to purines, the core of ATP. This mimicry makes it a promising candidate for developing kinase inhibitors that can compete with ATP for its binding site in the kinase domain, thereby blocking the autophosphorylation of VEGFR-2 and halting downstream signaling. While data on the this compound core is emerging, the closely related Furo[2,3-d]pyrimidine scaffold has been successfully developed into potent VEGFR-2 inhibitors with nanomolar efficacy, validating the potential of this chemical class.[1][2][3]

The VEGFR-2 Signaling Cascade

Understanding the VEGFR-2 signaling pathway is paramount to designing and interpreting experiments. Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell function.[1]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation (P) VEGFR2->P_VEGFR2 Activates PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Nucleus Nucleus Akt->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Migration Migration Nucleus->Migration Survival Survival Nucleus->Survival Inhibitor This compound Inhibitor Inhibitor->P_VEGFR2 Blocks ATP Binding Workflow Biochem Biochemical Assay: VEGFR-2 Kinase Inhibition CellBased Cell-Based Assays: - HUVEC Proliferation - Migration/Invasion Biochem->CellBased Confirm Target Engagement (IC50) InVivo In Vivo Model: Xenograft Tumor Growth CellBased->InVivo Validate Cellular Phenotype Lead Lead Candidate Optimization InVivo->Lead Demonstrate Efficacy

References

Application Notes & Protocols for Furo[3,2-d]pyrimidine Derivatives in Anti-proliferative Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Furo-pyrimidines in Oncology

The furo-pyrimidine scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" for developing novel therapeutic agents.[1] Its structural resemblance to purine, a fundamental building block of nucleic acids, positions its derivatives as prime candidates for antagonists in various biological pathways essential for cell proliferation.[2][3] This guide focuses on the furo[3,2-d]pyrimidine class of compounds, providing a comprehensive framework for their evaluation as anti-proliferative agents.

While extensive research has illuminated the potent anti-cancer activities of the isomeric Furo[2,3-d]pyrimidine derivatives, a corresponding body of public evidence for the this compound and Furo[3,4-d]pyrimidine scaffolds is still emerging.[1][4] Nevertheless, the principles and methodologies are largely translatable. Studies on Furo[2,3-d]pyrimidines have demonstrated their efficacy as potent inhibitors of various protein kinases, which are critical regulators of cell growth and are frequently dysregulated in cancer.[4] These derivatives often function as ATP-competitive inhibitors, effectively blocking downstream signaling pathways that control cell survival, proliferation, and angiogenesis.[1] This document provides the detailed protocols and scientific rationale necessary for researchers to rigorously assess the anti-proliferative potential of novel this compound derivatives.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anti-proliferative effects of furo-pyrimidine derivatives are predominantly attributed to their ability to inhibit key protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive therapeutic targets. The primary pathways implicated include:

  • PI3K/AKT/mTOR Pathway: This is a central signaling node that governs cell survival, growth, and metabolism. Furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT, leading to enhanced apoptotic effects in cancer cells.[1] Inhibition of this pathway can halt uncontrolled cell growth and proliferation.[5]

  • Receptor Tyrosine Kinases (RTKs): This family includes the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, metastasis, and angiogenesis (the formation of new blood vessels).[2][6] Several furo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic potential.[7][8] Similarly, novel derivatives have shown potent, submicromolar inhibition of EGFR, leading to cell cycle arrest and apoptosis.[9]

The logical cascade of this mechanism involves the compound inhibiting the kinase, which in turn blocks the downstream signaling cascade. This disruption leads to a cellular response, typically cell cycle arrest or the induction of programmed cell death (apoptosis).

cluster_0 Mechanism of Action Cascade This compound Derivative This compound Derivative Kinase Target (e.g., PI3K, EGFR, VEGFR) Kinase Target (e.g., PI3K, EGFR, VEGFR) This compound Derivative->Kinase Target (e.g., PI3K, EGFR, VEGFR) Inhibition Downstream Signaling Blocked Downstream Signaling Blocked Kinase Target (e.g., PI3K, EGFR, VEGFR)->Downstream Signaling Blocked Cellular Outcomes Cellular Outcomes Downstream Signaling Blocked->Cellular Outcomes Cell Cycle Arrest Cell Cycle Arrest Cellular Outcomes->Cell Cycle Arrest Apoptosis Apoptosis Cellular Outcomes->Apoptosis

Caption: Logical flow of the mechanism for this compound-based kinase inhibitors.

Data Presentation: Summarizing Biological Activity

Clear and concise data presentation is crucial for interpreting results and establishing structure-activity relationships (SAR). We recommend summarizing quantitative data in structured tables.

Table 1: Example - Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives This table should be used to report the concentration of a compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).

Compound IDCancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
4a HepG2Liver0.70[10]
10b HS 578TBreast1.51[5][11]
5d MCF-7Breast1.39[4][12]
5e MCF-7Breast0.51[4][12]
3f T-47DBreastSelective[9]

Table 2: Example - Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives This table is used to report the concentration of a compound required to inhibit the activity of a specific kinase by 50%.

Compound IDTarget KinaseIC₅₀ (µM)Reference
10b PI3Kα0.175[5][11]
10b PI3Kβ0.071[5][11]
10b AKT0.411[5][11]
3f EGFR0.121[9]
21e VEGFR-20.021[7][13]
4c VEGFR-20.057[8]

Experimental Protocols and Workflows

A systematic approach, from initial screening to mechanistic studies, is essential for a thorough evaluation.

cluster_workflow General Experimental Workflow cluster_secondary Secondary Assays A Synthesis of This compound Derivatives B Primary Screening: Anti-proliferative Assay (e.g., MTT) A->B C Determination of IC50 / GI50 Values B->C D Secondary Assays (Mechanism of Action) C->D E Cell Cycle Analysis D->E F Apoptosis Assay D->F G Kinase Inhibition Assay D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H

Caption: General experimental workflow for the evaluation of anticancer compounds.

Protocol 1: In Vitro Anti-proliferative Assay (MTT Assay)

This is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability.[4][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality: The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. A reduction in color intensity in treated wells compared to control wells indicates a loss of viability or an anti-proliferative effect.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. A typical concentration range for initial screening is 0.01 to 100 µM.[2] Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantitatively determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15] It reveals whether a compound induces cell cycle arrest at a specific checkpoint.

Causality: The DNA-intercalating dye Propidium Iodide (PI) fluoresces when bound to DNA. The amount of fluorescence is proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. This allows for the quantification of cells in each phase. An accumulation of cells in a particular phase suggests the compound interferes with that stage of cell division.[12][16]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Harvest both floating and adherent cells by trypsinization. Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeates the membrane for staining. Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution. The RNase A in the solution degrades RNA to ensure that PI only stains DNA. Incubate in the dark for 30 minutes at room temperature.[15]

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye. It is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Evaluating the Cytotoxicity of Furo[3,2-d]pyrimidine Derivatives: A Multi-Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Introduction: The Therapeutic Potential and Toxicological Considerations of Furo[3,2-d]pyrimidines

Furo[3,2-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a variety of biological targets, and numerous derivatives have been investigated for their potential as anticancer agents.[1] The cytotoxic effects of these compounds are often attributed to their ability to inhibit key protein kinases involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and EGFR signaling pathways.[1][2] For instance, certain Furo[2,3-d]pyrimidine derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including breast, liver, and leukemia.[3][4][5] The induction of apoptosis and cell cycle arrest are frequently observed cellular outcomes following treatment with these compounds.[2][5][6]

Given their potent biological activity, a thorough and multi-faceted evaluation of their cytotoxicity is paramount in the early stages of drug discovery and development.[7][8] Relying on a single assay can provide a limited or even misleading perspective on a compound's true cytotoxic profile. Therefore, this guide details a multi-assay strategy, employing a panel of well-established, cell-based assays to provide a comprehensive understanding of the cytotoxic mechanisms of novel Furo[3,2-d]pyrimidine derivatives. We will explore assays that interrogate different cellular processes, including metabolic activity, membrane integrity, and the induction of apoptosis. This approach allows for a more robust and reliable assessment of a compound's therapeutic potential and its potential for off-target toxicity.[9]

Strategic Selection of Cytotoxicity Assays

The choice of cytotoxicity assays should be guided by the need to obtain a holistic view of the cellular response to a test compound. A combination of assays that measure different cellular parameters provides a more complete picture of the cytotoxic mechanism.[10] This guide focuses on three distinct and complementary assays:

  • MTT Assay: To assess overall cell viability through metabolic activity.[11]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell death resulting from compromised membrane integrity.[12]

  • Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis through the activity of key executioner caspases.[13][14]

The rationale for this selection lies in their distinct yet complementary endpoints. The MTT assay provides a broad measure of cell health, while the LDH and Caspase-Glo® 3/7 assays offer more specific insights into the mode of cell death (necrosis vs. apoptosis).

I. MTT Assay: Assessing Metabolic Viability

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[11][15] The underlying principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[15] This assay is a valuable first-pass screen for cytotoxicity as it provides a quantitative measure of the overall health of the cell population. A reduction in metabolic activity can indicate either cell death or a cytostatic effect (inhibition of proliferation).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add this compound derivatives (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound compounds of interest

  • Target cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for a no-cell control (medium only) to serve as a blank.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis and Interpretation:

The percentage of cell viability is calculated as follows:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) value is determined. A lower IC50 value indicates higher cytotoxic potency.

II. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Disruption

Principle and Rationale

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[18] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead cells.[12] This assay is particularly useful for distinguishing between cytostatic and cytotoxic effects, as it specifically measures cell death.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay Assay Procedure cell_seeding Seed and treat cells with This compound derivatives incubation Incubate for desired period cell_seeding->incubation centrifuge Centrifuge plate to pellet cells incubation->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubation2 Incubate at room temperature add_reagent->incubation2 add_stop Add stop solution incubation2->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • This compound compounds of interest

  • Target cancer cell line

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit or 10X Triton X-100)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Section I, step 1) to seed and treat cells with the this compound compounds.

    • It is crucial to include the following controls on each plate:[19]

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine the maximum releasable LDH.[20]

      • No-Cell Control: Medium only to measure background LDH activity.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[20]

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.[21]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.[21]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution provided in the kit to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.[18] A reference wavelength of 680 nm can be used to subtract background absorbance.[21]

Data Analysis and Interpretation:

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100

An increase in the percentage of cytotoxicity with increasing compound concentration indicates that the this compound derivative induces cell death via membrane disruption.

III. Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle and Rationale

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that specifically measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[13][22] Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects.[23] The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7.[13] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a luminescent signal.[14] The intensity of the luminescent signal is directly proportional to the amount of active caspase-3 and -7.[14] This assay provides a specific and quantitative measure of apoptosis induction.

Apoptotic Signaling Pathway

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.[24][25]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound compounds of interest

  • Target cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, 96-well microplates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound derivatives as described for the MTT assay (Section I, steps 1 and 2).

    • Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[22]

    • Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[22]

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[26]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[27]

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

The results are typically expressed as fold-change in luminescence relative to the vehicle-treated control.

Fold Change = (Luminescence of treated cells) / (Luminescence of vehicle control)

A significant increase in luminescence indicates the activation of caspases-3 and -7, and thus the induction of apoptosis by the this compound compound.

Data Summary and Interpretation

To facilitate a comprehensive analysis, the results from all three assays should be compiled and compared.

Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative

AssayEndpoint MeasuredResult (vs. Vehicle Control)Interpretation
MTT Assay Metabolic Activity (IC50)5 µMThe compound reduces cell viability with a potent IC50 value.
LDH Assay Membrane Integrity (% Cytotoxicity)60% at 10 µMThe compound causes significant cell death via membrane disruption at higher concentrations.
Caspase-Glo® 3/7 Apoptosis (Fold Change)8-fold increase at 5 µMThe compound is a potent inducer of apoptosis.

Integrated Interpretation:

The combined data from these assays provide a more nuanced understanding of the compound's cytotoxic mechanism. For example, a potent IC50 in the MTT assay coupled with a strong induction of caspase activity suggests that the primary mode of cell death is apoptosis. A corresponding increase in LDH release, particularly at higher concentrations or later time points, may indicate secondary necrosis following apoptosis. Conversely, a compound that shows a high IC50 in the MTT assay but significant LDH release might be primarily necrotic.

Conclusion

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents like this compound derivatives. A multi-assay approach, as outlined in this guide, provides a robust and comprehensive assessment of a compound's cytotoxic profile. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the mechanisms of cell death induced by their compounds of interest. This detailed understanding is essential for lead compound selection and optimization in the pursuit of more effective and selective anticancer therapies.

References

In Vivo Efficacy of Furo[3,2-d]pyrimidine Compounds in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Furo[3,2-d]pyrimidines and the Critical Role of Xenograft Models

The Furo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. These compounds frequently act as potent and selective inhibitors of key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][2][3][4][5][6] Dysregulation of these pathways is a hallmark of many human cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[3][4]

While in vitro assays provide essential preliminary data on the bioactivity of these compounds, the ultimate preclinical validation of their therapeutic potential necessitates in vivo evaluation.[7][8] Xenograft models, in which human tumor cells are implanted into immunocompromised mice, are a cornerstone of this evaluation.[9] These models allow for the assessment of a drug candidate's efficacy in a complex biological system, providing critical insights into its pharmacokinetic and pharmacodynamic properties, and its ability to inhibit tumor growth.[9][10][11]

This guide provides a detailed framework for the in vivo evaluation of this compound compounds using xenograft models. It is designed to equip researchers with the scientific rationale and step-by-step protocols necessary to conduct robust and reproducible studies, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

The Scientific Rationale: Why Xenograft Models are Essential

Patient-derived xenograft (PDX) models, in particular, are gaining prominence as they are believed to better recapitulate the heterogeneity and molecular diversity of the original human tumor.[10][12] This fidelity is crucial for predicting clinical outcomes and for the development of personalized cancer therapies.[10] The primary objective of a xenograft study is to determine if a test compound can inhibit tumor growth in a living organism. This is typically assessed by monitoring tumor volume over time in treated versus control groups.[11]

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations.[13][14][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[13][15] This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize animal suffering, and continuously seeking alternatives to animal testing.[13][15] A clear definition of humane endpoints, such as maximum tumor burden or signs of distress, is mandatory to prevent unnecessary suffering.[13][16]

Experimental Workflow for In Vivo Evaluation

The successful in vivo evaluation of this compound compounds involves a series of well-defined steps, from model selection to data analysis.

Experimental_Workflow cluster_0 Pre-Study Preparation cluster_1 Xenograft Establishment cluster_2 Treatment Phase cluster_3 Data Collection & Analysis Animal_Model_Selection Animal Model Selection (e.g., NSG mice) Cell_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Model_Selection->Cell_Implantation Cell_Line_Preparation Tumor Cell Line Preparation (e.g., H1975, MCF-7) Cell_Line_Preparation->Cell_Implantation Ethical_Approval Ethical Approval (IACUC) Ethical_Approval->Animal_Model_Selection Tumor_Growth_Monitoring Tumor Growth Monitoring Cell_Implantation->Tumor_Growth_Monitoring Randomization Animal Randomization (into treatment groups) Tumor_Growth_Monitoring->Randomization Drug_Administration Drug Administration (e.g., Oral, IP, IV) Randomization->Drug_Administration Continued_Monitoring Continued Tumor & Health Monitoring Drug_Administration->Continued_Monitoring Endpoint Study Endpoint Reached Continued_Monitoring->Endpoint Data_Analysis Tumor Volume & Statistical Analysis Endpoint->Data_Analysis Histopathology Histopathological Analysis Data_Analysis->Histopathology

Caption: Overall experimental workflow for inhibitor evaluation.

Detailed Protocols

Part 1: Establishment of Subcutaneous Xenograft Models

This protocol outlines the procedure for establishing subcutaneous tumors from human cancer cell lines in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old)

  • Human cancer cell line of interest (e.g., H1975 for EGFR mutant lung cancer, MCF-7 for breast cancer)[17][18]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Clippers for hair removal

  • Digital calipers

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using the approved anesthetic protocol.[10] Once the animal is fully anesthetized, remove the hair from the dorsal flank region where the injection will be made.[10]

  • Subcutaneous Injection: Gently lift the skin on the flank and inject the cell suspension subcutaneously using a sterile syringe and needle.

  • Recovery: Place the mouse in a warm, clean cage and monitor until it has fully recovered from anesthesia.[10]

  • Tumor Growth Monitoring: Once tumors become palpable, typically 7-14 days post-implantation, begin measuring the tumor volume 2-3 times per week using digital calipers.[11]

Part 2: Drug Formulation and Administration

The route of administration should be chosen based on the physicochemical properties of the this compound compound and the intended clinical application.[19]

Common Routes of Administration:

  • Oral (PO): Suitable for orally bioavailable compounds. Administered via gavage.[20][21]

  • Intraperitoneal (IP): Allows for rapid absorption.[20]

  • Intravenous (IV): Provides immediate systemic circulation.[20]

  • Subcutaneous (SC): Suitable for slow-release formulations.[20][21]

Protocol for Oral Gavage:

  • Formulation: Prepare the this compound compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Dosing: Calculate the required dose for each animal based on its body weight.

  • Administration: Gently restrain the mouse. Insert a gavage needle into the mouth and pass it down the esophagus into the stomach. Slowly administer the drug formulation.[21]

Part 3: Efficacy Evaluation and Data Analysis

The primary endpoint of the study is typically tumor growth inhibition.

Data Collection:

  • Tumor Volume: Measure the length (L) and width (W) of the tumor with digital calipers. Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .[22] While calipers are widely used, ultrasound imaging can provide more accurate and reproducible measurements.[23][24][25]

  • Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of overall health and potential drug toxicity.[9][26]

  • Clinical Observations: Record any signs of toxicity, such as changes in posture, activity, or grooming.

Data Analysis:

  • Tumor Growth Curves: Plot the mean tumor volume for each treatment group over time.

  • Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study to quantify the efficacy of the treatment.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the differences in tumor volume between the treated and control groups.[27]

Parameter Description Typical Measurement
Cell Inoculum Number of cancer cells injected per mouse.1 x 10^6 - 10 x 10^6 cells
Tumor Volume A measure of tumor size.Calculated as 0.5 x Length x Width² (mm³)[22]
Dosing Frequency How often the drug is administered.Daily, twice daily, or as determined by PK studies.
Study Duration The length of the treatment period.Typically 21-28 days, or until tumors in the control group reach the humane endpoint.

Interpreting the Results: Mechanism of Action

A reduction in tumor growth in the treated groups compared to the control group indicates that the this compound compound has anti-tumor activity in vivo. To further understand the mechanism of action, tumors can be harvested at the end of the study for further analysis.

Signaling_Pathway Receptor EGFR PI3K PI3K Receptor->PI3K Inhibitor This compound Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of EGFR and PI3K/AKT/mTOR pathways.

Post-Study Analyses:

  • Western Blot: To assess the levels of key proteins in the targeted signaling pathway (e.g., phosphorylated EGFR, AKT, mTOR).[17]

  • Immunohistochemistry (IHC): To visualize the expression and localization of proteins within the tumor tissue.

  • Pharmacokinetic (PK) Analysis: To determine the concentration of the drug in the plasma and tumor tissue over time.

Conclusion

The in vivo evaluation of this compound compounds in xenograft models is a critical step in the drug development process. By following the detailed protocols and adhering to the principles of scientific integrity and animal welfare outlined in this guide, researchers can generate robust and reliable data to support the advancement of promising new anti-cancer therapies.

References

Application Notes & Protocols: Molecular Docking Studies of Furo[3,2-d]pyrimidine with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for conducting molecular docking studies of Furo[3,2-d]pyrimidine derivatives with protein kinase targets. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][] The this compound scaffold, a privileged heterocyclic structure, has emerged as a promising framework for the design of potent and selective kinase inhibitors.[3][4][5] Molecular docking is an indispensable computational tool in structure-based drug design, enabling the prediction of ligand-protein binding modes and affinities, thereby accelerating the discovery and optimization of novel therapeutic agents.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step workflows for successful in silico screening and analysis.

Scientific Background & Foundational Principles

The this compound Scaffold: A Privileged Structure

The this compound ring system is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure bears a resemblance to the endogenous purine core of ATP (Adenosine Triphosphate), the universal phosphodonor for all kinase reactions. This inherent structural mimicry makes it an ideal starting point for designing ATP-competitive inhibitors. By modifying substitution patterns on the core, medicinal chemists can achieve high potency and selectivity against specific kinase targets. Several studies have demonstrated the potential of this compound derivatives as inhibitors of key kinases such as PI3K and AKT, validating their utility in drug discovery.[5][9][10]

Protein Kinases: Structure, Function, and Therapeutic Relevance

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular pathways.[1][] The human genome encodes over 500 protein kinases, which act as molecular switches in signal transduction cascades.

A typical protein kinase catalytic domain is structurally conserved, consisting of two lobes: a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[11][12][13] The ATP-binding site is located in a deep cleft between these two lobes.[13] The adenine ring of ATP forms crucial hydrogen bonds with the "hinge" region connecting the lobes, while the phosphate groups are oriented towards the catalytic loop for transfer to a substrate protein.[13] Dysregulation of kinase activity, often due to mutation or overexpression, can lead to uncontrolled cell proliferation and survival, making them prime targets for therapeutic intervention, particularly in oncology.[]

cluster_pathway Generic Kinase Signaling & Inhibition RTK Receptor Tyrosine Kinase (RTK) (Inactive) RTK_active RTK (Active) RTK->RTK_active Dimerization & Autophosphorylation Kinase1 Downstream Kinase (Inactive) RTK_active->Kinase1 Activation Kinase1_active Downstream Kinase (Active) Kinase1->Kinase1_active Phosphorylation Substrate Substrate Protein Kinase1_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Triggers Ligand Growth Factor Ligand->RTK Binding Inhibitor This compound Inhibitor Inhibitor->Kinase1_active ATP-Competitive Inhibition

Caption: Generic kinase signaling pathway and point of inhibition.

Core Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7][8] The process allows for the characterization of the binding behavior at an atomic level.[6] Key components of a docking simulation are the sampling algorithm and the scoring function.[14][15]

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the protein's binding site (referred to as "poses").[15] This can range from rigid-body docking, where both molecules are held fixed, to flexible docking, where rotational bonds in the ligand (and sometimes the protein) are allowed to move.[16]

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate its binding affinity.[14] These functions are mathematical models that calculate a score based on factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[15][17] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode.[14]

Experimental Protocols: A Validated Workflow

The following protocols provide a step-by-step guide for a typical molecular docking workflow. Adherence to these steps, including the validation stages, is critical for generating trustworthy and reproducible results.

cluster_workflow Molecular Docking General Workflow p1 Protocol 1: Ligand Preparation data 3D Ligand Structure (.pdbqt, .mol2) p1->data p2 Protocol 2: Protein Preparation protein Cleaned Protein Structure (.pdbqt, .mae) p2->protein p3 Protocol 3: Docking Simulation results Docking Poses & Scores (.log, .sdf) p3->results p4 Protocol 4: Analysis & Validation conclusion Identify Hits & Guide Synthesis p4->conclusion start Start start->p1 start->p2 data->p3 protein->p3 results->p4

Caption: High-level workflow for molecular docking studies.

Protocol 1: Ligand Preparation (this compound)

Rationale: The starting ligand structure must be chemically correct and energetically minimized to ensure it is a realistic representation for docking.

  • Obtain 2D Structure: Draw the specific this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use the software's built-in tools to convert the 2D drawing into a 3D structure.

  • Assign Correct Protonation State: Based on a physiologically relevant pH (typically ~7.4), assign the correct protonation states to ionizable groups. This is a critical step as it directly affects electrostatic and hydrogen bonding interactions.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, OPLS). This step relieves any steric strain from the 3D conversion and finds a low-energy conformation.

  • Save in Required Format: Save the final 3D structure in a format compatible with your docking software (e.g., .mol2, .sdf, or .pdbqt for AutoDock tools).

Protocol 2: Protein Preparation (Kinase Target)

Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules and lacks information required by docking programs. It must be carefully cleaned and prepared.

  • Download Structure: Obtain the 3D crystal structure of the target kinase from the PDB (rcsb.org). Prioritize high-resolution structures (<2.5 Å) that have a co-crystallized ligand in the ATP-binding site. This ligand will be crucial for validation.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file. Expert Tip: Some water molecules may be structurally integral, mediating key protein-ligand interactions. If a water molecule is observed making hydrogen bonds to both the protein and the co-crystallized ligand, consider retaining it for the docking study.

  • Separate Chains and Ligands: If the biological unit is a monomer, remove any extra protein chains. Extract the co-crystallized ligand and save it in a separate file for later validation.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens according to standard geometries and appropriate protonation states for the amino acid residues at pH 7.4.

  • Assign Partial Charges: Assign partial charges to all atoms using a force field (e.g., Gasteiger, AMBER).

  • Define the Binding Site: Define the docking grid box. The most reliable method is to center the grid on the position of the co-crystallized ligand. The grid dimensions should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the test ligand.

Protocol 3: Molecular Docking Simulation

Rationale: This is the core computational experiment where the prepared ligand is docked into the prepared protein receptor.

  • Select Docking Software: Choose a well-validated docking program (e.g., AutoDock Vina, Glide, GOLD).

  • Configure Input Files: Provide the prepared ligand file(s), the prepared protein file, and the grid box definition file as inputs.

  • Set Exhaustiveness/Precision: Adjust the search algorithm's parameters. Higher "exhaustiveness" (in AutoDock Vina) or "precision" (in Glide) will result in a more thorough search of the conformational space but will require more computational time. A value of 8-10 is a common starting point for Vina.

  • Execute Docking Run: Launch the docking simulation. The program will generate a set number of binding poses (e.g., 9-10) for each ligand, ranked by their calculated docking score.

  • Output Analysis: The output will typically be a log file containing the docking scores and a structure file containing the coordinates of the predicted binding poses.

Protocol 4: Analysis and Validation of Docking Results

Rationale: Docking is a predictive model; its results must be critically evaluated and validated to be considered trustworthy. A low docking score alone is not sufficient evidence of a true binding interaction.

  • Visual Inspection of Poses: Using molecular visualization software (e.g., PyMOL, Chimera, Maestro), analyze the top-ranked pose.

    • Key Interactions: Does the this compound core form the expected hydrogen bonds with the kinase hinge region? This is a hallmark of most ATP-competitive inhibitors.

    • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

    • Hydrophobic Pockets: Do hydrophobic moieties on the ligand occupy corresponding hydrophobic pockets in the binding site?

  • Docking Score Interpretation: The docking score is an estimation of binding free energy (e.g., kcal/mol in AutoDock Vina).[18] A more negative score generally indicates a more favorable predicted binding affinity.[18] Compare the scores of your test compounds against a known inhibitor (control).

  • Protocol Validation (Self-Validating System): This is a mandatory step before screening unknown compounds.

    • Re-docking: Take the co-crystallized ligand that was extracted in Protocol 2 and dock it back into the binding site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose. A validated docking protocol should yield an RMSD value of < 2.0 Å. [19][20] If the RMSD is higher, the docking parameters (grid box, etc.) must be re-evaluated.

cluster_validation Docking Protocol Validation Logic start Start Validation q1 Co-crystallized ligand available? start->q1 p1 Extract and re-dock the native ligand q1->p1 Yes p4 Dock known active and inactive (decoy) compounds q1->p4 No q2 Calculate RMSD of top pose p1->q2 q3 RMSD < 2.0 Å? q2->q3 p2 Protocol is Validated. Proceed with screening. q3->p2 Yes p3 Adjust grid box & docking parameters. Re-run. q3->p3 No p3->q2 q4 Does scoring rank actives significantly better than decoys? p4->q4 q4->p2 Yes q4->p3 No

Caption: Decision workflow for validating a docking protocol.

Application Note: Data Interpretation & Case Study Insights

Once a docking protocol is validated, it can be used for virtual screening of a library of this compound derivatives. The results can help prioritize which compounds to synthesize and test experimentally.

Quantitative Data Summary

The table below presents hypothetical docking data for a series of this compound derivatives against a target kinase, alongside experimentally determined IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%). This illustrates how docking scores can correlate with in vitro activity.

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key H-Bonds with HingePredicted ActivityExperimental IC₅₀ (nM)
Control Known Co-crystallized Ligand-10.5Yes (2)High15
FP-01 -H-7.2Yes (1)Moderate850
FP-02 -Methyl-7.8Yes (1)Moderate420
FP-03 -Phenyl-9.1Yes (2)High95
FP-04 -Morpholine-9.8Yes (2)High30

Analysis:

  • A general trend is observed where a more favorable (more negative) docking score correlates with a lower IC₅₀ value (higher potency).

  • Compound FP-04 , with a morpholine group, achieves the best docking score among the novel compounds, which is reflected in its potent experimental activity. Visual analysis of its docked pose might reveal that the morpholine group forms an additional beneficial interaction (e.g., a hydrogen bond with a solvent-exposed residue or a favorable hydrophobic interaction) that is absent in the other derivatives.

  • The presence of two hydrogen bonds with the kinase hinge appears to be a strong determinant of high activity, as seen in the Control, FP-03, and FP-04.

This type of analysis allows researchers to build Structure-Activity Relationships (SAR) in silico, guiding the design of the next generation of more potent inhibitors.

Conclusion

Molecular docking is a powerful, cost-effective computational strategy for exploring the interactions between this compound derivatives and protein kinases.[6][21] By providing atomic-level insights into binding modes, it significantly aids in rational drug design, from hit identification in virtual screening campaigns to lead optimization.[7][22] However, as a predictive tool, its strength is entirely dependent on a meticulously executed and rigorously validated protocol. By following the structured workflow and validation checks outlined in this guide, researchers can generate reliable and actionable data to accelerate their kinase inhibitor discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of Furo[3,2-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural feature allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[2] Derivatives of this core have shown significant promise as potent inhibitors of key signaling proteins implicated in oncology, such as Phosphoinositide 3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Given the vast chemical space that can be explored through substitutions on the this compound core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel and potent lead compounds from large chemical libraries.[5][6]

This guide provides a comprehensive framework for designing and executing a successful HTS campaign for this compound libraries. It integrates field-proven insights with detailed, step-by-step protocols for both biochemical and cell-based assays, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that systematically funnels a large library of compounds down to a small number of validated hits.[7] The process begins with the development of a robust and miniaturized assay, proceeds through automated primary screening and data analysis, and culminates in a rigorous hit validation cascade to eliminate false positives and confirm biological activity.[8][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Data Analysis cluster_2 Phase 3: Hit Validation Cascade Assay_Dev Assay Development (Biochemical or Cell-Based) Mini Miniaturization (384/1536-well format) Assay_Dev->Mini Optimize for automation Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Confirm robustness Primary_Screen Primary HTS Campaign (Single Concentration) Validation->Primary_Screen Proceed to HTS Data_Analysis Data Normalization & Hit Selection Primary_Screen->Data_Analysis Generate raw data Hit_Picking Hit Confirmation (Re-test in triplicate) Data_Analysis->Hit_Picking Identify primary hits Dose_Response IC50/EC50 Determination Hit_Picking->Dose_Response Confirmed hits Orthogonal Orthogonal & Counter-Screens Dose_Response->Orthogonal Confirm mechanism SAR Preliminary SAR Analysis Orthogonal->SAR Eliminate false positives Leads Validated Leads SAR->Leads

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reproducible, and automatable assay.[10] The choice between a biochemical (cell-free) and a cell-based assay depends on the specific biological question. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide insights into activity within a more physiological context, accounting for factors like cell permeability.[10][11]

Biochemical Assay: Targeting Kinase Activity

This compound derivatives are frequently designed as kinase inhibitors.[12][13] Biochemical kinase assays are therefore a primary tool for screening these libraries. Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly amenable to HTS due to their high sensitivity, broad dynamic range, and resistance to signal interference.[14]

Protocol 1: ADP-Glo™ Biochemical Kinase Assay (384-Well Format)

This protocol outlines the screening of a this compound library against a purified protein kinase (e.g., PI3Kα).

1. Materials and Reagents:

  • Purified Kinase (e.g., PI3Kα)
  • Kinase Substrate (e.g., PIP2)
  • This compound compound library (10 mM in DMSO)
  • Staurosporine (Positive Control)
  • DMSO (Negative Control)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • White, solid-bottom 384-well assay plates
  • Acoustic liquid handler (e.g., ECHO®) and automated plate handling systems

2. Assay Procedure:

Cell-Based Assay: Confirming Target Engagement

A significant challenge in drug discovery is that potent hits from biochemical assays often fail in cellular contexts due to poor membrane permeability or off-target effects.[11] Therefore, cell-based assays are crucial for validating hits. The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells.

Protocol 2: NanoBRET™ Target Engagement Assay (384-Well Format)

This protocol is designed to confirm the engagement of primary hits from the biochemical screen with the target kinase in live cells.

1. Materials and Reagents:

  • HEK293 cells transiently transfected with a NanoLuc®-Kinase fusion vector.
  • NanoBRET™ Kinase Tracer (an ATP-competitive, fluorescently-labeled compound).
  • Confirmed hits from the primary screen.
  • Opti-MEM™ I Reduced Serum Medium.
  • White, tissue-culture treated 384-well assay plates.

2. Assay Procedure:

Assay Validation: Ensuring Data Quality

Before initiating the full HTS campaign, the chosen assay must be validated to ensure its robustness and suitability for automation.[8] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8] An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.

Table 1: Key Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of the statistical effect size and separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 10
Coefficient of Variation (%CV) A measure of the variability of the signal within control wells.< 15%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Part 2: HTS Campaign and Data Analysis

With a validated assay, the full-scale HTS campaign can begin. This involves screening the entire this compound library, followed by a systematic process of data analysis to identify promising hit compounds.[15]

Primary Screen Execution

The primary screen is typically performed at a single compound concentration (e.g., 10 µM) to identify initial "hits".[8] This process leverages robotics and automated liquid handling systems to maintain high throughput and consistency.[15]

Data Analysis and Hit Identification

The large datasets generated from HTS require specialized software for analysis.[9] The goal is to normalize the raw data to account for plate-to-plate variability and then apply a statistical method to identify compounds that exhibit a significant effect.[16]

Data_Analysis_Workflow Raw_Data Raw Luminescence Data (Per Well) Normalization Normalization (% Inhibition Calculation) Raw_Data->Normalization Using plate controls QC Quality Control (Plate-level Z'-factor) Normalization->QC Assess data quality Hit_Selection Hit Selection (e.g., >50% Inhibition) QC->Hit_Selection Filter valid plates Hit_List Primary Hit List Hit_Selection->Hit_List Generate final list

Caption: Workflow for HTS data analysis and hit identification.

The percentage inhibition for each compound is calculated using the signals from the positive (0% activity) and negative (100% activity) controls on each plate:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

A hit selection threshold is then established. For example, compounds demonstrating greater than 50% inhibition might be selected as primary hits for further investigation.

Part 3: Hit Validation Cascade

The primary hit list will inevitably contain false positives, which are compounds that appear active but do not exert their effect through specific binding to the target.[7] A rigorous hit validation cascade is essential to triage these compounds and confirm the activity of genuine hits.

1. Hit Confirmation: Primary hits are "cherry-picked" from the library and re-tested, often in triplicate, at the primary screening concentration to confirm their activity.

2. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC50 or EC50). This step is crucial for establishing a structure-activity relationship (SAR).[17]

3. Orthogonal and Counter-Screens: It is vital to confirm hits in an orthogonal assay that uses a different detection technology or assay principle.[7] For example, a hit from the luminescence-based ADP-Glo™ assay could be confirmed using a fluorescence polarization (FP) assay. Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors).

Table 2: Illustrative Hit Validation Cascade for a Kinase Screen

Validation StepPurposeExample Assay/Method
Primary Screen Initial identification of active compounds.ADP-Glo™ Kinase Assay (10 µM)
Hit Confirmation Confirm activity and eliminate random errors.ADP-Glo™ Kinase Assay (10 µM, n=3)
Potency Determination Quantify compound potency (IC50).10-point dose-response curve.
Orthogonal Assay Confirm activity with a different technology.LanthaScreen™ TR-FRET Assay.[14]
Cellular Target Engagement Confirm compound binds to the target in cells.NanoBRET™ Target Engagement Assay.[11]
Cellular Activity Measure downstream functional effects.Cell Proliferation Assay (e.g., MTT).[12]
Promiscuity Filter Identify frequent hitters and PAINS.[7]Analysis against historical HTS data.

Case Study: Screening a this compound Library against PI3Kα

A hypothetical 10,000-compound this compound library was screened against PI3Kα using the ADP-Glo™ assay.

Table 3: Summary of Primary HTS Campaign

ParameterValue
Library Size 10,000
Screening Concentration 10 µM
Mean Z'-Factor 0.82
Hit Criteria >50% Inhibition
Primary Hit Rate 1.2% (120 Compounds)

Following hit confirmation, 85 compounds were validated. These were then subjected to dose-response analysis and a cellular target engagement assay.

Table 4: Profile of a Validated Hit Example

Compound IDPI3Kα IC50 (nM) (Biochemical)NanoBRET™ IC50 (nM) (Cellular Engagement)Cell Proliferation IC50 (nM) (MCF-7 cells)
FP-A0123 75210450
FP-B0456 1505501200
Staurosporine 154590

The data shows that compound FP-A0123 is a potent inhibitor in the biochemical assay and effectively engages the PI3Kα target in a cellular environment, leading to a functional anti-proliferative effect. This compound represents a validated lead worthy of further optimization in a medicinal chemistry program.

References

Application Notes & Protocols for the Analytical Characterization of Furo[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to potent activities such as kinase inhibition.[2][3] Derivatives have been investigated as novel treatments for cancer, inflammation, and viral diseases.[4][5][6][7]

Given the profound biological implications of subtle structural changes, the unambiguous characterization of these molecules is a cornerstone of the drug discovery and development process. This guide provides a comprehensive overview of the key analytical techniques and detailed, field-proven protocols for the structural elucidation, purity assessment, and physicochemical analysis of this compound derivatives. The methodologies described herein are designed to ensure data integrity and provide a robust framework for regulatory submissions and intellectual property protection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and indispensable technique for the complete structural elucidation of this compound compounds.[8] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to map the precise connectivity of atoms, providing irrefutable proof of the synthesized structure.

Expertise & Experience: Why NMR is Crucial

The fused furo-pyrimidine system presents a unique electronic environment. The electron-withdrawing nature of the pyrimidine ring significantly influences the chemical shifts of the adjacent furan protons. NMR allows for the precise assignment of every proton and carbon in the molecule, distinguishing between isomers (e.g., Furo[3,2-d] vs. Furo[2,3-d]) and confirming the position of substituents, which is critical for establishing structure-activity relationships (SAR).

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice due to its excellent solubilizing power for these often crystalline, polar compounds.[8][9] Chloroform-d (CDCl₃) can be used for less polar analogs.

    • Vortex the sample until fully dissolved and transfer it to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[8]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Data Analysis & Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[9] Calibrate the ¹³C spectrum accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the molecule.

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted this compound core. Substituents will, of course, alter these values.

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
H-28.0 - 8.5110 - 115Proton on the electron-rich furan ring, adjacent to the oxygen atom.
H-37.0 - 7.5145 - 150Proton on the furan ring at the bridgehead, influenced by the pyrimidine fusion.
H-59.0 - 9.3150 - 155Proton on the electron-deficient pyrimidine ring, deshielded by two adjacent nitrogen atoms.
H-78.8 - 9.1155 - 160Proton on the pyrimidine ring, deshielded by the adjacent nitrogen and the fused furan ring.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a fundamental technique used to determine the molecular weight of the synthesized compound and to gain structural insights from its fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expertise & Experience: What to Look For

For Furo[3,2-d]pyrimidines, electrospray ionization (ESI) is the most common and effective ionization technique, typically generating a strong protonated molecular ion [M+H]⁺ in positive ion mode. The fragmentation pattern is highly informative. A key fragmentation pathway often involves the retro-Diels-Alder (RDA) cleavage of the pyrimidine ring or cleavage of the furan ring, providing a characteristic fingerprint for the core structure.[12][13]

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation & Acquisition:

    • Couple a liquid chromatograph to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

    • Ionization Mode: ESI, positive ion mode.

    • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-1000).

    • MS/MS Analysis: To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

  • Data Analysis & Interpretation:

    • Identify the [M+H]⁺ ion in the full scan spectrum. For HRMS, the measured mass should be within 5 ppm of the calculated theoretical mass for the proposed elemental formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. This pattern can be used to confirm the identity of the core scaffold and locate substituents.[14][15]

Data Presentation: Common Fragmentation Patterns
Precursor Ion Common Fragment Ion (m/z) Proposed Neutral Loss / Fragment Structure
[M+H]⁺[M+H - HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring.
[M+H]⁺[M+H - CO]⁺Loss of carbon monoxide from the furan ring.
[M+H]⁺[M+H - C₂H₂N₂]⁺Retro-Diels-Alder cleavage of the pyrimidine ring.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the definitive technique for assessing the purity of this compound compounds.[8] It separates the target molecule from starting materials, reagents, intermediates, and byproducts, allowing for accurate quantification of purity, typically reported as a percentage area.

Expertise & Experience: Method Development Strategy

A reversed-phase (RP-HPLC) method is the workhorse for this class of compounds. A C18 column provides excellent retention and separation based on hydrophobicity. A gradient elution using a buffered aqueous mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is typically required to achieve a robust separation of the main peak from all potential impurities within a reasonable runtime.[16][17]

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 - 1.0 mg/mL in a suitable diluent (often a 50:50 mixture of water and acetonitrile). Ensure the sample is fully dissolved to prevent column blockage.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a specific λmax determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis & Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total integrated peak area. For drug development, a purity level of >98% is often required.

Data Presentation: Summary of HPLC Parameters
Parameter Typical Value / Condition Justification
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Elution Mode GradientEnsures elution of both polar and non-polar impurities.
Detection UV at 254 nm or λmaxThe fused aromatic system provides strong UV absorbance for sensitive detection.

Complementary Spectroscopic Techniques

While NMR, MS, and HPLC form the core characterization triad, other spectroscopic methods provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] For Furo[3,2-d]pyrimidines, it can quickly confirm the presence of the heterocyclic core and any appended functional groups.

  • Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]

  • Key Vibrational Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1620-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.[19][20]

    • ~1250-1050 cm⁻¹: C-O-C stretching of the furan ring.

    • Other bands corresponding to substituents (e.g., C=O, NH₂, NO₂).

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule's chromophore.[21] It is useful for determining the wavelength of maximum absorbance (λmax) to set the optimal detection wavelength for HPLC analysis.

  • Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance is measured across the UV-Visible range (typically 200-800 nm).[22]

X-Ray Crystallography

For compounds that yield high-quality single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[23] This is the ultimate proof of structure and is invaluable for understanding intermolecular interactions in the solid state and for guiding molecular modeling studies.

Visualizations: Workflows and Relationships

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized this compound derivative.

G cluster_0 Initial Synthesis & Work-up cluster_1 Primary Characterization cluster_2 Definitive Structure Elucidation cluster_3 Purity & Final Validation Synthesis Crude Product MS Mass Spectrometry (MS) Confirm MW Synthesis->MS Quick Confirmation FTIR FTIR Spectroscopy Confirm Functional Groups Synthesis->FTIR Quick Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity MS->NMR Proceed if MW is Correct HPLC HPLC Assess Purity >98% NMR->HPLC Proceed if Structure is Correct Xray X-Ray Crystallography (Optional) Absolute Structure HPLC->Xray For Key Compounds

Caption: Integrated workflow for this compound characterization.

Data-Structure Correlation

This diagram shows how different analytical techniques probe specific features of a representative this compound structure.

G cluster_0 Analytical Probes cluster_1 Molecular Structure NMR NMR (Chemical Shifts, Couplings) mol NMR->mol Probes H/C Framework MS MS/MS (Fragmentation) MS->mol Probes Ring Stability HPLC HPLC (Retention Time, Purity) HPLC->mol Probes Overall Polarity FTIR FTIR (Vibrational Modes) FTIR->mol Probes C=N, C-O-C Bonds

Caption: Correlation of analytical techniques to molecular features.

References

Application Notes & Protocols: Furo[3,2-d]pyrimidine Derivatives for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furopyrimidine Scaffold in Cell Cycle Research

The Furo[3,2-d]pyrimidine core is a heterocyclic aromatic compound structurally analogous to purines, the fundamental building blocks of DNA and RNA. This structural mimicry makes the broader class of furopyrimidines compelling scaffolds for developing kinase inhibitors, which can function as potent modulators of cellular signaling pathways.[1] Dysregulation of these pathways, particularly those governed by protein kinases, is a hallmark of cancer and other proliferative diseases.[1]

While extensive research has focused on the Furo[2,3-d]pyrimidine and Furo[3,4-d]pyrimidine isomers, demonstrating their efficacy as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and components of the PI3K/AKT signaling pathway, the specific this compound scaffold remains a comparatively nascent area of investigation.[2][3] However, emerging studies on derivatives such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines have identified them as novel inhibitors of PI3K kinase p110α, validating the therapeutic potential of this specific isomeric backbone.[4]

This guide provides a comprehensive framework for researchers exploring this compound derivatives as potential cell cycle inhibitors. By extrapolating from the well-established mechanisms of related furopyrimidine compounds and integrating foundational protocols for cell cycle analysis, we offer a robust methodological blueprint for the synthesis, biological evaluation, and characterization of these promising molecules.

Part 1: Hypothesized Mechanism of Action - Kinase Inhibition

The progression of the cell cycle is a tightly orchestrated process controlled by a complex network of proteins, primarily CDKs and their regulatory cyclin partners.[5] Kinase signaling cascades, such as the PI3K/AKT/mTOR pathway, are upstream master regulators that integrate extracellular signals to control cell growth, proliferation, and survival.[6] The structural similarity of Furo[3,2-d]pyrimidines to ATP suggests they can act as competitive inhibitors at the ATP-binding pocket of key kinases, disrupting downstream signaling and leading to cell cycle arrest.[1][6]

Putative Signaling Pathway and Point of Intervention

Based on evidence from related furopyrimidine isomers, a primary mechanism of action for a novel this compound derivative would be the inhibition of the PI3K/AKT pathway. Inhibition of PI3Kα, for instance, would prevent the phosphorylation of AKT, a critical node in cell survival signaling.[7][8] This disruption can lead to the stabilization and upregulation of CDK inhibitors (CDKIs) like p21 and p27, which in turn inhibit the activity of CDK-cyclin complexes (e.g., Cyclin E-CDK2) required for the transition from the G1 to the S phase, ultimately causing a G1 cell cycle arrest.[9]

FuroPyrimidine_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates p27 p27 (CDKI) AKT->p27 Inhibits (Promotes Degradation) CDK2_CyclinE CDK2 / Cyclin E p27->CDK2_CyclinE Inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes Arrest G1 Phase Arrest FuroPyrimidine This compound Derivative FuroPyrimidine->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT pathway by a this compound derivative.

Part 2: Experimental Design and Protocols

Evaluating a novel this compound compound requires a systematic, multi-step approach. The initial goal is to determine its cytotoxic potential to establish a working concentration range, followed by a detailed analysis of its specific effects on cell cycle distribution.

Overall Experimental Workflow

The logical flow begins with assessing broad cellular impact and progressively narrows down to the specific mechanism of cell cycle modulation.

Workflow A 1. Cell Line Selection & Culture B 2. Cell Viability Assay (MTT) - Determine IC50 value A->B C 3. Compound Treatment - Treat cells with IC50 concentration B->C D 4. Cell Harvesting & Fixation - Prepare cells for staining C->D E 5. DNA Staining - Propidium Iodide (PI) & RNase D->E F 6. Flow Cytometry - Data Acquisition E->F G 7. Data Analysis - Quantify cell cycle phases F->G

Caption: General experimental workflow for evaluating cell cycle effects of a test compound.
Protocol 2.1: Cell Viability Assay (MTT) to Determine IC50

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] This allows for the determination of the IC50 value—the concentration of the compound that inhibits cell growth by 50%.

Materials:

  • Selected cancer cell line (e.g., T-47D, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative, dissolved in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the this compound compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to quantify the DNA content of individual cells within a population.[10] A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used. The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.[10]

Materials:

  • Cancer cells treated with the this compound compound (at its IC50 concentration)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[11]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: This step is critical for permeabilizing the cell membrane to allow the dye to enter and stain the nuclear DNA. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • RNase Treatment: The inclusion of RNase A in the staining solution is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[11]

  • Staining Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. For PI, excitation is typically achieved with a 488 nm blue laser, and emission is collected at ~617 nm.[12] It is crucial to run the samples at a low flow rate to obtain high-quality data.[11]

Part 3: Data Analysis and Presentation

Data Interpretation: The data from the flow cytometer is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells (counts).[12]

  • G0/G1 Peak: The first and largest peak represents cells with a 2N DNA content.

  • G2/M Peak: The second, smaller peak at twice the fluorescence intensity of the first represents cells with a 4N DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells actively synthesizing DNA.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.

Quantitative Data Summary: The percentage of cells in each phase is calculated using cell cycle analysis software (e.g., FlowJo, FCS Express). The results should be summarized in a table for clear comparison between control and treated groups.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (IC50)75.8 ± 4.512.1 ± 1.912.1 ± 2.1
Hypothetical data. Statistical significance (e.g., p < 0.05) should be noted.

Expected Outcome: Based on the hypothesized mechanism of G1 arrest, treatment with an effective this compound derivative is expected to cause a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and potentially G2/M phases.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[3,2-d]pyrimidines represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets.[1][2] Several derivatives have been synthesized and evaluated for various therapeutic properties, including anticancer and antimicrobial activities.[3][4][5][6][7][8] This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to robustly assess the antimicrobial potential of novel Furo[3,2-d]pyrimidine derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. We progress from high-throughput primary screening to quantitative potency determination and conclude with advanced assays aimed at elucidating the mechanism of action.

Introduction: A Strategic Approach to Antimicrobial Evaluation

The discovery of novel antimicrobial agents is a critical global health priority. Furo[3,2-d]pyrimidines offer a versatile scaffold for the development of such agents. However, progressing a compound from initial synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. A successful antimicrobial assessment workflow does not rely on a single experiment but rather on a logical sequence of assays, each designed to answer a specific question.

This guide is structured to mirror that discovery process:

  • Part 2: Primary Screening: Rapidly identify if a this compound derivative possesses any antimicrobial activity.

  • Part 3: Quantitative Potency Assessment: Accurately determine the potency of active compounds by quantifying the minimum concentration required for inhibition.

  • Part 4: Elucidating Antimicrobial Dynamics: Investigate the rate and nature of the antimicrobial effect, distinguishing between static (growth-inhibiting) and cidal (killing) activity.

  • Part 5: Investigating the Mechanism of Action: Explore how the compound exerts its effect, focusing on common antimicrobial targets like the cell membrane and metabolic viability.

Adherence to standardized methodologies, including the use of appropriate controls and reference strains, is paramount for generating data that is both reliable and comparable across different studies.[9]

Primary Screening: The Agar Diffusion Method

The initial step in evaluating a library of new this compound compounds is to efficiently identify "hits" that exhibit antimicrobial properties. The agar diffusion method, in its disk or well format, is a simple, cost-effective, and widely used technique for this purpose.[10][11]

Principle of Action

This method relies on the diffusion of a test compound from a point source (a saturated paper disk or a well) through an agar medium that has been uniformly seeded with a specific microorganism.[10] If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the source. The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's activity.

Experimental Protocol: Agar Disk Diffusion

This protocol is based on the EUCAST standardized disk diffusion method.[12][13]

Materials:

  • Mueller-Hinton (MH) Agar plates (4.0 ± 0.5 mm depth)

  • Sterile paper disks (6 mm diameter)

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)

  • Solvent-only disks (negative control)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[11] Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[11]

  • Disk Application:

    • Aseptically apply sterile paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the this compound solution onto each disk.

    • Apply positive control antibiotic disks and negative control (solvent-only) disks.

    • Ensure disks are applied firmly and are not moved once placed.[11] Place disks far enough apart to prevent zone overlap.[11]

  • Incubation: Incubate the plates, inverted, at 35 ± 2°C for 16-20 hours.[13] The plates should be incubated within 15 minutes of disk application.

  • Data Collection: Measure the diameter of the zones of inhibition in millimeters (mm).

Causality and Interpretation

The presence of a clear zone around a this compound disk indicates that the compound possesses antimicrobial activity. A larger zone diameter generally suggests higher activity, but this can be influenced by factors like the compound's solubility and diffusion rate in agar. The solvent control disk should show no zone of inhibition. This method serves as an excellent primary filter to select promising compounds for more rigorous quantitative testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Agar Plate with Cotton Swab prep_inoculum->inoculate prep_plates Prepare MH Agar Plates prep_plates->inoculate apply_disks Apply Test Compound, Positive & Negative Control Disks inoculate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure Time_Kill_Workflow cluster_prep Preparation cluster_exec Execution & Sampling cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) prep_flasks Setup Flasks: - Growth Control - Test Concentrations (e.g., 1x, 2x, 4x MIC) prep_inoculum->prep_flasks incubate_shake Incubate with Shaking prep_flasks->incubate_shake sample Sample at Timepoints (0, 2, 4, 8, 24h) incubate_shake->sample Repeat dilute_plate Serially Dilute & Plate Samples sample->dilute_plate incubate_count Incubate Plates & Count Colonies (CFU) dilute_plate->incubate_count analyze Calculate Log10 CFU/mL & Plot vs. Time incubate_count->analyze MOA_Pathway cluster_cell Bacterial Cell compound This compound Derivative membrane Cell Membrane compound->membrane Target? cytoplasm Cytoplasm (Metabolic Activity, ATP Production) compound->cytoplasm Target? outcome1 Membrane Disruption (Loss of Integrity) membrane->outcome1 outcome2 Metabolic Inhibition (ATP Depletion) cytoplasm->outcome2 assay1 Propidium Iodide (PI) Assay outcome1->assay1 Measured by assay2 ATP Bioluminescence Assay outcome2->assay2 Measured by

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Furo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[3,2-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising, yet often challenging, class of compounds. The this compound scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential as a kinase inhibitor and in other therapeutic areas.[1][2][3][4][5] However, the planar, heterocyclic nature of this scaffold often leads to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.

This document provides a structured approach to diagnosing, troubleshooting, and overcoming these solubility issues, from simple benchtop fixes to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common and immediate solubility problems encountered in the lab.

Q1: I diluted my this compound derivative from a DMSO stock into my aqueous assay buffer, and it immediately precipitated. What happened?

A1: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[6] Your compound was stable in the 100% DMSO stock, an organic solvent, but when diluted into the aqueous buffer, the concentration exceeded its solubility limit in that new environment, causing it to fall out of solution. This can lead to inaccurate data and flawed structure-activity relationships (SAR).[6]

Initial Action:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and no higher than 1%. High DMSO concentrations can affect biological targets.

  • Lower Compound Concentration: Your target concentration may be too high. Try running the assay at a lower concentration to see if the compound remains in solution.

  • Improve Mixing: Instead of a single large dilution, perform serial dilutions. Ensure vigorous mixing (vortexing or sonicating) during the dilution step to aid dissolution.[6]

Q2: Could the physical form of my compound be causing inconsistent solubility results?

A2: Absolutely. The solid-state properties of your compound, specifically its crystalline form (polymorphism), can have a significant impact on solubility and dissolution rate.[7][8] Different polymorphs of the same compound can exhibit different solubilities.[9][10] Metastable forms are generally more soluble than the most thermodynamically stable form but can convert over time.[9]

Recommendation:

  • Ensure you are using the same batch of the compound for comparative experiments.

  • If you suspect polymorphism, analytical techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can be used to characterize the crystal form.[8] For consistency, always follow a standardized dissolution protocol.

Q3: My compound seems to be a weak base. How does pH affect its solubility?

A3: The pyrimidine ring system in your scaffold likely contains basic nitrogen atoms. For weakly basic compounds, solubility is highly pH-dependent.[11][12] At a pH below the compound's pKa, the molecule becomes protonated (ionized), which dramatically increases its interaction with water and, therefore, its solubility.[12] As the pH increases above the pKa, the compound becomes neutral and less soluble.[13][14][15] This is a critical factor, as physiological pH varies (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4).

Part 2: Troubleshooting Guides - A Systematic Approach to Solubility Enhancement

If the simple fixes in the FAQ section are insufficient, a more systematic approach is required. The following workflow will guide you through selecting an appropriate solubility enhancement strategy.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Simple Formulation Strategies cluster_2 Phase 3: Advanced Formulation Strategies start Precipitation or Inconsistent Data Observed check_dmso Verify Final DMSO Conc. (<0.5%) start->check_dmso check_dmso->start No, Adjust DMSO check_conc Is Final Compound Conc. Above Known Solubility Limit? check_dmso->check_conc Yes ph_mod pH Modification (for ionizable compounds) check_conc->ph_mod Yes end_node Optimized Formulation Achieved check_conc->end_node No, Lower Conc. Solves Problem cosolvent Use Co-solvents (e.g., PEG, Ethanol) ph_mod->cosolvent Issue Persists ph_mod->end_node Success excipient Use Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient Issue Persists cosolvent->end_node Success asd Amorphous Solid Dispersion (ASD) excipient->asd For In Vivo / Advanced Needs excipient->end_node Success nano Nanosuspension asd->nano Or prodrug Prodrug Approach nano->prodrug Or prodrug->end_node Success

Caption: Decision workflow for troubleshooting solubility issues.

Guide 1: pH Modification

For ionizable this compound derivatives, adjusting the pH of the buffer is the most direct way to enhance solubility.

  • Principle of Causality: By lowering the pH of the solution for a weakly basic compound, you increase the proportion of the protonated, ionized form. The charge on the molecule allows for stronger interactions with polar water molecules, leading to a significant increase in solubility.[12]

  • Experimental Protocol:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Add an excess of your solid compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature to reach thermodynamic equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant, dilute it in a suitable solvent, and quantify the concentration using a calibrated HPLC-UV or LC-MS method.

    • Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH range for your experiments.

Guide 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16][17][18] This makes the environment more favorable for dissolving hydrophobic compounds.

  • Principle of Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic molecule disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity of the bulk solvent, lowering the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility.[18]

  • Common Co-solvents & Starting Concentrations:

Co-solventTypical Starting % (v/v) for in vivoKey Characteristics
Polyethylene Glycol 400 (PEG 400)10 - 40%Low toxicity, commonly used in oral and parenteral formulations.[16]
Propylene Glycol (PG)10 - 30%Good solubilizing power, often used with other co-solvents.[16]
Ethanol5 - 20%Potent solvent, but use must be carefully controlled due to potential biological effects.[16][19]
Glycerol10 - 25%Viscous, often used in combination with less viscous co-solvents.[16]
  • Troubleshooting Steps:

    • Start with a binary system (e.g., 10% PEG 400 in water).

    • If solubility is still insufficient, gradually increase the co-solvent percentage, keeping in mind the tolerance limits for your specific assay or animal model.

    • Consider ternary systems (e.g., 10% Ethanol, 30% PG, 60% water) which can have synergistic effects.

    • Caution: Always perform a vehicle-only control in your experiments to ensure the co-solvent system itself does not impact the biological outcome.

Guide 3: Employing Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20] They can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment.

  • Principle of Causality: The hydrophobic this compound derivative partitions into the non-polar cavity of the cyclodextrin, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high water solubility and low toxicity.[6]

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity CD Drug This compound (Hydrophobic) CD_label Cyclodextrin (Hydrophilic Exterior) caption Cyclodextrin inclusion complex mechanism.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Experimental Protocol (Screening):

    • Prepare stock solutions of HP-β-CD in your buffer (e.g., 1%, 5%, 10% w/v).

    • Add an excess of your solid compound to each cyclodextrin solution and a control (buffer only).

    • Equilibrate, centrifuge, and quantify the supernatant as described in the pH modification protocol.

    • A significant increase in solubility in the cyclodextrin solutions indicates the formation of an inclusion complex.

Part 3: Advanced Formulation Strategies

When simple approaches are insufficient, particularly for in vivo studies requiring higher doses, advanced formulation technologies may be necessary. These generally require specialized equipment and expertise.

Strategy 1: Amorphous Solid Dispersions (ASDs)
  • Concept: In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[22][23][24] The amorphous form has higher free energy than the crystalline state, leading to enhanced apparent solubility and faster dissolution.[25][26] The polymer prevents the drug from recrystallizing.[23]

  • Methods:

    • Solvent Evaporation/Spray Drying: The drug and a polymer (e.g., HPMC-AS, PVP) are dissolved in a common solvent, which is then rapidly evaporated, trapping the drug in its amorphous form within the polymer.[22][27]

    • Hot Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly.[27]

  • When to Consider: When high drug loading is needed and other methods fail to achieve the required exposure for preclinical toxicology or efficacy studies.

Strategy 2: Nanosuspensions
  • Concept: This strategy involves reducing the particle size of the drug to the sub-micron (nanometer) range.[28][29] This dramatically increases the surface area-to-volume ratio.

  • Principle of Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute.[29] By increasing the surface area through nanonization, the dissolution rate is significantly enhanced, leading to improved bioavailability.[30]

  • Methods:

    • Top-Down (Media Milling, High-Pressure Homogenization): Large drug crystals are mechanically broken down into smaller particles.[28][29]

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner to form nanoparticles.[28]

  • When to Consider: For compounds that are very poorly soluble across the entire pH range (often termed "brick dust") and for enabling parenteral administration of insoluble drugs.

TechniqueMechanismProsCons
pH Modification Increases ionization of the drugSimple, inexpensive, very effective for ionizable drugs[21]Only works for ionizable compounds; risk of precipitation upon pH change (e.g., entering intestine from stomach)[14][31]
Co-solvents Reduces solvent polarityEasy to prepare at lab scale; effective for many compounds[32]Potential for in vivo toxicity or pharmacological effects of the solvent; risk of precipitation upon dilution in vivo[33]
Cyclodextrins Forms soluble inclusion complexesLow toxicity; high solubilization potential[20]Can be limited by drug size/shape for cavity fitting; can be expensive
Solid Dispersions Stabilizes drug in a high-energy amorphous stateSignificant increase in dissolution and bioavailability[23][34]Requires specialized equipment; potential for physical instability (recrystallization) over time[23]
Nanosuspensions Increases surface area for faster dissolutionApplicable to nearly all insoluble drugs; improves bioavailability[29]Requires specialized equipment; potential for particle aggregation without proper stabilization[30]

References

Technical Support Center: Optimization of Furo[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Furo[3,2-d]pyrimidines. This guide, curated by a Senior Application Scientist, is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experimental work. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your synthesis endeavors.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of the Furo[3,2-d]pyrimidine scaffold, particularly when starting from 3-aminofuran precursors.

Question 1: I am experiencing very low to no yield of my desired this compound product after the cyclization step. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in the final cyclization step is a frequent hurdle. The root cause often lies in the reaction conditions not being optimal for forming the pyrimidine ring. Here’s a breakdown of potential issues and their solutions:

Possible Cause Troubleshooting Steps & Scientific Rationale
Incomplete Amide/Amidine Formation The initial condensation between the 3-aminofuran precursor and the C1 synthon (e.g., formamide, urea) may be inefficient. Optimization: Increase the reaction temperature in increments of 10-20°C. Prolong the reaction time and monitor progress by TLC or LC-MS. Using a higher boiling point solvent or a slight excess of the C1 synthon can also drive the reaction forward.
Degradation of Starting Material 3-Aminofuran derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions, leading to decomposition before cyclization can occur. Optimization: Attempt the reaction at a lower temperature for a longer duration. If using a strong acid or base catalyst, consider a milder alternative or reducing the catalyst loading.
Poor Nucleophilicity of the Furan Nitrogen The nucleophilicity of the amino group on the furan ring is critical for the final ring closure. Electron-withdrawing substituents on the furan ring can significantly reduce this nucleophilicity. Optimization: If your substrate has strong electron-withdrawing groups, a stronger catalyst or more forcing conditions may be necessary. In some cases, a different synthetic route that forms the furan ring last may be more viable.
Steric Hindrance Bulky substituents on the 3-aminofuran precursor or the C1 synthon can sterically hinder the cyclization. Optimization: If possible, consider using a less sterically hindered starting material or reagent. While this may require re-designing your synthetic route, it can be the most effective solution.

Question 2: My reaction is producing a significant amount of a side product that I am having difficulty separating from my desired this compound. How can I identify and minimize this impurity?

Answer:

The formation of side products is a common challenge in heterocyclic chemistry. Identifying the impurity is the first step towards mitigating its formation.

  • Probable Side Product: A common side product is the uncyclized intermediate, such as the formylated or urea derivative of the 3-aminofuran. This occurs when the initial condensation takes place, but the subsequent ring closure does not.

  • Identification: This intermediate will have a higher molecular weight than the starting 3-aminofuran (by the mass of the added group) but the same molecular weight as the desired product minus a molecule of water (for formamide) or ammonia (for urea). It will also be more polar than the starting material and the final product. You can often identify it by LC-MS and by observing a spot on the TLC that is between your starting material and product in terms of polarity.

  • Minimization Strategies:

    • Drive the Cyclization: As with low yield issues, optimizing the reaction conditions to favor the cyclization will inherently reduce the amount of the intermediate. Increasing the temperature and reaction time are the primary strategies.

    • Choice of Catalyst: For cyclizations involving formamide, the addition of a catalytic amount of a Lewis acid or a protic acid can facilitate the dehydration and ring closure. For urea-based cyclizations, a mild base can promote the reaction.

    • Purification: If the side product is still present, careful column chromatography is usually effective for separation. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can provide good separation. Recrystallization can also be effective if a suitable solvent system is found.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile starting material for the synthesis of the this compound core?

A1: The most widely employed and versatile precursors are 3-aminofuran-2-carboxylates, 3-aminofuran-2-carbonitriles, or 3-aminofuran-2-carboxamides. These substrates are ideal because they possess the necessary functionalities in the correct positions for the subsequent annulation of the pyrimidine ring. Specifically, the amino group acts as the nucleophile to initiate the cyclization, while the adjacent carbonyl or nitrile group provides the electrophilic center for the final ring closure.

Q2: What are the best reagents for constructing the pyrimidine ring onto the 3-aminofuran scaffold?

A2: The choice of reagent depends on the desired substitution at the 4-position of the this compound ring:

  • For a 4-oxo group (Furo[3,2-d]pyrimidin-4-one): Urea is a common and effective reagent. The reaction proceeds via an initial condensation to form a ureido-furan intermediate, which then undergoes an intramolecular cyclization with the elimination of ammonia.

  • For a 4-amino group (Furo[3,2-d]pyrimidin-4-amine): Formamidine or reacting a 3-aminofuran-2-carbonitrile with formamide are effective methods.[2][3]

  • For an unsubstituted 4-position: Formamide is the reagent of choice. It serves as both the carbon and nitrogen source for the pyrimidine ring. The reaction typically requires high temperatures to drive the cyclization and dehydration.

Q3: How can I best purify my final this compound product?

A3: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common and generally effective method.[1] Silica gel is the standard stationary phase. The mobile phase is typically a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures), recrystallization can be a highly effective method for obtaining very pure material.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) is an excellent option, although it is more resource-intensive.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of Furo[3,2-d]pyrimidin-4-amine

This protocol is a general guideline for the synthesis of Furo[3,2-d]pyrimidin-4-amine from a 3-aminofuran-2-carbonitrile precursor.

Step 1: Synthesis of the 3-Aminofuran-2-carbonitrile Precursor

The synthesis of the 3-aminofuran-2-carbonitrile can be achieved through various methods. A common approach involves the reaction of an α-hydroxyketone with malononitrile in the presence of a base.

Step 2: Cyclization to Furo[3,2-d]pyrimidin-4-amine

  • In a round-bottom flask equipped with a reflux condenser, add the 3-aminofuran-2-carbonitrile (1.0 eq).

  • Add an excess of formamide (typically 10-20 equivalents).

  • Heat the reaction mixture to 150-180°C and maintain it at this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 4: Visualizations

Workflow for this compound Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start 3-Aminofuran Precursor Step1 Condensation with C1 Synthon Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product Crude this compound Step2->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct Problem Low Yield / Side Products Check1 Incomplete Reaction? Problem->Check1 Check2 Starting Material Degradation? Problem->Check2 Check3 Side Product Formation? Problem->Check3 Solution1 Optimize Temp/Time Check1->Solution1 Solution3 Optimize Stoichiometry/Catalyst Check1->Solution3 Solution2 Milder Conditions Check2->Solution2 Solution4 Chromatography/Recrystallization Check3->Solution4

Caption: General workflow for synthesis and troubleshooting.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. BenchChem.

  • BenchChem. (2025). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem.

  • BenchChem. (2025). Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography. BenchChem.

  • Rossa, T. A., Neville, J. C., Jun, S. P., & Sperry, J. (2024). Expanding Heteroaromatic and 2-Aminosugar Chemical Space Accessible from the Biopolymer Chitin. Green Chemistry.

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. BenchChem.

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.

  • Rossa, T. A., Neville, J. C., Jun, S. P., & Sperry, J. (2024). Proposed synthesis of furo[3,2-d]pyrimidin-4-amine 1. ResearchGate.

  • Gao, C., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research.

  • Sangapure, S. S., & Agrawal, B. K. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate.

References

Furo[3,2-d]pyrimidine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Furo[3,2-d]pyrimidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying this important class of N-heterocyclic compounds. As a bioisostere of purine, the this compound scaffold is a key pharmacophore in modern drug discovery, making its efficient purification a critical step in the development of novel therapeutics.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific derivative. We will address common issues encountered during chromatographic and crystallization-based purifications, providing field-proven insights in a direct question-and-answer format.

Purification Strategy Overview

The purification of this compound derivatives often involves a combination of techniques. The choice depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties (polarity, solubility, crystallinity) of the target compound. The general workflow involves post-reaction workup, followed by a primary purification technique like column chromatography, and often a final polishing step such as recrystallization or preparative HPLC.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Aqueous Workup / Extraction A->B Quench & Dilute C Concentrated Crude Product B->C Dry & Concentrate D Flash Column Chromatography C->D E Precipitation / Trituration C->E F Partially Pure Solid D->F E->F G Recrystallization F->G H Preparative HPLC F->H I Pure this compound (>95% Purity) G->I H->I

Caption: General workflow for the purification of this compound compounds.

Troubleshooting Guide: Column Chromatography

Flash column chromatography on silica gel is the most common method for the primary purification of this compound derivatives.[1][2] However, the presence of basic nitrogen atoms in the pyrimidine ring can lead to specific challenges.

Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation with significant tailing during column chromatography. What's happening and how can I fix it?

A1: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[2]

  • Causality: The root cause is the interaction between the basic lone pairs on the pyrimidine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in peak tailing.[3][4]

  • Solutions:

    • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol groups. Add a small amount of a volatile base to your mobile phase.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]

      • Ammonia in Methanol: For more polar compounds requiring a methanol gradient (e.g., DCM/MeOH), using a pre-mixed solution of 7N ammonia in methanol as your polar component can be very effective.

    • Use Deactivated Silica: If base additives are incompatible with your compound, consider using a deactivated stationary phase. You can either purchase commercially prepared deactivated silica or deactivate it yourself by pre-flushing the column with a solvent system containing triethylamine.[3]

    • Switch to Alumina: For compounds that are highly sensitive to silica, basic or neutral alumina can be an alternative stationary phase. Note that the selectivity will be different, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates.

Q2: My this compound derivative won't elute from the silica column, even when I use a very polar solvent system like 20% Methanol in DCM.

A2: This issue, known as irreversible adsorption, indicates an extremely strong interaction with the stationary phase.

  • Causality: Your compound is likely highly polar and/or has multiple basic centers that are strongly binding to the silica gel. It's also possible the compound is degrading on the acidic silica.[5]

  • Solutions:

    • Confirm Stability: First, check if your compound is stable on silica. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears at the baseline or there is significant streaking that wasn't there initially, your compound is likely decomposing.

    • Drastic Polarity Increase: Before abandoning the column, try flushing with a highly polar mixture containing a base. A solution of 5-10% ammonium hydroxide in methanol can sometimes recover highly bound compounds.

    • Reverse-Phase Chromatography: If your compound is stable but simply too polar for normal-phase chromatography, reverse-phase purification is the logical next step. The compound is loaded onto a non-polar stationary phase (like C18-functionalized silica) and eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).[6] This technique separates compounds based on hydrophobicity.

    • Alternative Workup: Consider if a non-chromatographic method can isolate your product. If the product is significantly less soluble than the impurities in a particular solvent, trituration or precipitation might be effective.[1]

Q3: I've successfully run my column, but my "pure" fractions contain a closely-eluting impurity. How can I improve the resolution?

A3: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

  • Causality: The Rf difference (ΔRf) between your product and the impurity is too small with the current solvent system.

  • Solutions:

    • Optimize the Solvent System: The goal is to maximize the ΔRf. Test a variety of solvent systems with different polarities and chemical properties. A good starting point for many furo[3,2-d]pyrimidines is a Hexane/Ethyl Acetate system. If that fails, try switching one of the solvents, for example, to Dichloromethane/Acetone or Toluene/Ethyl Acetate. This changes the specific interactions between the analytes, solvent, and stationary phase.

    • Run a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, use a shallow gradient. Start with a low polarity that keeps all components at the top of the column, then slowly and gradually increase the percentage of the polar solvent. This helps to sharpen bands and can resolve closely eluting spots.[7]

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1. For difficult separations, a ratio of 100:1 or higher may be necessary.[8]

Chromatography Conditions Reference Table

This table provides starting points for developing a purification method, based on literature examples of related furopyrimidine isomers. Optimization is always necessary.

Compound Type / AnalogyStationary PhaseTypical Mobile Phase SystemCitation / Note
General Furo[3,2-b]pyridineSilica GelDichloromethane/Acetone or Ethyl Acetate/Hexane (gradient)[8] (Adapted)
Substituted Pyrrolo[2,3-d]pyrimidineSilica GelPetroleum Ether / Ethyl Acetate (3:1)[9] (Analogy)
2-amino-thieno[3,2-d]pyrimidinoneSilica GelDichloromethane / Methanol (19:1 to 9:1 gradient)[10] (Analogy)
5-Iodo-pyrrolo[2,3-d]pyrimidineSilica Gel10% Methanol / Dichloromethane[11] (Analogy)
General Furo[3,4-d]pyrimidineSilica GelDichloromethane / Methanol[1] (Isomer)

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Q1: My compound "oils out" instead of forming crystals when I cool the recrystallization solvent.

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.

  • Causality: This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or if the compound's solubility changes too rapidly upon cooling. High concentrations of impurities can also inhibit crystal formation.

  • Solutions:

    • Cool More Slowly: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels if necessary. Once it reaches room temperature, then you can induce further crystallization by cooling in an ice bath.

    • Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then attempt the slow cooling process again.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble. Alternatively, use a two-solvent system (co-solvent system). Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

Q2: I can't find a single solvent that works for recrystallization. My compound is either insoluble in everything cold, or too soluble in everything hot.

A2: This is a common scenario that necessitates a two-solvent (co-solvent) recrystallization approach.

  • Causality: No single solvent has the ideal solubility profile (sparingly soluble when cold, very soluble when hot).

  • Solution Protocol (Two-Solvent System):

    • Select Solvents: Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

    • Dissolution: Dissolve your crude compound in the minimum required amount of the hot "good" solvent.

    • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Re-clarify: Add a drop or two of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

    • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should form. Once at room temperature, cooling in an ice bath can maximize the yield.

    • Isolate: Collect the crystals by vacuum filtration.

Common Recrystallization Solvent Pairs
Good Solvent (High Solubility)Poor Solvent (Low Solubility)Notes
Dichloromethane (DCM)Hexanes / PentaneGood for non-polar to moderately polar compounds.
Ethyl Acetate (EtOAc)HexanesA very common and effective pair.
AcetoneHexanes / WaterAcetone is polar and volatile.
Ethanol / MethanolWater / Diethyl EtherExcellent for moderately polar compounds.
Tetrahydrofuran (THF)HexanesTHF is a good solvent for many heterocycles.
N,N-Dimethylformamide (DMF)WaterFor highly polar compounds. Induce precipitation by adding water.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect when synthesizing Furo[3,2-d]pyrimidines? A: Impurities are highly dependent on the synthetic route. However, for many common syntheses that involve building the pyrimidine ring onto a furan precursor, you can expect:

  • Unreacted Starting Materials: Incomplete cyclization can leave behind the aminofuran precursor or other reagents.

  • Regioisomers: Depending on the precursors, formation of the undesired furo[2,3-d]pyrimidine isomer can sometimes occur. Careful reaction control and purification are needed to separate these.

  • Hydrolysis Products: If using reactive intermediates like a 4-chloro-furo[3,2-d]pyrimidine, hydrolysis back to the furo[3,2-d]pyrimidin-4-one can occur during workup or chromatography.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or coupling reagents may be present and often require specific workup procedures or a dedicated chromatographic step for removal.

Q: My compound is a free base, but I need to analyze it by Reverse-Phase HPLC. My peaks are tailing badly. What should I do?

A: Peak tailing for basic compounds on C18 columns is common due to interactions with residual silanol groups on the silica support.[3][4] The best practice is to control the ionization of both your analyte and the stationary phase by modifying the mobile phase pH.

  • Low pH Method: Add an acid modifier to the mobile phase (both water and organic portions) to bring the pH to ~2.5-3. This protonates the silanol groups, minimizing their ability to interact with your protonated basic compound. Common additives are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4]

  • High pH Method: Use a modern, pH-stable column (e.g., a hybrid or organo-silica column) and a high pH mobile phase (pH ~10) using a buffer like ammonium bicarbonate. At high pH, your basic compound will be neutral, and the silanols will be deprotonated, but the like-charge repulsion minimizes interaction. This often gives excellent peak shape for basic compounds. Do not use standard silica-based C18 columns at high pH as they will dissolve.

G A Peak Tailing Observed for Basic Compound in RP-HPLC B Add 0.1% Formic Acid or TFA to Mobile Phase (pH 2.5-3) A->B Low pH Strategy C Use a pH-Stable Column with High pH Buffer (e.g., pH 10) A->C High pH Strategy D Peak Shape Improved? B->D E Peak Shape Improved? C->E F Method Optimized D->F Yes G Consider Other Issues: - Column Overload - Extra-column Dead Volume - Co-eluting Impurity D->G No E->F Yes E->G No

References

Furo[3,2-d]pyrimidine Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for Furo[3,2-d]pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Furo[3,2-d]pyrimidines are a class of compounds with significant biological activities, and their efficient synthesis is crucial for advancing research in various therapeutic areas.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific challenges you may encounter during your experiments, drawing upon established synthetic methodologies and providing expert insights to overcome common hurdles.

Troubleshooting Guide: Common Problems in this compound Synthesis

This section addresses specific issues that can arise during the synthesis of the this compound core and its derivatives.

Issue 1: Low Yield of the this compound Core

Question: I am attempting the synthesis of a this compound, but my overall yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis are a frequent challenge and can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1]

    • Temperature: Many cyclization reactions to form the pyrimidine ring require heating. However, excessive heat can lead to decomposition of starting materials or the final product. It is crucial to carefully control the temperature as specified in the literature protocol. Consider performing small-scale trial reactions at slightly lower or higher temperatures to find the optimal balance between reaction rate and product stability.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Conversely, prolonged reaction times can lead to the formation of side products or degradation.

  • Purity of Starting Materials and Reagents: The purity of your starting materials, particularly the initial furan derivative, is paramount.

    • Starting Furan: Impurities in the starting furan can interfere with subsequent cyclization steps. Ensure your starting material is fully characterized (e.g., by NMR and melting point) and purified before use.

    • Reagents: The quality of reagents, such as condensing agents (e.g., formamide, orthoesters) and catalysts, can significantly impact the reaction outcome. Use freshly opened or purified reagents whenever possible.

  • Atmospheric Moisture and Oxygen: Certain intermediates in heterocyclic synthesis can be sensitive to air and moisture.[1] If your synthetic route involves organometallic species or other air-sensitive reagents, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket and dry solvents.

Issue 2: Formation of Unexpected Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in multi-step heterocyclic synthesis. The nature of these impurities depends heavily on the specific synthetic route employed.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidine ring may not go to completion, leaving unreacted intermediates in your crude product.

    • Solution: As mentioned for low yields, optimizing the reaction conditions (temperature, time, and choice of condensing agent) is crucial. A stronger condensing agent or a higher reaction temperature might be necessary to drive the cyclization to completion.

  • Hydrolysis of Intermediates: Some intermediates, particularly those with reactive functional groups like esters or nitriles, can be prone to hydrolysis, especially under acidic or basic conditions.

    • Solution: Ensure that your reaction and work-up conditions are anhydrous if water-sensitive intermediates are involved. If the reaction generates water as a byproduct, consider using a Dean-Stark apparatus to remove it.

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation to form dimers or polymeric materials, which often present as baseline material on TLC or as an intractable tar.

    • Solution: This is often an indication of overly harsh reaction conditions. Try lowering the reaction temperature or using a more dilute solution.

Issue 3: Difficulties in Product Purification

Question: I have successfully synthesized my target this compound, but I am facing challenges in purifying it from the reaction mixture. What are the best practices for purification?

Answer: The purification of this compound derivatives can be challenging due to their often polar nature and potential for co-elution with structurally similar impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying Furo[3,2-d]pyrimidines.

    • Solvent System Optimization: A systematic approach to selecting the eluent is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a more polar solvent like methanol in a dichloromethane or ethyl acetate system can help to elute highly polar compounds.

    • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The key is to find a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.

Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography Versatile, widely applicableCan be time-consuming, potential for product degradation on silicaRoutine purification of moderate to non-polar compounds
Recrystallization Can provide very high purity, scalableRequires a crystalline solid, finding a suitable solvent can be challengingFinal purification of solid products
Preparative HPLC High resolution, excellent for difficult separationsExpensive, limited sample capacityObtaining highly pure samples for analysis and biological assays

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Furo[3,2-d]pyrimidines?

A1: The synthesis of the this compound scaffold typically begins with a pre-functionalized furan ring. A common and versatile starting material is a 3-aminofuran derivative, often with a cyano or ester group at the 2-position. These precursors can then be cyclized with a one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.

Q2: Which analytical techniques are most suitable for characterizing Furo[3,2-d]pyrimidines?

A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. The aromatic protons on the furan and pyrimidine rings will have characteristic chemical shifts.

    • ¹³C NMR: Shows the signals for all carbon atoms, which is crucial for confirming the carbon skeleton of the fused ring system.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as C=O, N-H, or C-N bonds.

For identifying unknown impurities, it is helpful to consult databases of NMR chemical shifts for common laboratory solvents and reagents.[2][3][4]

Q3: Are there any "green" or more environmentally friendly synthetic routes for Furo[3,2-d]pyrimidines?

A3: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. While specific green routes for Furo[3,2-d]pyrimidines are not as well-documented as for other heterocycles, general strategies can be adopted. These include the use of water as a solvent, catalyst-free reactions, and multi-component reactions that reduce the number of synthetic steps and waste generation.[5][6] Researchers are encouraged to explore these principles when developing new synthetic methodologies.

Experimental Workflow and Decision Making

The following diagram illustrates a general workflow for the synthesis and troubleshooting of Furo[3,2-d]pyrimidines.

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Starting Material (e.g., 3-Aminofuran derivative) reaction Cyclization Reaction (e.g., with Formamide) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude tlc TLC/LC-MS Analysis crude->tlc nmr NMR Analysis tlc->nmr low_yield Low Yield? nmr->low_yield side_products Side Products? low_yield->side_products No optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions Yes change_reagents Change Reagents/ Starting Material side_products->change_reagents Yes purification Purification (Column/Recrystallization) side_products->purification No optimize_conditions->reaction change_reagents->start pure_product Pure this compound purification->pure_product

Caption: A general workflow for the synthesis and troubleshooting of Furo[3,2-d]pyrimidines.

Key Mechanistic Considerations

Understanding the reaction mechanism is fundamental to troubleshooting. The formation of the pyrimidine ring onto the furan core typically proceeds through a series of nucleophilic addition and condensation reactions.

This compound Formation Mechanism start 3-Aminofuran reagent + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 Nucleophilic Attack cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Dihydrofuro[3,2-d]pyrimidinone cyclization->intermediate2 elimination Dehydration intermediate2->elimination product This compound elimination->product

Caption: A simplified mechanism for the formation of the this compound ring.

By carefully considering each step of the synthesis and being prepared to systematically troubleshoot any issues that arise, researchers can significantly improve the efficiency and success rate of this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Furo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[3,2-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising, yet often challenging, heterocyclic scaffold. The stability of a compound, both chemical and metabolic, is a critical parameter that dictates its viability as a drug candidate.[1][2] This resource provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you navigate and overcome stability-related challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are chemical and metabolic stability, and why are they critical for this compound derivatives?

A1:

  • Chemical Stability refers to a compound's resistance to degradation under various environmental conditions, such as pH, light, temperature, and oxygen. This is crucial for determining a drug's shelf-life, formulation requirements, and ensuring that the patient receives the correct dose of the active substance.

  • Metabolic Stability is the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action and poor oral bioavailability, hindering its therapeutic efficacy.[1][3] For this compound derivatives, which are often developed as kinase inhibitors, maintaining sufficient concentration at the target site is essential for their pharmacological effect.[4]

Q2: What are the most common sites of degradation on the this compound scaffold?

A2: Based on the chemical properties of the fused ring system, the following "hot-spots" are most susceptible to degradation:

  • The Furan Ring: As an electron-rich five-membered heterocycle, the furan ring is particularly prone to oxidative metabolism, often mediated by Cytochrome P450 (CYP) enzymes.[1] This can lead to ring-opening and the formation of reactive intermediates.

  • The Pyrimidine Ring Substituents: Alkyl groups attached to the pyrimidine ring can undergo N-dealkylation or oxidation.[1] Furthermore, the pyrimidine ring itself can be subject to reductive degradation pathways in certain biological systems.[5][6]

  • Exocyclic Functional Groups: Amide or ester linkages attached to the core scaffold are common points of hydrolytic cleavage under acidic or basic conditions.

Q3: What key factors influence the stability of these compounds during experiments?

A3: Several factors can compromise the integrity of your this compound derivatives during handling and experimentation:

  • pH of Aqueous Buffers: Hydrolysis can be catalyzed by acidic or basic conditions.

  • Presence of Oxidizing Agents: Atmospheric oxygen or reactive oxygen species in cell culture media can lead to oxidative degradation.

  • Exposure to Light: Many heterocyclic compounds are photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[7][8]

  • Temperature: Elevated temperatures accelerate the rate of most degradation reactions.[8]

Q4: How can I proactively design more stable this compound derivatives?

A4: A proactive approach during the design phase can significantly mitigate stability issues. This is a core principle of lead optimization.[9]

  • Block Metabolic Hot-Spots: If a specific site of metabolism is identified, it can be blocked. A common strategy is the introduction of a fluorine atom, which is small and electron-withdrawing, to shield the susceptible position from enzymatic attack.[3]

  • Employ Bioisosteres: If the furan ring is the primary source of instability, it can be replaced with a more stable bioisostere, such as a thiazole or an N-methyl-pyrazole ring.[3][10] This can maintain biological activity while improving the pharmacokinetic profile.

  • Modulate Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can often decrease its susceptibility to metabolism by CYP enzymes.[3]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Recommended Solution & Rationale
1. Rapid compound degradation in aqueous buffers during in vitro assays. Hydrolytic Instability: The compound may have functional groups (e.g., esters, amides) that are susceptible to cleavage at the pH of your assay buffer.Perform a pH stability profile. Incubate the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyze for degradation over time using HPLC. This will identify the optimal pH range for your experiments.
Oxidative Degradation: The furan ring or other electron-rich moieties are being oxidized by dissolved oxygen or components in the media.Work under inert conditions. Use degassed buffers (sparged with nitrogen or argon) and consider adding antioxidants like ascorbic acid or glutathione to your assay medium, if compatible with the experiment.
Photodegradation: The compound is sensitive to ambient or fluorescent laboratory lighting.Protect the compound from light. Use amber-colored vials or tubes and cover plates with foil during incubation.[7] This simple step can prevent the formation of photodegradants that may interfere with your results.
2. High clearance and low half-life in Human Liver Microsome (HLM) assays. Oxidation of the Furan Ring: This is a very common metabolic pathway for furan-containing compounds, mediated by CYP enzymes.[1]Identify the specific CYP enzymes involved using recombinant human CYP enzymes. Once the metabolizing enzyme is known, you can employ medicinal chemistry strategies like blocking the site of metabolism with a fluorine atom or replacing the furan with a more stable bioisostere.[3]
Metabolism of Substituents: N-dealkylation or hydroxylation of alkyl or aromatic groups attached to the scaffold is occurring.[1]Perform a "metabolite identification" study using LC-MS/MS to pinpoint the exact site of modification. Strategies to mitigate this include: • Deuteration: Replacing a C-H bond with a C-D bond at the metabolic hot-spot can slow the rate of cleavage (Kinetic Isotope Effect). • Introducing Steric Hindrance: Adding a bulky group near the site of metabolism can physically block the enzyme's access.
High Variability in HLM Assay Results: Inconsistent data makes it difficult to compare analogs.Control your assay conditions rigorously.DMSO Concentration: Keep the final DMSO concentration low and consistent (ideally ≤0.2%), as higher concentrations can inhibit CYP activity.[1] • Microsome Quality: Use a single, quality-controlled batch of pooled HLMs for a series of experiments to ensure consistent enzyme activity.[1]
3. Poor solid-state stability (e.g., discoloration or degradation of powder upon storage). Hygroscopicity: The compound is absorbing moisture from the air, which can lead to hydrolysis or catalyze other degradation reactions.Store under controlled, dry conditions. Keep the solid compound in a desiccator, preferably under an inert atmosphere (nitrogen or argon), and store at a low temperature (-20°C).
Reaction with Atmospheric Oxygen: The solid compound is slowly oxidizing over time.Store under an inert atmosphere. After synthesizing and drying the compound, store the vial under nitrogen or argon to displace oxygen and prevent oxidative degradation.
Unstable Crystal Form: The compound may exist in an amorphous or a metastable crystalline form that is more prone to degradation.Investigate salt formation or polymorphism. Creating different salt forms (e.g., hydrochloride, mesylate) or screening for different polymorphs can often identify a more thermodynamically stable crystalline form with a better long-term stability profile.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying likely degradation products and establishing the intrinsic stability of your compound.[11] It is a cornerstone for developing a stability-indicating analytical method.[8]

Objective: To generate potential degradation products under various stress conditions and assess the stability of the this compound derivative.

Workflow for Forced Degradation Study

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose aliquots therm Thermal (60°C in Solution) prep->therm Expose aliquots photo Photolytic (UV/Vis Light, RT) prep->photo Expose aliquots quench Neutralize/Quench Reactions (at t=0, 2, 8, 24h) acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by RP-HPLC-UV/MS quench->hplc report Quantify Parent Drug Loss Identify Degradants Establish Mass Balance hplc->report

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Set up the stress conditions in separate, clearly labeled vials as described in the table below. Include a control sample (stock solution diluted in mobile phase, kept at 4°C) at each time point.

  • Incubate the samples for specified time points (e.g., 0, 2, 8, 24 hours).

  • At each time point, draw an aliquot. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

  • Analyze all samples immediately by a validated reverse-phase HPLC method with both UV and Mass Spec detection.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining. Aim for 5-20% degradation to ensure you can adequately detect the degradants.[11]

    • Check for the appearance of new peaks in the chromatogram.

    • Use the MS data to obtain the mass of the degradation products to help elucidate their structures.

    • Ensure mass balance, where the sum of the parent peak area and all degradant peak areas is close to the initial peak area of the parent compound.

Summary of Forced Degradation Conditions

Stress ConditionReagent / ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 M to 1 M HCl2-24 hours at 60-80°CTo test for lability to low pH environments (e.g., the stomach).[12]
Base Hydrolysis 0.1 M to 1 M NaOH2-24 hours at 60-80°CTo test for lability to high pH environments (e.g., the intestine).[7][12]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)24 hours at Room TempTo simulate oxidative stress.[8][12]
Thermal Solution in oven / Solid powder24-48 hours at 60-80°CTo assess intrinsic stability and impact of heat during manufacturing or storage.[12]
Photolytic UV (254/365 nm) & White Light24-120 hours at Room TempTo assess stability upon exposure to light, as required by ICH guidelines.[12]
Protocol 2: Liver Microsomal Stability Assay

This is the standard in vitro assay to determine a compound's metabolic stability in the presence of Phase I drug-metabolizing enzymes.[1][2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Working Solution: Prepare a 100 µM working solution of your compound in 50:50 acetonitrile/water from a 10 mM DMSO stock.

    • Human Liver Microsomes (HLM): Thaw pooled HLMs (20 mg/mL) on ice and dilute to 2 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation Procedure (96-well plate format):

    • Add 1 µL of the 100 µM compound working solution to the wells.

    • Add 100 µL of the 2 mg/mL HLM solution to each well.

    • Negative Control: For one set of time points, add buffer instead of the NRS solution to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution. The final reaction volume is ~200 µL, with a final compound concentration of 0.5 µM and a final microsomal protein concentration of 1 mg/mL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound) to the respective wells.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[1]

Potential Degradation Pathways of this compound

G cluster_pathways Degradation Pathways Parent This compound (Parent Compound) Oxidation Oxidation (Furan Ring Opening) Parent->Oxidation CYP450 Enzymes, H₂O₂ Hydrolysis Hydrolysis (Cleavage of exocyclic amide/ester) Parent->Hydrolysis Acid / Base Dealkylation N-Dealkylation (Removal of alkyl groups) Parent->Dealkylation CYP450 Enzymes

Caption: Common degradation pathways for this compound derivatives.

References

Technical Support Center: Addressing Drug Resistance with Novel Furo[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel Furo[3,2-d]pyrimidine analogues. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to facilitate your research in overcoming drug resistance. The content herein is structured to address common and specific challenges encountered during the experimental workflow, from initial synthesis to preclinical evaluation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions researchers have when working with this compound analogues.

Q1: What is the primary mechanism of action for this compound analogues in overcoming drug resistance?

A1: this compound scaffolds are versatile pharmacophores often designed as kinase inhibitors.[1] In the context of drug resistance, they are frequently developed to target mutated kinases that no longer respond to first-generation inhibitors. For example, in non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors can arise from the T790M "gatekeeper" mutation. Novel this compound analogues can be designed to bind effectively to the ATP-binding site of the mutated kinase, thereby inhibiting its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][3]

Q2: My synthesized this compound analogue exhibits poor solubility in aqueous buffers for biological assays. What are some effective solubilization strategies?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds.[4][5] Before modifying the compound, first ensure you have an optimal stock solution. High-purity Dimethyl Sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions (e.g., 10-30 mM).[6] When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] If precipitation still occurs, strategies include:

  • Sonication: Briefly sonicate the final diluted solution to aid dissolution.

  • Use of Pluronic F-68: This non-ionic surfactant can be used at low concentrations (0.01-0.05%) in the final assay medium to improve compound solubility.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Medicinal Chemistry Optimization: If solubility issues persist and hinder further development, structural modifications to the analogue to incorporate more polar functional groups may be necessary.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound analogue?

A3: A combination of analytical techniques is essential for structural confirmation and purity assessment.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure and confirming the successful synthesis of the target molecule.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A pure compound should ideally show a single sharp peak. This technique is also crucial for developing stability-indicating methods.[11]

Q4: My cell viability assay (e.g., MTT, MTS) results are showing high variability. What are the common causes?

A4: Inconsistent results in cell viability assays are a frequent issue.[12] Key factors to investigate include:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and use proper pipetting techniques to plate a consistent number of cells in each well.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can alter cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Precipitation: As discussed in Q2, your compound may be precipitating in the cell culture medium. Visually inspect the wells under a microscope for any signs of precipitate after adding the compound.

  • Inconsistent Incubation Times: The incubation time for both the compound treatment and the assay reagent (e.g., MTT) must be kept consistent across all plates and experiments.[13]

  • Interference from Phenol Red: The phenol red in some culture media can interfere with colorimetric readings. Using phenol red-free media during the assay incubation step can reduce background noise.

Troubleshooting Guides

This section provides a more detailed, problem-solution format for specific issues you may encounter during your experimental workflow.

Section 1: Synthesis and Compound Characterization
Problem Potential Cause Recommended Troubleshooting Steps & Rationale
Low reaction yield or unexpected side products during synthesis. 1. Purity of starting materials.2. Non-optimal reaction conditions (temperature, time).3. Presence of atmospheric moisture or oxygen.1. Verify Starting Material Purity: Use NMR or MS to confirm the purity of your reagents. Impurities can lead to unwanted side reactions.2. Optimize Reaction Conditions: Run small-scale reactions varying temperature and time to find the optimal conditions. Use Thin Layer Chromatography (TLC) to monitor reaction progress.3. Ensure Inert Atmosphere: For sensitive reactions, use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents or intermediates.
Ambiguous NMR or Mass Spec data, making structural confirmation difficult. 1. Presence of residual solvent or impurities.2. Compound degradation.3. Complex structural isomers.1. Purify the Sample: Re-purify your compound using column chromatography or recrystallization. Dry the sample thoroughly under a high vacuum to remove residual solvents, which can obscure peaks in the NMR spectrum.[7]2. Check for Degradation: Re-run MS immediately after purification. If degradation is suspected, store the compound under inert gas at a low temperature.3. Use Advanced NMR Techniques: Employ 2D NMR techniques like COSY, HSQC, and HMBC to establish connectivity between protons and carbons, which is invaluable for confirming complex heterocyclic structures.[8][14]
Compound appears to degrade in DMSO stock solution over time. 1. Hydrolysis or oxidation.2. Photodegradation.1. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare stock solutions. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]2. Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect them from light.[11][15]3. Perform Stability Studies: Periodically check the purity of your stock solution via HPLC to establish its stability under your storage conditions.[16][17]
Section 2: In Vitro Cellular Assays
Problem Potential Cause Recommended Troubleshooting Steps & Rationale
High IC50 value or no activity observed in a resistant cell line. 1. Poor cell permeability.2. Active drug efflux pumps.3. Incorrect resistance mechanism in the cell line.4. Compound instability in culture medium.1. Assess Physicochemical Properties: Evaluate properties like lipophilicity (LogP). Compounds that are too polar or too lipophilic may have poor membrane permeability.[18]2. Test with Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the activity is restored.[18]3. Verify Target Expression & Mutation: Use Western blot to confirm the expression of the target kinase and Sanger sequencing to verify the presence of the expected resistance mutation in your cell line.[19]4. Evaluate Compound Stability: Incubate your compound in the cell culture medium for the duration of your experiment, then use HPLC-MS to quantify the amount of intact compound remaining.
Inconsistent results in Western blot for target inhibition (e.g., p-EGFR). 1. Suboptimal protein extraction.2. Inconsistent protein loading.3. Issues with antibody incubation or membrane washing.1. Optimize Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your target protein. Keep samples on ice throughout the process.[2][20]2. Perform Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Always probe for a loading control (e.g., β-Actin, GAPDH) to normalize your data.[20]3. Optimize Antibody Dilutions and Wash Steps: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background. Ensure wash steps with TBST are sufficient to remove non-specific binding.[2]
Observed cytotoxicity does not correlate with on-target kinase inhibition. 1. Off-target effects.2. General cellular toxicity not related to kinase inhibition.1. Perform a Kinome Scan: Screen your compound against a broad panel of kinases to identify potential off-target interactions. This is the gold standard for determining selectivity.[21][22]2. Use Orthogonal Assays: Validate findings using genetic approaches. For example, use siRNA or CRISPR/Cas9 to knock down the intended target and see if it produces the same cellular phenotype as your compound.[21]3. Assess General Toxicity: Test your compound in a cell line that does not express the target kinase. Significant activity in this cell line would suggest off-target effects or a general cytotoxic mechanism.
Section 3: In Vivo Preclinical Studies
Problem Potential Cause Recommended Troubleshooting Steps & Rationale
Lack of tumor growth inhibition (TGI) in a xenograft model. 1. Poor pharmacokinetics (PK).2. Insufficient target engagement in the tumor.3. Inappropriate animal model.1. Conduct a PK Study: Before an efficacy study, determine the compound's half-life, clearance, and bioavailability to establish an appropriate dosing regimen.[23]2. Perform Pharmacodynamic (PD) Analysis: Collect tumor samples from a satellite group of animals at various time points post-dose. Analyze tumor lysates by Western blot to confirm that the compound is inhibiting the target kinase (e.g., decreased p-EGFR) at the chosen dose.[23]3. Validate the Animal Model: Ensure the chosen tumor cell line grows robustly in the selected mouse strain (e.g., immunocompromised NOD/SCID mice).[24] The model should be relevant to the resistance mechanism being studied.[25]
Significant toxicity observed in animals (e.g., weight loss, adverse events). 1. On-target toxicity in normal tissues.2. Off-target toxicity.3. Formulation/vehicle issues.1. Assess On-Target Toxicity: Determine if the target kinase plays a critical role in vital organs. This may be an unavoidable consequence of the mechanism of action.2. Investigate Off-Target Effects: As with in vitro studies, off-target kinase inhibition can lead to toxicity. Correlate observed toxicities with known functions of identified off-targets.[26]3. Optimize Formulation: The vehicle used to deliver the drug (e.g., PEG, Tween 80) can sometimes cause toxicity. Test the vehicle alone in a control group of animals. Explore alternative, safer formulations if necessary.

Experimental Protocols & Workflows

Protocol 1: Western Blot for Inhibition of EGFR Phosphorylation

This protocol details the steps to assess the ability of a this compound analogue to inhibit Epidermal Growth Factor (EGF)-stimulated phosphorylation of EGFR in a resistant cancer cell line (e.g., H1975, which harbors the L858R/T790M mutation).

1. Cell Seeding and Treatment: a. Seed H1975 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal EGFR activation. c. Pre-treat cells with various concentrations of your this compound analogue (or DMSO vehicle control) for 2-4 hours. d. Stimulate the cells with 50 ng/mL of human EGF for 15 minutes. An unstimulated control well should also be included.

2. Protein Lysate Preparation: a. Immediately after stimulation, place plates on ice and aspirate the medium. b. Wash cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[2] d. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[20] e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[20] f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[20]

3. SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.[2] b. Boil samples at 95°C for 5-10 minutes.[20] c. Load 20-30 µg of protein per lane onto an 8% Tris-Glycine gel.[20] d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer proteins to a PVDF membrane. f. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2] g. Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) diluted in 5% BSA/TBST.[20] h. Wash the membrane three times with TBST for 10 minutes each.[2] i. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] j. Wash the membrane again three times with TBST. k. Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[20] l. Crucially, strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-Actin) to ensure observed changes in phosphorylation are not due to changes in total protein expression. [27]

Workflow Diagram: From Synthesis to In Vivo Efficacy

The following diagram outlines the logical progression of experiments when developing a novel this compound analogue.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis of Analogues Purification Purification (HPLC) Synthesis->Purification Characterization Structural ID (NMR, MS) Purification->Characterization Stability Stability Assessment Characterization->Stability BiochemAssay Biochemical Assay (Kinase IC50) Stability->BiochemAssay Lead Candidate CellViability Cell Viability Assay (MTT/MTS) BiochemAssay->CellViability TargetEngagement Target Engagement (Western Blot) CellViability->TargetEngagement Selectivity Selectivity Profiling (Kinome Scan) TargetEngagement->Selectivity PK_Study Pharmacokinetics (PK) Selectivity->PK_Study Optimized Lead Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study PD_Study Pharmacodynamics (PD) Efficacy_Study->PD_Study Tox_Study Toxicity Assessment Efficacy_Study->Tox_Study

Caption: High-level workflow for this compound analogue development.

Signaling Pathway Diagram: EGFR Inhibition

This diagram illustrates how a this compound analogue can inhibit a resistant EGFR mutant, thereby blocking downstream pro-survival signaling.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR Resistant EGFR (e.g., T790M) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Phosphorylates Inhibitor This compound Analogue Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of resistant EGFR signaling by a this compound analogue.

References

Optimizing the ADME properties of Furo[3,2-d]pyrimidine drug candidates.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is engineered for researchers, medicinal chemists, and drug development professionals dedicated to advancing Furo[3,2-d]pyrimidine-based drug candidates. The this compound scaffold is a promising heterocyclic system, but like many such scaffolds, it can present significant challenges in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a primary cause of late-stage clinical failures, making early and informed optimization critical for success.

This guide provides a structured, in-depth resource for troubleshooting common ADME-related experimental issues. It is designed not as a rigid template, but as a dynamic, causality-driven manual that combines technical protocols with field-proven insights to empower your research and development efforts.

Troubleshooting Guides: A Symptom-Based Approach

This section directly addresses specific experimental observations you may encounter, providing potential causes, diagnostic steps, and data-driven optimization strategies tailored to the this compound scaffold.

Issue 1: Low Aqueous Solubility

Poor aqueous solubility is a frequent challenge for kinase inhibitors and other therapeutics based on planar heterocyclic scaffolds, limiting oral bioavailability and complicating in vitro assays.[1]

Symptom 1.1: Immediate precipitation of the compound upon dilution from DMSO stock into aqueous buffer.

  • Causality: This phenomenon, often termed "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous medium where its intrinsic solubility is much lower.[2] This can lead to inaccurate bioassay data and an underestimation of a compound's true potency.[2]

  • Troubleshooting & Optimization:

    • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay is below 1%, and ideally below 0.5%, to minimize its impact on the assay and solubility.

    • Perform Kinetic Solubility Assay: Before extensive biological testing, determine the kinetic solubility limit of your key compounds to establish a reliable concentration range for your experiments.

    • pH Modification: For this compound derivatives with ionizable groups (e.g., basic nitrogens on the pyrimidine ring or acidic/basic substituents), adjusting the pH of the buffer can significantly improve solubility.

    • Formulation Strategies: For in vivo studies, consider enabling formulations such as amorphous solid dispersions or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve exposure.[1]

Symptom 1.2: Inconsistent solubility results between experiments or batches.

  • Causality: Variability in the solid form of the compound (e.g., different polymorphs, amorphous content) can lead to different dissolution rates and apparent solubilities.

  • Troubleshooting & Optimization:

    • Solid-State Characterization: Ensure consistent solid-state properties of your compound batches through techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Standardize Protocol: Use a well-defined and consistent experimental protocol for solubility measurements, paying close attention to factors like shaking time and temperature.[1]

This protocol provides a standardized method for determining the kinetic solubility of your this compound derivatives.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4).

  • Incubation:

    • Add the DMSO stock solution to the PBS to achieve a final concentration of 200 µM with a final DMSO concentration of 2%.[1]

    • Incubate the mixture in a sealed container on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours for kinetic solubility).[3]

  • Separation of Undissolved Compound:

    • Filter the suspension through a low-binding filter plate (e.g., 0.45 µm pore size) or centrifuge at high speed to pellet the precipitate.

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate or supernatant using a validated LC-MS/MS method.

    • The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Issue 2: Low Permeability and/or High Efflux

Low intestinal permeability is a major barrier to oral absorption, preventing the drug from reaching systemic circulation.[1]

Symptom 2.1: Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.

  • Causality: The compound may have inherently poor passive diffusion characteristics due to unfavorable physicochemical properties, such as high polar surface area (PSA) or low lipophilicity.

  • Troubleshooting & Optimization:

    • Analyze Physicochemical Properties: Evaluate the compound's calculated properties (e.g., cLogP, PSA, number of hydrogen bond donors/acceptors). Generally, a PSA > 140 Ų and a low cLogP are associated with poor permeability.[4]

    • Structural Modification:

      • Increase Lipophilicity: Introduce lipophilic groups at solvent-exposed positions on the this compound scaffold. However, be mindful that increasing lipophilicity can also increase metabolic clearance and plasma protein binding.

      • Reduce Hydrogen Bonding Capacity: Modify or mask hydrogen bond donors to reduce the energy barrier for membrane transit.

Symptom 2.2: High efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay.

  • Causality: The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the intestinal cells and back into the gut lumen.[1]

  • Troubleshooting & Optimization:

    • Confirm Transporter Involvement: Conduct the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant increase in A-B permeability and a decrease in the efflux ratio will confirm transporter involvement.[1]

    • Medicinal Chemistry Strategies:

      • Reduce Transporter Recognition: Make structural modifications to disrupt the key interactions between your compound and the transporter. This can involve altering the charge distribution, hydrogen bonding patterns, or overall shape.

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective way to assess a compound's intrinsic ability to cross a lipid membrane.[5]

  • Reagent Preparation:

    • Prepare a 1% lecithin in dodecane solution.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to 10 µM in PBS (pH 7.4) with a final DMSO concentration of 5%.[6]

  • Assay Setup:

    • Coat the filter of a 96-well donor plate with 5 µL of the lecithin/dodecane solution.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the 10 µM test compound solution to each well of the donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for 16-18 hours in a humidified chamber.[6][7]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the effective permeability (Pe) using the appropriate equations.

Issue 3: High Clearance in Liver Microsomal Stability Assay

Rapid metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), leads to high clearance, a short half-life, and poor oral bioavailability.[8]

Symptom 3.1: Rapid disappearance of the parent compound over time.

  • Causality: The compound is a substrate for metabolic enzymes present in the liver microsomes. For Furo[3,2-d]pyrimidines, likely metabolic "hot-spots" include the electron-rich furan ring, alkyl substituents, and any pendant aromatic rings.[8]

  • Troubleshooting & Optimization:

    • Identify Metabolic Hot-Spots: Perform metabolite identification studies using LC-MS/MS to pinpoint the site(s) of metabolism on the molecule.

    • Medicinal Chemistry Strategies to Block Metabolism:

      • Deuterium Incorporation: Replacing a hydrogen atom at a metabolic hot-spot with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.

      • Bioisosteric Replacement: If the furan ring is a primary site of metabolism and not essential for on-target activity, consider replacing it with a more metabolically stable heterocycle like a thiazole or oxazole.[8][9]

      • Steric Hindrance: Introduce a bulky group near a metabolic hot-spot to sterically block the approach of metabolizing enzymes.[8]

      • Electron-Withdrawing Groups: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.

cluster_strategies Medicinal Chemistry Strategies start High Clearance in Microsomal Assay metid Perform Metabolite Identification (MetID) start->metid hotspot Identify Metabolic 'Hot-Spot(s)' metid->hotspot sar Develop Structure-Metabolism Relationship (SMR) hotspot->sar deuteration Deuteration sar->deuteration C-H bond cleavage bioisostere Bioisosteric Replacement (e.g., Furan -> Thiazole) sar->bioisostere Ring oxidation sterics Introduce Steric Hindrance sar->sterics Accessible site ewg Add Electron- Withdrawing Groups sar->ewg Aromatic oxidation rescreen Synthesize Analogs and Re-screen in Microsomal Assay deuteration->rescreen bioisostere->rescreen sterics->rescreen ewg->rescreen

Caption: A decision-making workflow for addressing high metabolic clearance.

Issue 4: High Plasma Protein Binding (PPB)

While some degree of PPB is expected, excessively high binding (>99.5%) can reduce the free fraction of the drug available to exert its therapeutic effect and can complicate the interpretation of in vitro and in vivo data.

Symptom 4.1: Very low free fraction of the compound in an equilibrium dialysis assay.

  • Causality: The compound has a high affinity for plasma proteins, most commonly albumin for acidic drugs and alpha-1-acid glycoprotein for basic drugs.[10] This is often driven by a combination of hydrophobic and ionic interactions.

  • Troubleshooting & Optimization:

    • Establish Structure-Binding Relationship: Synthesize and test a series of analogs to understand which structural features contribute most to high PPB.[10]

    • Reduce Lipophilicity: High lipophilicity is a major driver of non-specific protein binding. Systematically reduce the lipophilicity of your this compound derivatives by introducing polar groups or removing greasy moieties.

    • Modulate Ionizable Groups: If your compound is acidic or basic, altering its pKa can change its charge state at physiological pH (7.4) and disrupt ionic interactions with plasma proteins. For example, introducing an acidic moiety can sometimes reduce binding.[10]

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.[11]

  • Apparatus Setup:

    • Hydrate the dialysis membranes (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis unit (e.g., a 96-well HTD96b dialyzer), creating two chambers per well separated by the membrane.[12]

  • Incubation:

    • Add plasma (e.g., human, rat, mouse) spiked with the test compound (e.g., 1 µM) to the donor chamber.

    • Add dialysis buffer (PBS, pH 7.4) to the receiver chamber.

    • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[12]

  • Sampling and Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) to ensure equivalent analytical performance.

    • Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "hot-spots" on the this compound scaffold?

A1: Based on general principles of heterocycle metabolism, the most probable sites of metabolism are:

  • The Furan Ring: Electron-rich five-membered heterocycles like furan are susceptible to oxidative metabolism by CYP enzymes, which can lead to ring-opening.[8]

  • Alkyl Substituents: Oxidation of alkyl groups (e.g., at the 2- or 4-position of the pyrimidine ring) or N-dealkylation are common metabolic pathways.[8]

  • Aromatic Substituents: Hydroxylation of any pendant aryl or heteroaryl rings is a frequent metabolic transformation.[8]

Q2: My compound is stable in liver microsomes but shows low oral bioavailability in vivo. What could be the cause?

A2: There are several possibilities beyond hepatic clearance:

  • Poor Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract. A Caco-2 permeability assay can assess this.[13]

  • Efflux Transporter Substrate: The compound might be pumped back into the intestinal lumen by transporters like P-gp.[1]

  • First-Pass Gut Metabolism: Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes (predominantly CYP3A4).[8]

  • Metabolism by Non-CYP Enzymes: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism. Your compound may be a substrate for Phase II enzymes (e.g., UGTs) or cytosolic enzymes which are not fully represented in microsomal preparations.

Q3: How can I balance improving one ADME property without negatively impacting another (e.g., improving solubility vs. metabolic stability)?

A3: This is a central challenge in medicinal chemistry known as multi-parameter optimization. There are no simple answers, but a strategic approach is key:

  • Data-Driven Decisions: Systematically gather data on multiple ADME parameters for each new analog. This allows you to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) profile.

  • Small, Iterative Changes: Avoid making large, drastic structural changes. Small, iterative modifications allow you to more clearly understand the impact of each change on the various ADME parameters.

  • Consider the Target: The required ADME profile depends on the therapeutic indication and route of administration. A compound for an acute intravenous indication will have different requirements than a chronic oral medication.

Summary of Key In Vitro ADME Assays

AssayProperty MeasuredKey OutputTypical Interpretation
Kinetic Solubility Aqueous solubility from a DMSO stockSolubility (µM)> 50 µM: Good; < 10 µM: Poor, may require formulation.
PAMPA Passive PermeabilityEffective Permeability (Pe, 10⁻⁶ cm/s)> 10: High; < 1: Low.
Caco-2 Permeability Intestinal Permeability & EffluxApparent Permeability (Papp, 10⁻⁶ cm/s), Efflux Ratio (ER)Papp > 10: High Permeability; ER > 2: Potential Efflux Substrate.
Liver Microsomal Stability Metabolic Stability (Phase I)In vitro half-life (t½, min), Intrinsic Clearance (CLint, µL/min/mg)t½ > 30 min: Stable; t½ < 10 min: Unstable.
Equilibrium Dialysis Plasma Protein BindingFraction Unbound (fu, %)< 1%: Low free fraction; > 10%: High free fraction.

Concluding Remarks

Optimizing the ADME properties of this compound drug candidates is a complex, multi-parameter challenge that requires a systematic and data-driven approach. By understanding the underlying causes of common experimental issues, employing robust in vitro assays, and applying rational medicinal chemistry strategies, researchers can significantly increase the probability of advancing potent and effective compounds toward clinical development. This guide serves as a foundational resource to aid in that critical endeavor.

References

Technical Support Center: Refinement of Molecular Models for Furo[3,2-d]pyrimidine Docking

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for molecular modeling of Furo[3,2-d]pyrimidine derivatives. This guide is designed for drug development professionals and computational researchers to navigate the specific challenges associated with this important heterocyclic scaffold. Here, we move beyond generic docking protocols to address the nuances of achieving accurate, reproducible, and predictive results through robust model refinement.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the initial phases of docking this compound compounds.

Q1: My docking scores for known this compound binders are poor and don't correlate with experimental affinity. What's the most likely cause?

A: The most common culprit for poor score correlation with novel scaffolds like this compound is inaccurate ligand parameterization. General-purpose force fields (e.g., GAFF, MMFF94) may not have parameters that accurately describe the unique electronic and geometric features of the fused furan-pyrimidine ring system. This leads to incorrect partial atomic charges and dihedral energy profiles, resulting in flawed interaction scoring. We strongly recommend deriving bespoke parameters using Quantum Mechanics (QM).[1][2]

Q2: My docked poses show significant steric clashes or are not making expected hydrogen bonds. What should I check first?

A: First, verify your receptor grid generation. The grid box must fully encompass the binding site with a sufficient buffer (a 4–5 Å buffer on each side is a good starting point) to allow the ligand to orient freely.[3] If the grid is correct, the issue may again be with the ligand's conformation and charges. An improperly minimized ligand or one with poor charges can lead to energetically unfavorable poses being ranked highly.

Q3: Should I include crystallographic water molecules in my docking simulation?

A: It depends on their function. Water molecules that are "structural" and mediate key hydrogen bonds between the protein and known ligands should be retained.[4] Conversely, water molecules that are not well-ordered or simply fill the pocket should be removed as they can obstruct ligand binding. If in doubt, run docking simulations with and without key water molecules and compare the results to experimental data.[4]

Q4: How do I validate my docking protocol before screening a large library?

A: The gold standard for validation is to re-dock a co-crystallized ligand into its native protein structure.[5][6] If the docking program can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å, the protocol is generally considered validated for that binding site.[5][6] If no co-crystal structure exists, you can dock known active and inactive (decoy) compounds to see if your protocol can successfully distinguish between them (enrichment).[6]

Section 2: Troubleshooting Guide: Ligand Parameterization for this compound

The unique electronic nature of the this compound scaffold demands a higher level of scrutiny during ligand preparation. Standard, out-of-the-box parameters are often insufficient.

Problem: Standard force fields produce inconsistent or high-energy ligand conformations.

  • Causality: The planarity, bond orders, and electron distribution of the fused heterocyclic system are not well-represented by generic atom types found in standard force fields. This is a known challenge for novel heterocyclic compounds.[7] The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field parameters.[1]

  • Solution: Bespoke Force Field Parameterization using Quantum Mechanics. For maximum accuracy, derive partial charges and dihedral parameters specifically for your this compound core. QM methods provide a more accurate representation of the molecule's electronic landscape.[1][8]

Parameter Standard Method (Potential Pitfall) Refined Method (Recommended) Rationale
Partial Atomic Charges AM1-BCC, Gasteiger-HückelQuantum Mechanical (e.g., RESP or CHELPG) fitting to the electrostatic potential (ESP) calculated at a high level of theory (e.g., B3LYP/6-31G*).[9]QM-derived charges more accurately model the polarization and intermolecular interactions of the fused ring system, which is critical for correct scoring.[1][9]
Dihedral Potentials Generic atom types (e.g., GAFF)QM Dihedral Scan. A relaxed scan is performed by rotating the bond of interest and calculating the QM energy at each step. These energies are then used to fit a specific dihedral term for the force field.This ensures that the conformational energy penalties for rotating substituents on the this compound core are physically realistic, preventing the generation of high-strain, invalid poses.[10]

Workflow for QM-Based Parameterization

cluster_qm Quantum Mechanics (QM) Calculations cluster_ff Force Field (FF) Parameterization A 1. Optimize Ligand Geometry (e.g., B3LYP/6-31G*) B 2. Calculate Electrostatic Potential (ESP) A->B Optimized Structure C 3. Perform Dihedral Scan for Flexible Bonds A->C Optimized Structure D 4. Fit Partial Charges (e.g., RESP/CHELPG) B->D ESP Data E 5. Fit Dihedral Parameters C->E Energy Profile F 6. Generate Final Ligand Parameters (.mol2, .frcmod) D->F E->F Start Top Docking Pose CheckEnergy Is Ligand Strain Energy Low? Start->CheckEnergy CheckInteractions Are Key Pharmacophoric Interactions Present? CheckEnergy->CheckInteractions Yes Reject Reject Pose (False Positive) CheckEnergy->Reject No CheckSAR Does the Pose Explain Experimental SAR? CheckInteractions->CheckSAR Yes CheckInteractions->Reject No Accept Accept Pose for Further Analysis CheckSAR->Accept Yes Rescore Consider Rescoring (e.g., MM/GBSA) CheckSAR->Rescore No Rescore->Accept

References

Technical Support Center: A Strategic Guide to Improving the Ligand Efficiency of Furo[3,2-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of Furo[3,2-d]pyrimidine-based inhibitors. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibition, the this compound core offers a robust starting point for potent molecules.[1] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, most notably the risk of "molecular obesity"—increasing molecular weight and lipophilicity to gain potency, often to the detriment of overall drug-like properties.

This document provides actionable troubleshooting advice, detailed protocols, and foundational concepts in a direct question-and-answer format to address the core challenge: maximizing potency while maintaining or improving ligand efficiency (LE).

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What is Ligand Efficiency (LE) and why is it a more insightful metric than IC₅₀ alone?

A1: While IC₅₀ or Kᵢ measures the potency of a compound, it provides no context regarding the efficiency with which the molecule achieves that potency. Ligand Efficiency (LE) normalizes potency for the size of the molecule, typically by dividing the binding free energy (ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC).[2][3]

LE = -ΔG / HAC = (RT * ln(IC₅₀)) / HAC

A high LE value indicates that the compound achieves its potency through optimized, high-quality interactions rather than sheer bulk. Focusing on LE helps guide lead optimization towards candidates with better physicochemical properties and a higher probability of success in downstream development.[4] Lipophilic Ligand Efficiency (LLE), calculated as pIC₅₀ - cLogP, is another critical metric that balances potency against lipophilicity, a key factor in predicting ADME properties.

Q2: What are the key structural features of the this compound scaffold that influence its binding properties?

A2: The this compound scaffold is a bioisostere of purine, the core of adenosine triphosphate (ATP).[5] This structural mimicry is the primary reason for its success as a kinase inhibitor. Its key features include:

  • Hinge-Binding Motif: The pyrimidine nitrogen atoms (typically N1 and N3) can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the inhibitor.

  • Fused Ring System: The rigid, planar structure reduces the entropic penalty upon binding compared to more flexible molecules, which can contribute favorably to the overall binding free energy.

  • Substitutable Positions: The scaffold offers several vectors for chemical modification (e.g., positions 2, 4, and 7) allowing for fine-tuning of potency, selectivity, and physicochemical properties. Structure-activity relationship studies have shown that substitution at these positions is key to achieving high affinity.[6]

Q3: My lead this compound compound has good potency (e.g., 50 nM IC₅₀) but a poor LE of 0.28. Where should I begin my optimization campaign?

A3: A low LE value, despite good potency, suggests that the molecule's size is not justified by the quality of its interactions. The first step is to analyze the Structure-Activity Relationship (SAR) and, if available, a co-crystal structure or reliable docking model.

  • Identify Inefficient Groups: Look for large, lipophilic groups that do not contribute significantly to binding affinity. These are often candidates for removal or replacement. This "molecular deconstruction" can sometimes reveal a smaller, more efficient core.

  • Focus on Enthalpy: Aim for modifications that introduce specific, high-quality interactions like hydrogen bonds or salt bridges, which are typically associated with favorable changes in binding enthalpy (ΔH).[7] Techniques like Isothermal Titration Calorimetry (ITC) can experimentally determine if your optimization strategy is enthalpy-driven.

  • Utilize "Fragment Growing": Instead of adding large R-groups, introduce small, functionalized fragments (e.g., -OH, -NH₂, small heterocycles) at key vectors to probe for new, efficient interactions within the target's binding site.

Section 2: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific issues encountered during the optimization of this compound inhibitors.

Problem StatementPotential CauseTroubleshooting Action & Rationale
"My structural modifications are increasing molecular weight faster than potency, leading to a continuous decrease in Ligand Efficiency." Inefficient Lipophilic Additions: Adding large, greasy groups to fill a hydrophobic pocket may increase potency but at a disproportionate cost in size and lipophilicity, thus lowering LE and LLE.Action: 1. Systematically replace large alkyl or aryl groups with smaller, polar, or heteroatom-containing groups. 2. Use computational modeling to identify opportunities for forming new hydrogen bonds. Rationale: The goal is to replace low-quality, non-specific hydrophobic interactions with higher-quality, specific polar interactions. This strategy aims to improve the binding enthalpy, which is a key driver of ligand efficiency.[7]
"I am observing inconsistent IC₅₀ values for my analogs in our biochemical kinase assay." Poor Compound Solubility: this compound derivatives, especially those with high lipophilicity, can precipitate in aqueous assay buffers, leading to inaccurate measurements of the effective compound concentration.[8]Action: 1. Pre-emptively measure the aqueous kinetic solubility of all compounds via nephelometry or a similar method. 2. Keep the final DMSO concentration in the assay low and consistent (ideally ≤0.2%). 3. If solubility remains an issue, consider including a small amount of non-ionic surfactant (e.g., 0.01% Brij-35) in the assay buffer. Rationale: Ensuring the compound is fully dissolved is critical for obtaining reliable and reproducible potency data. Aggregation can lead to non-specific inhibition and artificially inflated potency values.
"Improving potency and LE has resulted in unexpected cytotoxicity in non-target cell lines." Off-Target Kinase Inhibition: The this compound scaffold can bind to the highly conserved ATP pocket of many kinases. Optimizing for one target may inadvertently increase affinity for other kinases essential for normal cell survival.[9]Action: 1. Profile promising compounds against a broad kinase panel (e.g., >100 kinases) to identify off-targets. 2. Analyze the SAR of on-target versus off-target activity to identify structural features that drive selectivity. Rationale: Early identification of off-target activities is crucial for mitigating toxicity risks. This data provides a roadmap for medicinal chemistry efforts to design selectivity into the next generation of analogs, thereby widening the therapeutic window.[9]
"My most efficient compounds in biochemical assays show poor activity in cell-based assays." Low Cell Permeability or High Efflux: High polarity or other unfavorable physicochemical properties can prevent the compound from reaching its intracellular target. The compound may also be a substrate for efflux pumps like P-glycoprotein (P-gp).Action: 1. Run a Parallel Artificial Membrane Permeability Assay (PAMPA) as an early, high-throughput screen for passive permeability. 2. For key compounds, perform a Caco-2 permeability assay to assess both passive permeability and active efflux.[6] Rationale: A compound is only effective if it can reach its target. Cell-based activity is a function of both intrinsic potency and bioavailability at the target site. These assays help diagnose permeability and efflux issues early, allowing for their correction through medicinal chemistry.

Section 3: Key Experimental Protocols

Protocol 1: Calculation and Interpretation of Ligand Efficiency Metrics

This protocol outlines the calculation of key LE metrics for a hypothetical this compound inhibitor of PI3Kα.

Step 1: Gather Primary Data

  • Inhibitory Concentration (IC₅₀): 35 nM

  • Heavy Atom Count (HAC): 25

  • Calculated LogP (cLogP): 3.2

Step 2: Convert IC₅₀ to pIC₅₀

  • pIC₅₀ = -log₁₀(IC₅₀ in M)

  • pIC₅₀ = -log₁₀(35 x 10⁻⁹) = 7.46

Step 3: Calculate Binding Free Energy (ΔG)

  • ΔG = RT * ln(IC₅₀) where R = 1.987 cal·mol⁻¹·K⁻¹ and T = 298 K

  • ΔG = (1.987 * 298) * ln(35 x 10⁻⁹) = -10.18 kcal/mol

Step 4: Calculate Ligand Efficiency (LE)

  • LE = -ΔG / HAC

  • LE = 10.18 / 25 = 0.41 kcal/mol/heavy atom

Step 5: Calculate Lipophilic Ligand Efficiency (LLE)

  • LLE = pIC₅₀ - cLogP

  • LLE = 7.46 - 3.2 = 4.26

Interpretation: The table below provides a general framework for interpreting these values in a lead optimization context.

MetricValueInterpretation & Next Steps
pIC₅₀7.46Potent compound, a good starting point.
LE0.41Good efficiency. Values >0.3 are desirable. Aim to maintain or increase this while improving other properties.
LLE4.26Acceptable. Values between 5 and 7 are often considered ideal for oral drug candidates. Focus on increasing potency without increasing cLogP.
Protocol 2: General Workflow for Structure-Guided LE Optimization

The following diagram illustrates the iterative cycle central to improving ligand efficiency. This process integrates computational design, chemical synthesis, and biological testing in a continuous feedback loop.

LE_Optimization_Cycle cluster_workflow Iterative Optimization Cycle Design 1. Design & Hypothesis (In Silico Modeling, SAR Analysis) Synthesis 2. Chemical Synthesis (Analog Generation) Design->Synthesis Generate Target Analogs Testing 3. Biological Testing (Biochemical & Cellular Assays) Synthesis->Testing Provide Novel Compounds Analysis 4. Data Analysis (Calculate LE, LLE, SAR) Testing->Analysis Generate Potency, Selectivity, ADME Data Analysis->Design Refine SAR, Form New Hypothesis Kinase_Binding_Model cluster_binding_site Kinase ATP Binding Site Hinge Hinge Region (Backbone NH) Inhibitor This compound Core Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Inhibitor->Hinge H-Bonds (Key for Affinity) R1 R1 Group R2 R2 Group R1->Hydrophobic Optimize for vdW contacts (Avoid excessive lipophilicity) R2->Solvent Introduce polar groups (Improve solubility & LE)

References

Validation & Comparative

A Comparative Analysis of Furo[3,2-d]pyrimidine and Thieno[3,2-d]pyrimidine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel anticancer agents is relentless. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—serve as foundational templates for drug design. Among these, fused heterocyclic systems that are bioisosteric to endogenous purines have proven particularly fruitful. This guide provides an in-depth, data-driven comparison of two such scaffolds: Furo[3,2-d]pyrimidine and its sulfur-containing analogue, Thieno[3,2-d]pyrimidine. We will dissect their anticancer activities, explore structure-activity relationships (SAR), and provide the experimental context necessary for researchers, scientists, and drug development professionals to evaluate their potential.

It is important to note that while the focus is on the [3,2-d] fused isomers, the available body of research is significantly more extensive for the isomeric Furo[2,3-d ]pyrimidine and Thieno[2,3-d ]pyrimidine systems. Where direct comparative data for the [3,2-d] isomers is limited, insights from these closely related and more thoroughly investigated scaffolds will be used to provide a broader and more comprehensive picture of their potential, with clear distinctions made.

The Core Scaffolds: A Tale of Two Bioisosteres

The foundational structures of this compound and Thieno[3,2-d]pyrimidine are built upon a pyrimidine ring fused with either a furan or a thiophene ring, respectively. This arrangement makes them structural mimics of adenine, a key component of ATP. This mimicry is the cornerstone of their biological activity, allowing them to competitively bind to the ATP-binding sites of numerous protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1]

The primary difference lies in the heteroatom of the five-membered ring: oxygen in the furo- derivative and sulfur in the thieno- derivative. This substitution of oxygen with sulfur (isosterism) alters the molecule's size, aromaticity, lipophilicity, and hydrogen-bonding capacity, thereby influencing its pharmacokinetic profile and binding affinity to target proteins.

Mechanism of Action: Targeting the Engines of Cancer Proliferation

Both furo- and thieno-pyrimidine derivatives exert their anticancer effects primarily by inhibiting key enzymes that drive cancer cell growth, survival, and metastasis. The literature overwhelmingly points to protein kinases as their principal targets.

Key oncogenic signaling pathways frequently inhibited by these compounds include:

  • PI3K/AKT/mTOR Pathway: This is a central node for regulating cell growth, proliferation, and survival. Thieno[3,2-d]pyrimidines, in particular, have been developed as highly potent PI3K inhibitors.[2][3] Furo[2,3-d]pyrimidine derivatives have also been successfully designed as dual PI3K/AKT inhibitors.[4][5]

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase whose overactivation is a hallmark of many cancers, including non-small cell lung cancer. Both scaffolds have been utilized to create potent EGFR inhibitors.[6][7][8]

  • Other Kinases: The versatility of these scaffolds has led to the development of inhibitors for a wide array of other critical kinases, including Cyclin-Dependent Kinase 7 (CDK7), Janus Kinase 3 (JAK3), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10][11]

The diagram below illustrates the central role of the PI3K/AKT pathway and how its inhibition by these scaffolds can halt cell proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Furo/Thieno[3,2-d]pyrimidine Derivative Inhibitor->PI3K Inhibits GF Growth Factor GF->RTK Binds

Caption: Furo/Thieno-pyrimidine derivatives inhibiting the PI3K/AKT pathway.

Comparative Analysis of Anticancer Potency: A Data-Driven Overview

While both scaffolds are effective, a review of the experimental data reveals nuances in their potency, selectivity, and the specific targets they have been optimized for. The Thieno[3,2-d]pyrimidine core, in particular, has been the basis for several compounds with exceptionally high potency, reaching nanomolar and even sub-nanomolar concentrations.

Structure-Activity Relationship (SAR) Insights
  • Thieno[3,2-d]pyrimidines: SAR analyses have provided clear guidance for optimization. For instance, incorporating a 4-morpholino group at the C-4 position of the pyrimidine ring has shown superior activity compared to open-chain amino groups.[2] The substitution pattern on terminal phenyl rings is also critical, with mono-methoxy or dimethyl groups often enhancing potency.[2] The versatility of this scaffold is highlighted by its development into covalent inhibitors, such as those targeting JAK3, by incorporating an acrylamide "warhead".[10]

  • Furo[2,3-d]pyrimidines: As a well-studied isomeric scaffold, 2,4-diamino-furo[2,3-d]pyrimidine has been identified as a highly privileged moiety for developing novel anticancer drugs.[12][13] The introduction of chalcone moieties has also yielded potent derivatives, with halogen substituents on the terminal phenyl ring significantly improving cytotoxicity.[14][15]

One study that directly synthesized and compared isomeric thienopyrimidines found that, for the specific cell lines tested, the thieno[2,3-d]pyrimidine derivatives were more potent than the corresponding thieno[3,2-d]pyrimidine isomers, highlighting that even subtle changes in the fusion geometry can have significant biological consequences.[16]

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of representative compounds from both families against various cancer cell lines and molecular targets.

Compound IDScaffold FamilyTarget Cancer Cell Line(s)IC₅₀ / GI₅₀ (µM)Molecular Target(s)Reference
Furo-pyrimidines
4aFuro[2,3-d]pyrimidineHepG2 (Liver)0.70Tyrosine Kinases[12][17]
10bFuro[2,3-d]pyrimidineHS 578T (Breast)1.51PI3Kα/β, AKT[4][5]
3fFuro[2,3-d]pyrimidineT-47D (Breast)0.121 (enzyme IC₅₀)EGFR[6][18]
5eFuro[2,3-d]pyrimidineNCI 59-cell line panel1.23 (mean)Not specified[14][15]
Thieno-pyrimidines
4aThieno[3,2-d]pyrimidineMCF-7 (Breast)0.00204 DNA Intercalation[19]
36Thieno[3,2-d]pyrimidineHT-29 (Colon)0.039PI3Kα[2]
29aThieno[3,2-d]pyrimidineHT-29 (Colon)0.058Not specified[20]
12eThieno[3,2-d]pyrimidineSU-DHL-6 (Lymphoma)0.55EZH2[21]
9gThieno[3,2-d]pyrimidineN/A (Enzymatic)0.0018 JAK3 Kinase[10]
11Thieno[3,2-d]pyrimidineN/A (Enzymatic)0.38HDACs[22]

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition. Values in bold represent exceptionally high potency (nanomolar range).

Analysis: The data clearly demonstrates that both scaffolds are capable of producing compounds with potent anticancer activity in the low micromolar to nanomolar range. Notably, derivatives of the Thieno[3,2-d]pyrimidine scaffold have been developed into some of the most potent kinase inhibitors reported, with IC₅₀ values reaching the single-digit nanomolar and even picomolar range against targets like JAK3 and in cellular assays against MCF-7.[10][19] This suggests that the sulfur atom in the thiophene ring may offer advantages for achieving exquisitely high binding affinity to certain kinase active sites.

Experimental Protocols: Assessing Cytotoxicity

A foundational experiment in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against cancer cell lines. The MTT assay is a widely adopted, reliable, and colorimetric method for this purpose.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a step-by-step method to determine the IC₅₀ value of a test compound.

Objective: To measure the metabolic activity of cancer cells after treatment with a test compound, which serves as a proxy for cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO, same concentration as test wells) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the general workflow for the discovery and evaluation of these novel anticancer agents.

workflow cluster_chem Chemistry & Design cluster_bio Biological Evaluation design Computational Design & SAR Analysis synthesis Chemical Synthesis of Furo/Thieno-pyrimidine Derivatives design->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mtt In Vitro Cytotoxicity (e.g., MTT Assay) purification->mtt Test Compounds kinase Enzymatic Kinase Inhibition Assay mtt->kinase apoptosis Mechanism of Action (Apoptosis, Cell Cycle) kinase->apoptosis invivo In Vivo Xenograft Model Studies apoptosis->invivo

Caption: General experimental workflow for anticancer drug discovery.

Conclusion and Future Outlook

The comparative analysis of this compound and Thieno[3,2-d]pyrimidine scaffolds, supplemented with extensive data from their more studied isomers, confirms that both are exceptionally valuable frameworks in anticancer drug discovery. They are versatile, synthetically accessible, and capable of targeting a wide range of oncogenic proteins with high potency.

  • Thieno[3,2-d]pyrimidine derivatives have demonstrated a slight edge in the development of exquisitely potent, single-digit nanomolar inhibitors against specific kinase targets like PI3K and JAK3. The physicochemical properties imparted by the thiophene ring appear highly conducive to achieving superior binding affinity in certain contexts.

  • Furo[2,3-d]pyrimidine derivatives are also formidable contenders, yielding compounds with sub-micromolar to low-micromolar potency against critical targets like EGFR and the PI3K/AKT pathway.

The path forward for both scaffolds involves continued exploration of their vast chemical space. Future research should focus on optimizing pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) to translate potent in vitro activity into in vivo efficacy and safety. The development of inhibitors against novel or challenging targets, as well as compounds that can overcome acquired drug resistance, remains a high-priority area where these privileged scaffolds will undoubtedly continue to make a significant impact.

References

Furo[3,2-d]pyrimidine: A Strategic Isostere in Modern Drug Design – A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the strategic selection of a core chemical scaffold is paramount. For decades, the pyrimidine ring has served as a cornerstone, a privileged structure due to its ability to mimic the purine bases of ATP and engage in crucial hydrogen bonding interactions with a myriad of biological targets.[1] However, the relentless pursuit of enhanced potency, selectivity, and optimized pharmacokinetic profiles has driven medicinal chemists to explore bioisosteric replacements. This guide provides an in-depth comparison of the furo[3,2-d]pyrimidine scaffold against its prominent isosteres—purine, thieno[3,2-d]pyrimidine, and pyrrolo[3,2-d]pyrimidine—offering a critical analysis for researchers, scientists, and drug development professionals.

The Principle of Isosterism: More Than Just Mimicry

Bioisosterism, the exchange of a functional group for another with similar physicochemical properties, is a powerful strategy to modulate the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[2] The fusion of a five-membered heterocyclic ring to the pyrimidine core creates a bicyclic system that is a structural analog of purine, the most abundant N-based heterocycle in nature and a key component of DNA, RNA, and ATP.[3][4] This mimicry allows these scaffolds to effectively compete with ATP for the binding sites of enzymes like kinases, making them a cornerstone of targeted therapy, particularly in oncology.[5]

This guide will dissect the subtle yet significant differences imparted by the heteroatom of the fused five-membered ring—oxygen (furo-), sulfur (thieno-), and nitrogen (pyrrolo-)—and compare them to the parent purine scaffold.

Core Scaffold Comparison: A Structural Overview

The fundamental structures of the isosteres discussed in this guide are presented below. Their electronic properties and hydrogen bonding capabilities are subtly altered by the nature of the fused heterocyclic ring.

Core_Scaffolds cluster_0 This compound cluster_1 Thieno[3,2-d]pyrimidine cluster_2 Pyrrolo[3,2-d]pyrimidine cluster_3 Purine F F T T Py Py Pu Pu

Figure 1: Core structures of this compound and its key isosteres.

This compound: The Oxygen Advantage

The this compound scaffold, while less explored than its thieno- and pyrrolo- counterparts, offers unique properties stemming from the electronegative oxygen atom in the furan ring. This oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions within a protein's active site that are not possible with the other isosteres. This can lead to altered binding modes and improved selectivity.

Furthermore, the replacement of sulfur or nitrogen with oxygen can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. For instance, in some chemical series, furopyrimidines have been shown to possess improved aqueous solubility compared to their thienopyrimidine analogs, a desirable trait for drug candidates.

Experimental Snapshot: Furo[3,2-d]pyrimidines as PI3K Inhibitors

Derivatives of the isomeric furo[2,3-d]pyrimidine have shown potent activity as PI3K/AKT dual inhibitors.[2][6] While specific comparative data for furo[3,2-d]pyrimidines is less abundant, studies on related pyrido[3',2':4,5]furo[3,2-d]pyrimidines have identified potent PI3Kα inhibitors.[7] For instance, compound 10e emerged as a p110α inhibitor with an IC50 in the nanomolar range, a significant improvement from its thieno[3,2-d]pyrimidine precursor (IC50 of 1.4 µM).[7] This highlights the potential of the furo-scaffold in optimizing potency.

Compound IDScaffoldTargetIC50 (nM)Reference
10e Pyrido[3',2':4,5]this compoundPI3Kα~3.5[7]
2a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinePI3Kα1400[7]

Table 1: Comparative inhibitory activity of a this compound derivative against its thieno- isostere.

Thieno[3,2-d]pyrimidine: A Well-Established Player

The thieno[3,2-d]pyrimidine scaffold is a well-established purine isostere in drug discovery, with numerous derivatives reported as potent inhibitors of various kinases.[8][9] The sulfur atom in the thiophene ring is larger and less electronegative than oxygen, which can influence the overall shape and electronic distribution of the molecule, leading to different binding interactions.

In a direct comparative study on sirtuin inhibitors, replacing the this compound core with a thieno[3,2-d]pyrimidine scaffold resulted in a 15-40 fold increase in potency against SIRT1/2/3.[10] This suggests that for certain targets, the properties of the thiophene ring are more favorable for strong binding.

Experimental Snapshot: Thieno[3,2-d]pyrimidines as Sirtuin Inhibitors

Compound IDScaffoldTargetIC50 (nM)Reference
28 Thieno[3,2-d]pyrimidineSIRT12[10]
36 This compoundSIRT180[10]
28 Thieno[3,2-d]pyrimidineSIRT210[10]
36 This compoundSIRT2150[10]
28 Thieno[3,2-d]pyrimidineSIRT34[10]
36 This compoundSIRT360[10]

Table 2: Head-to-head comparison of thieno[3,2-d]pyrimidine and this compound cores as sirtuin inhibitors.

Pyrrolo[3,2-d]pyrimidine: The Hydrogen Bond Donor

The pyrrolo[3,2-d]pyrimidine scaffold introduces a nitrogen atom in the five-membered ring, which can act as a hydrogen bond donor. This feature is particularly significant as it mimics the N7-H of the purine ring, allowing it to engage in similar hydrogen bonding interactions with the hinge region of many kinases. This has made the pyrrolo[2,3-d]pyrimidine isomer, a deazapurine, a particularly successful scaffold for kinase inhibitors.[1][11]

Experimental Snapshot: Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine nucleus is a key component of several approved and clinical-stage kinase inhibitors. Their structure-activity relationship (SAR) has been extensively studied, revealing the importance of substitutions at various positions for achieving high potency and selectivity.[1][12]

Compound ClassTargetIC50 Range (nM)Reference
4-(Phenylamino)pyrrolo[2,3-d]pyrimidinesEGFRLow nanomolar[13]
Pyrrolo[2,3-d]pyrimidine-based ureasVEGFR2Low nanomolar[13]

Table 3: Representative inhibitory activities of pyrrolo[2,3-d]pyrimidine derivatives.

Purine: The Natural Archetype

The purine scaffold is nature's own design for interacting with a vast array of proteins.[3][4] Its derivatives are not only fundamental to life but have also been developed as drugs for various indications, including cancer and viral infections.[5] While being the natural ligand for ATP-binding sites, the development of purine-based kinase inhibitors can sometimes be hampered by a lack of selectivity, as many kinases share a conserved ATP-binding pocket. The isosteric scaffolds discussed above often provide a means to achieve greater selectivity by exploring different chemical space and forming unique interactions.

Experimental Snapshot: Purines as Kinase Inhibitors

A wide range of purine analogues have been developed as potent kinase inhibitors. For example, substituted purines have shown significant inhibitory activity against glycogen synthase kinase-3 (GSK-3) and Stat3.[14][15]

Compound ClassTargetIC50 Range (µM)Reference
8-Arylated purinesGSK-3Low micromolar[14]
Trisubstituted purinesStat3Low micromolar[15]

Table 4: Representative inhibitory activities of purine derivatives.

Physicochemical and ADME Profile Comparison

The choice of isostere can have a profound impact on the ADME properties of a drug candidate. While specific data for direct comparison is often context-dependent (i.e., varies with the full molecular structure), some general trends can be inferred.

ScaffoldKey Physicochemical FeaturesGeneral ADME Considerations
This compound Oxygen as H-bond acceptor, potential for improved solubility.May offer a favorable balance of solubility and permeability. Furan ring can be a site of metabolic oxidation.
Thieno[3,2-d]pyrimidine Sulfur can influence lipophilicity and metabolic stability.Generally good permeability. Thiophene ring can undergo oxidation.
Pyrrolo[3,2-d]pyrimidine Nitrogen as H-bond donor, mimicking purine.Can exhibit good cell permeability. The pyrrole nitrogen can influence pKa and solubility.
Purine Natural scaffold, well-understood interactions.Often substrates for endogenous transporters and metabolic enzymes, which can lead to rapid clearance.

Table 5: Generalized comparison of physicochemical and ADME properties.

Strategic Decision-Making in Scaffold Selection

The choice between this compound and its isosteres is not straightforward and depends heavily on the specific therapeutic target and the desired drug properties. The following flowchart provides a simplified decision-making framework.

Scaffold_Selection_Framework start Start: Target Identified purine_known Is a purine-binding site known? start->purine_known explore_purine Explore Purine Analogs (Baseline Activity) purine_known->explore_purine Yes explore_isosteres Explore Pyrimidine Isosteres purine_known->explore_isosteres No / Seeking Novelty selectivity_issue selectivity_issue explore_purine->selectivity_issue Selectivity Issues? h_bond_donor h_bond_donor explore_isosteres->h_bond_donor H-bond donor critical? selectivity_issue->explore_isosteres pyrrolo Prioritize Pyrrolo[3,2-d]pyrimidine h_bond_donor->pyrrolo Yes h_bond_acceptor Additional H-bond acceptor beneficial? h_bond_donor->h_bond_acceptor No optimize Optimize based on SAR, ADME data pyrrolo->optimize Synthesize & Test furo Prioritize this compound h_bond_acceptor->furo Yes thieno Prioritize Thieno[3,2-d]pyrimidine (Established Scaffold) h_bond_acceptor->thieno No / Explore other properties furo->optimize Synthesize & Test thieno->optimize Synthesize & Test

Figure 2: A decision-making framework for pyrimidine isostere selection.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical context for the evaluation of these scaffolds, a detailed, self-validating protocol for an in vitro kinase inhibition assay is described below. This assay is fundamental for determining the potency (IC50) of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target protein kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for their high sensitivity and broad applicability.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP (at a concentration close to the Km for the target kinase)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of kinase buffer containing the kinase and substrate to each well.

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Validation:

  • Calculate Percent Inhibition:

    • The luminescence signal is inversely proportional to kinase activity.

    • Percent Inhibition = 100 * (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_DMSO - Luminescence_no_enzyme)

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation:

    • The positive control inhibitor should yield an IC50 value within the expected range, confirming the assay is performing correctly.

    • The Z'-factor, a statistical measure of assay quality, should be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Test Compound D Add Compound/Controls A->D B Prepare Kinase/Substrate Master Mix C Add Kinase/Substrate to Plate B->C C->D E Initiate with ATP Incubate D->E F Stop Reaction & Deplete ATP (ADP-Glo™) E->F G Convert ADP to ATP & Generate Light F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a valuable, albeit less explored, alternative to more common purine isosteres in drug design. Its unique electronic properties, conferred by the furan oxygen, offer opportunities to achieve novel binding interactions and modulate physicochemical properties like solubility. While the thieno[3,2-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds have a more established track record in kinase inhibition, the comparative data presented herein demonstrates that the choice of isostere is highly target-dependent. In some cases, the furo-scaffold can provide a significant potency advantage.

Ultimately, the decision to employ a this compound core should be driven by a thorough understanding of the target's active site and a strategic approach to drug design that considers not only potency but also the holistic ADME profile of the candidate molecule. As the quest for novel therapeutics continues, the strategic application of isosteres like this compound will undoubtedly play a crucial role in the development of the next generation of targeted medicines.

References

Furo[3,2-d]pyrimidine: An Emerging Scaffold for Potent Anticancer Agents – A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, medicinal chemists are continually exploring new heterocyclic scaffolds that can serve as the foundation for potent and selective drug candidates. Among these, the furo[3,2-d]pyrimidine core has emerged as a promising, albeit relatively underexplored, scaffold. This guide provides a comprehensive validation of this compound as a viable anticancer scaffold, offering a comparative analysis against its more extensively studied isomer, furo[2,3-d]pyrimidine, and other established anticancer agents. We will delve into the synthesis, mechanism of action, and in-vitro anticancer activity, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The Furopyrimidine Family: A Privileged Scaffold in Oncology

Furopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA.[1][2] This bioisosteric relationship allows furopyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, which are often dysregulated in cancer.[3][4] The furopyrimidine family encompasses several isomers, with furo[2,3-d]pyrimidine being the most extensively investigated for its anticancer properties. However, recent studies on benzofuro[3,2-d]pyrimidines, a class of compounds containing the this compound core, suggest that this isomer also possesses significant therapeutic potential.

Caption: General chemical structure of the this compound core.

Comparative In-Vitro Anticancer Activity

The true measure of a novel anticancer scaffold lies in its ability to potently and selectively inhibit the growth of cancer cells. Here, we present a comparative analysis of the in-vitro anticancer activity of this compound derivatives against the well-established furo[2,3-d]pyrimidine scaffold and other known anticancer drugs. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), a standard measure of cytotoxic potency.

Table 1: Comparative IC50 Values (µM) of Furopyrimidine Derivatives and Standard Anticancer Agents

Compound/DrugScaffoldCancer Cell LineIC50 (µM)Reference
Benzothis compound Derivative (12c) This compound HepG2 (Liver)10.5[5]
HeLa (Cervical)9.8[5]
Bel-7402 (Liver)12.3[5]
Furo[2,3-d]pyrimidine Derivative (4a) Furo[2,3-d]pyrimidine HepG2 (Liver)0.70[5][6]
Furo[2,3-d]pyrimidine-based chalcone (5e) Furo[2,3-d]pyrimidine MCF-7 (Breast)1.23[2]
Gefitinib Quinazoline A549 (Lung)8.23
Fludarabine Purine Analog VariesVaries[7]
5-Fluorouracil Pyrimidine Analog VariesVaries[8]

From the data, it is evident that while the furo[2,3-d]pyrimidine scaffold has yielded compounds with sub-micromolar potency, the this compound derivatives also exhibit promising anticancer activity in the low micromolar range.[5] This validates the this compound core as a viable starting point for the development of novel anticancer agents. Further optimization of the substituents on the this compound core could lead to compounds with enhanced potency, rivaling that of the more mature furo[2,3-d]pyrimidine series.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer effects of furopyrimidine derivatives are largely attributed to their ability to inhibit protein kinases involved in critical cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Dysregulation of these pathways is a hallmark of many cancers.[6][9][10]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell survival and proliferation.[4][6][11][12] Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and/or Akt.[3][7] It is highly probable that this compound derivatives exert their anticancer effects through a similar mechanism.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Furo_3_2_d_pyrimidine This compound Derivative Furo_3_2_d_pyrimidine->PI3K Inhibition Furo_3_2_d_pyrimidine->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial mediators of signaling pathways that drive tumor growth and angiogenesis.[13][14][15][16][17][18][19][20] The quinazoline scaffold, found in clinically approved drugs like Gefitinib and Erlotinib, is a well-known inhibitor of EGFR.[3][21][22] Given the structural similarities, furo[3,2-d]pyrimidines are also being investigated as potential RTK inhibitors.

Experimental Protocols for Validation

To facilitate further research and validation of the this compound scaffold, we provide detailed protocols for key in-vitro assays used in anticancer drug screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[28]

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[29][30][31][32]

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) to assess if the compounds induce cell cycle arrest.[5][33][34][35][36]

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Screening In-Vitro Anticancer Screening Synthesis->Screening MTT MTT Assay (Cell Viability) Screening->MTT Apoptosis Annexin V Assay (Apoptosis) Screening->Apoptosis Cell_Cycle Cell Cycle Analysis Screening->Cell_Cycle Mechanism Mechanism of Action Studies Screening->Mechanism Kinase_Assay Kinase Inhibition Assays Mechanism->Kinase_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A general experimental workflow for the validation of novel anticancer scaffolds.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the validation of the this compound scaffold as a promising foundation for the development of novel anticancer agents. While the research on this specific isomer is still in its nascent stages compared to furo[2,3-d]pyrimidine, the initial findings of significant in-vitro anticancer activity are highly encouraging. The likely mechanism of action through the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt pathway, further strengthens its therapeutic potential.

Future research should focus on the synthesis of a broader library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). This will enable the rational design of more potent and selective inhibitors. Furthermore, in-depth mechanistic studies, including kinase profiling and in-vivo efficacy studies in animal models, will be crucial to advance the most promising candidates towards clinical development. The this compound scaffold represents a valuable and underexplored area of research that holds the potential to deliver the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison of Furo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine core of ATP. This inherent mimicry positions its derivatives as compelling candidates for competitive kinase inhibition. Kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive, head-to-head comparison of recently developed this compound and the closely related and more extensively studied furo[2,3-d]pyrimidine derivatives, focusing on their inhibitory potency against key oncogenic kinases, their selectivity profiles, and the downstream cellular consequences of their activity. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The this compound Scaffold in Kinase Inhibition

The fused heterocyclic system of this compound presents a unique spatial arrangement of hydrogen bond donors and acceptors, making it an ideal framework for targeting the ATP-binding pocket of various kinases.[1][2] Its structural isomer, furo[2,3-d]pyrimidine, has also been the subject of extensive investigation, with numerous derivatives demonstrating potent inhibition of critical kinases involved in cell proliferation, survival, and angiogenesis.[3][4] This guide will synthesize findings from across the literature to offer a comparative analysis of these promising compounds.

The primary mechanism of action for these compounds is the competitive inhibition of ATP at the kinase active site. This blockade of ATP binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive pathological cellular processes. Key kinase families that have been successfully targeted by furopyrimidine derivatives include the phosphatidylinositol 3-kinase (PI3K) family, protein kinase B (AKT), the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6][7][8][9][10]

Comparative Analysis of this compound and Furo[2,3-d]pyrimidine Derivatives

The following sections provide a detailed comparison of specific furopyrimidine derivatives, focusing on their inhibitory activity against key kinase targets. The data presented has been collated from multiple peer-reviewed studies to provide a broad overview of the current landscape.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling nexus that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][4] Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest.

A notable pyrido[3',2':4,5]this compound derivative, designated as 10e , has demonstrated potent inhibition of p110α, a catalytic subunit of PI3K.[5] Starting from a modestly active screening hit (2a , IC50 = 1.4 µM), structural modifications led to the discovery of 10e with an approximately 400-fold increase in potency.[5] Furthermore, this compound also exhibited potent inhibition of the p110β isoform.[5]

In the realm of furo[2,3-d]pyrimidines, a series of novel derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and evaluated as dual PI3K/AKT inhibitors.[11][12][13] Among these, compound 10b emerged as a particularly potent agent, with IC50 values of 0.175 µM for PI3Kα, 0.071 µM for PI3Kβ, and 0.411 µM for AKT.[11][12][13] This dual inhibition is a highly desirable characteristic, as it can lead to a more comprehensive blockade of the PI3K/AKT signaling cascade.

Table 1: Comparative Inhibitory Activity against PI3K/AKT Pathway Kinases

Compound IDScaffoldTarget KinaseIC50 (µM)Source
10e Pyrido[3',2':4,5]this compoundp110αPotent (approx. 400x > 1.4 µM)[5]
p110βPotent[5]
10b Furo[2,3-d]pyrimidine-1,3,4-thiadiazolePI3Kα0.175 ± 0.007[11][12][13]
PI3Kβ0.071 ± 0.003[11][12][13]
AKT0.411 ± 0.02[11][12][13]
Receptor Tyrosine Kinase (RTK) Inhibition: EGFR and VEGFR-2

Receptor tyrosine kinases, such as EGFR and VEGFR-2, are key players in cell proliferation, differentiation, and angiogenesis, and are frequently dysregulated in cancer.[14][15] The furo[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent inhibitors of these RTKs.

A series of 6-arylsubstituted furo[2,3-d]pyrimidin-4-amine derivatives have shown remarkable inhibitory activity against EGFR.[7][8] For instance, compound 244 exhibited an exceptionally low IC50 of 0.4 nM.[7][8] The nature of the substitution at the 6-position of the furopyrimidine core was found to be critical for potent EGFR inhibition.

In another study, novel furo[2,3-d]pyrimidine and furo[3,2-e][5][6]triazolo[1,5-c]pyrimidine derivatives were designed as VEGFR-2 inhibitors.[6] Compounds 8b and 10c demonstrated potent VEGFR-2 inhibition with IC50 values of 38.72 nM and 41.40 nM, respectively, which were comparable to the established multi-kinase inhibitor sorafenib.[6]

Table 2: Comparative Inhibitory Activity against Receptor Tyrosine Kinases

Compound IDScaffoldTarget KinaseIC50 (nM)Source
244 Furo[2,3-d]pyrimidineEGFR0.4[7][8]
8b Furo[3,2-e][5][6]triazolo[1,5-c]pyrimidineVEGFR-238.72 ± 1.7[6]
10c Furo[2,3-d]pyrimidineVEGFR-241.40 ± 1.8[6]

Signaling Pathways and Experimental Workflows

The development and evaluation of these kinase inhibitors involve a multi-step process, from initial synthesis to detailed biological characterization. The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits G cluster_1 Experimental Workflow for Kinase Inhibitor Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT, Western Blot) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Furo[3,2-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a persistent focus on heterocyclic scaffolds that can serve as privileged structures for targeting key oncogenic pathways. Among these, the furo[3,2-d]pyrimidine core has emerged as a promising, albeit less explored, framework compared to its more prevalent furo[2,3-d]pyrimidine isomer. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound derivatives, synthesizing available data to offer researchers, scientists, and drug development professionals a clear perspective on their therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The this compound Scaffold: A Strategic Choice in Kinase Inhibition

The rationale for exploring this compound derivatives in oncology is rooted in their structural resemblance to purine, a fundamental building block of nucleic acids. This bioisosteric relationship makes them ideal candidates for interacting with the ATP-binding sites of various protein kinases, which play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.

While the body of literature for the this compound scaffold is still growing, studies on closely related structures, such as the pyrido[3',2':4,5]furo[3,2-d]pyrimidines, provide compelling evidence of their potential. These derivatives have demonstrated significant inhibitory activity against key oncogenic kinases, including those in the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy: From Cellular Proliferation to Mechanistic Insights

The initial assessment of any potential anticancer agent begins with a robust in vitro evaluation. This stage is crucial for determining a compound's cytotoxic or cytostatic effects against various cancer cell lines and for elucidating its mechanism of action.

Anti-proliferative Activity

A primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), typically determined using colorimetric assays like the MTT assay. This assay quantifies the metabolic activity of cells, which correlates with the number of viable cells.

Table 1: In Vitro Anti-proliferative Activity of Representative Pyrido[3',2':4,5]this compound Derivatives

CompoundTarget Cancer Cell LineIC50 / GI50 (µM)Key Findings
10e HeLa (Cervical Cancer)Data not specified, but showed anti-proliferative activityEffective against various cell lines, including multi-drug resistant MCF7/ADR-res cells.[1]
PF-5 HeLa (Cervical Cancer)Not specified, but showed cytotoxicityExhibited cytotoxic effects on HeLa, MCF-7, and C6 cell lines.[2]
PF-6 MCF-7 (Breast Cancer)Not specified, but showed cytotoxicityExhibited cytotoxic effects on HeLa, MCF-7, and C6 cell lines.[2]
PF-7 C6 (Rat Glioma)Not specified, but showed cytotoxicityExhibited cytotoxic effects on HeLa, MCF-7, and C6 cell lines.[2]

Note: Specific IC50/GI50 values for these pyrido[3',2':4,5]this compound derivatives are not always explicitly provided in the referenced abstracts, but their cytotoxic activity is highlighted.

Experimental Protocol: MTT Assay for Cell Viability

The causality behind choosing the MTT assay lies in its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, usually 48-72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.

Mechanistic Insights: Targeting the PI3K/AKT Signaling Pathway

Many fused pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in cancer that controls cell growth, proliferation, and survival. Inhibition of kinases within this pathway, such as PI3K and AKT, can lead to cell cycle arrest and apoptosis.[3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Furo_Pyrimidine This compound Derivative Furo_Pyrimidine->PI3K Inhibits Furo_Pyrimidine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

In Vivo Efficacy: Translating Cellular Effects to Animal Models

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its in vivo efficacy. Animal models, particularly xenograft studies in immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents.

Tumor Growth Inhibition in Xenograft Models

In a typical xenograft model, human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Table 2: In Vivo Antitumor Activity of a Representative Pyrido[3',2':4,5]this compound Derivative

CompoundAnimal ModelTumor TypeKey Findings
10e Nude MiceHeLa Human Cervical Tumor XenograftWas effective against HeLa human cervical tumor xenografts.[1]
PF-5 Not specifiedNot specifiedIncreased mean survival time and enhanced the percentage increase in life span.[2]
PF-7 Not specifiedNot specifiedResulted in a total tumor volume of 3.95±0.25 ml/mouse.[2]

Note: Detailed quantitative data on tumor growth inhibition (e.g., T/C ratio) is often found in the full text of the articles and may not be fully detailed in the abstracts.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

The choice of a xenograft model is predicated on its ability to assess a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics and overall antitumor effect.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HeLa cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, positive control like a standard chemotherapy agent, and different doses of the this compound derivative). Administer the treatment via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

InVivo_Workflow Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (to ~150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., Oral Gavage) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Endpoint Study Endpoint: Tumor Excision & Analysis Measurement->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (%) Endpoint->Analysis

Caption: A typical experimental workflow for in vivo efficacy testing of anticancer compounds.

Conclusion and Future Directions

The available evidence, primarily from studies on pyrido[3',2':4,5]furo[3,2-d]pyrimidines, strongly suggests that the this compound scaffold is a promising framework for the development of novel anticancer agents. These compounds have demonstrated both in vitro anti-proliferative activity against a range of cancer cell lines and in vivo efficacy in preclinical animal models. Their likely mechanism of action involves the inhibition of key oncogenic signaling pathways, such as the PI3K/AKT cascade.

However, to fully realize the therapeutic potential of this scaffold, further research is warranted. A more systematic investigation of a broader range of this compound derivatives against diverse cancer cell line panels is needed to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies that include detailed pharmacokinetic and pharmacodynamic assessments will be crucial for identifying lead candidates for clinical development. As our understanding of this promising class of compounds deepens, they may one day offer new hope in the fight against cancer.

References

The Ascendant Antimicrobial Profile of Furo[3,2-d]pyrimidines: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the Furo[3,2-d]pyrimidine core has emerged as a promising pharmacophore, exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of this compound derivatives with that of well-established standard antibiotics. Through an objective lens, supported by available experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical understanding of the potential of this fascinating heterocyclic system.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are increasingly evolving mechanisms to evade the action of conventional antibiotics, rendering many once-potent drugs obsolete. This has propelled the scientific community to investigate novel chemical entities that can circumvent existing resistance mechanisms and offer new avenues for treating infectious diseases.

Heterocyclic compounds, with their diverse structures and functionalities, have historically been a rich source of antimicrobial drugs. The this compound scaffold, a fused bicyclic system, has garnered significant interest due to its structural analogy to purines, allowing it to interact with various biological targets. While extensively studied for its anticancer and antiviral properties, its antimicrobial potential is an area of growing exploration. This guide will synthesize the current understanding of the antimicrobial spectrum of Furo[3,2-d]pyrimidines and contextualize it by comparing it against the known activities of standard-of-care antibiotics.

Methodologies for Evaluating Antimicrobial Spectrum

To ensure a standardized and reproducible comparison, the antimicrobial activity of any compound must be assessed using validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing, which form the bedrock of our comparative analysis.[1][2][3][4][5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without any antimicrobial agent) and negative (broth only) growth controls are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (i.e., no visible growth).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds (Furo[3,2-d]pyrimidines & Antibiotics) prep_compounds->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate determine_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Disk Diffusion Method for Qualitative Assessment

The disk diffusion (Kirby-Bauer) method provides a qualitative assessment of antimicrobial activity. While not providing a precise MIC value, it is a valuable screening tool.

Experimental Protocol: Disk Diffusion Assay

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the this compound derivative or standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Comparative Antimicrobial Spectrum

The following sections present a comparative analysis of the antimicrobial spectrum of this compound derivatives against a selection of standard antibiotics. It is important to note that the data for Furo[3,2-d]pyrimidines is derived from various studies on different derivatives and may not represent the activity of the entire class of compounds. The presented MIC values for the standard antibiotics are generally accepted ranges.

Antibacterial Activity
MicroorganismThis compound Derivatives MIC (µg/mL)Penicillin G MIC (µg/mL)[6][7]Gentamicin MIC (µg/mL)[8][9]Ciprofloxacin MIC (µg/mL)[10][11][12]
Staphylococcus aureusVariable, some derivatives show moderate activity.0.015 - >1280.12 - 1280.12 - 16
Bacillus subtilisData limited, some activity reported.0.004 - 10.03 - 40.06 - 1
Enterococcus faecalisLimited data available.1 - 164 - >1280.25 - 8
MicroorganismThis compound Derivatives MIC (µg/mL)Penicillin G MIC (µg/mL)[6][7]Gentamicin MIC (µg/mL)[8][9]Ciprofloxacin MIC (µg/mL)[10][11][12]
Escherichia coliSome derivatives show weak to moderate activity.>128 (often resistant)0.25 - 640.004 - 32
Pseudomonas aeruginosaGenerally weak activity reported.>128 (resistant)0.5 - 2560.06 - 32
Klebsiella pneumoniaeLimited data available.>128 (often resistant)0.25 - 1280.015 - 32
Antifungal Activity
MicroorganismThis compound Derivatives MIC (µg/mL)Fluconazole MIC (µg/mL)[13][14][15]
Candida albicansSome derivatives show synergistic effects with fluconazole.[16]0.25 - 64
Aspergillus nigerLimited data available.>64 (often resistant)

Mechanism of Action: A Comparative Perspective

Understanding the mechanism of action is crucial for appreciating the antimicrobial spectrum of a compound.

G cluster_furo Furo[3,2-d]pyrimidines cluster_standards Standard Antibiotics furo_node Potential Targets: - Kinases - Dihydrofolate Reductase (DHFR) - Other enzymes penicillin Penicillins (β-Lactams) Target: Cell Wall Synthesis gentamicin Gentamicin (Aminoglycoside) Target: Protein Synthesis (30S Ribosome) ciprofloxacin Ciprofloxacin (Fluoroquinolone) Target: DNA Gyrase/Topoisomerase IV fluconazole Fluconazole (Azole Antifungal) Target: Ergosterol Synthesis

Caption: Comparative Mechanisms of Action.

  • Furo[3,2-d]pyrimidines: The exact antimicrobial mechanism of action for many this compound derivatives is still under investigation. However, their structural similarity to purines suggests they may act as competitive inhibitors of various enzymes essential for microbial survival. Some studies have indicated potential inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. Their well-documented kinase inhibitory activity in cancer research also suggests that they might interfere with essential signaling pathways in microorganisms.

  • Penicillins (β-Lactams): These antibiotics inhibit the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[17][18] This leads to cell lysis and death. Their spectrum is primarily against Gram-positive bacteria, though some extended-spectrum penicillins have activity against certain Gram-negative organisms.[6][7]

  • Gentamicin (Aminoglycosides): Gentamicin binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[8][19][9] This leads to the production of non-functional proteins and ultimately bacterial death. It has a broad spectrum of activity, particularly against Gram-negative bacteria.[8][19]

  • Ciprofloxacin (Fluoroquinolones): Ciprofloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[10][11][12] This leads to a rapid bactericidal effect. Ciprofloxacin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10]

  • Fluconazole (Azoles): Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[13][15] Disruption of ergosterol synthesis leads to increased membrane permeability and inhibition of fungal growth. Its spectrum includes many species of Candida and Cryptococcus.[13][14]

Discussion and Future Directions

The available data suggests that this compound derivatives represent a versatile scaffold with demonstrable, albeit currently modest, antimicrobial activity. The breadth and potency of this activity appear to be highly dependent on the specific substitutions on the core ring structure.

Key Observations:

  • Variable Antibacterial Activity: While some this compound derivatives have shown activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative organisms, particularly formidable pathogens like P. aeruginosa, appears limited in the currently explored chemical space. This is a common challenge for new antimicrobial scaffolds due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.

  • Potential for Synergistic Activity: The finding that a benzothis compound derivative can act synergistically with fluconazole against a resistant C. albicans strain is particularly noteworthy.[16] This suggests a potential role for these compounds as adjuvants or resistance breakers, a therapeutic strategy of increasing importance.

  • Need for Comprehensive Screening: To fully elucidate the antimicrobial potential of the this compound scaffold, a systematic and comprehensive screening of a diverse library of derivatives against a broad panel of clinically relevant bacteria and fungi is imperative. This should include multidrug-resistant strains to identify compounds with novel mechanisms of action.

Future Research Should Focus On:

  • Structure-Activity Relationship (SAR) Studies: A detailed exploration of how different substituents on the this compound ring influence the antimicrobial spectrum and potency.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets of the most active derivatives. This will be crucial for optimizing their activity and understanding potential resistance mechanisms.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to animal models of infection to assess their therapeutic potential.

Conclusion

The this compound scaffold holds considerable promise as a platform for the development of novel antimicrobial agents. While the currently available data indicates a spectrum of activity that is generally not as broad or potent as some standard antibiotics, the observed activity against certain pathogens and the potential for synergistic effects warrant further investigation. As our understanding of the structure-activity relationships and mechanisms of action of these compounds deepens, it is anticipated that this compound derivatives with enhanced antimicrobial profiles will be discovered, contributing valuable new tools to our arsenal in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Furo[3,2-d]pyrimidine Analogues: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furo[3,2-d]pyrimidine scaffold presents a compelling yet underexplored frontier in the quest for novel kinase inhibitors. As a privileged heterocyclic system, its structural isomer, furo[2,3-d]pyrimidine, has been the subject of extensive research, yielding potent inhibitors of various kinases implicated in cancer and other diseases. This guide provides a comprehensive comparative analysis of the structure-activity relationship (SAR) of substituted this compound analogues, navigating the existing data to offer insights into their therapeutic potential and the validation of their SAR studies. Acknowledging the significant disparity in available research, this guide will leverage data from the more extensively studied furo[2,3-d]pyrimidine isomer to draw meaningful comparisons and highlight opportunities for future investigation.

The this compound Scaffold: An Overview

The this compound core is a bicyclic heteroaromatic system that, like its more famous isomer, is a bioisostere of purine. This structural mimicry allows it to compete with ATP for the binding sites of kinases, making it an attractive scaffold for the design of kinase inhibitors. However, a comprehensive understanding of its SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: this compound vs. Furo[2,3-d]pyrimidine Analogues

A direct and extensive comparison of the SAR of these two isomers is challenging due to a notable lack of publicly available research on this compound derivatives in anticancer research.[1] The furo[2,3-d]pyrimidine core has been extensively investigated, leading to the development of numerous potent kinase inhibitors.[2][3][4][5] In contrast, the exploration of furo[3,2-d]pyrimidines for similar applications is in its nascent stages.

This guide will, therefore, present a comparative analysis based on a key study of pyrido[3',2':4,5]this compound derivatives as PI3 kinase p110α inhibitors, and juxtapose these findings with the well-established SAR of furo[2,3-d]pyrimidine analogues targeting various kinases.[6]

Key SAR Insights for Pyrido[3',2':4,5]this compound Derivatives (as PI3Kα Inhibitors)

A pivotal study in this area identified a 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivative (10e) as a potent PI3Kα inhibitor with an IC50 of 1.4 µM, representing a significant increase in potency over the initial hit compound.[6] This highlights the importance of substitution at the 2 and 4 positions of the pyrimidine ring within this fused system.

  • Substitution at the 2-position: The introduction of an aryl group at this position was found to be critical for enhanced potency.

  • Substitution at the 4-position: A morpholino group at this position was a key feature of the potent inhibitors identified.

Comparative SAR of Furo[2,3-d]pyrimidine Analogues (as Kinase Inhibitors)

Numerous studies on furo[2,3-d]pyrimidine derivatives have provided a wealth of SAR data. These compounds have been successfully developed as inhibitors of various kinases, including PI3K/AKT and EGFR.[2][3][7]

  • Substitution at the 2- and 4-positions: Similar to the this compound series, substitutions at these positions are crucial for activity. For instance, in a series of PI3K/AKT dual inhibitors, specific substitutions at these positions led to compounds with nanomolar IC50 values.[2]

  • Role of the Furan Ring: Modifications on the furan moiety of the furo[2,3-d]pyrimidine core have also been shown to significantly impact activity and selectivity.[5]

The comparative analysis suggests that while both isomers share the importance of substitutions on the pyrimidine ring, the specific nature of these substitutions and their interplay with the fused furan ring likely dictate the potency and selectivity for different kinase targets.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of representative this compound and furo[2,3-d]pyrimidine analogues to provide a quantitative comparison.

Compound IDCore StructureTarget KinaseIC50 (µM)Cell Line
10e Pyrido[3',2':4,5]this compoundPI3K p110α1.4-
Compound 10b Furo[2,3-d]pyrimidinePI3Kα0.175-
Compound 10b Furo[2,3-d]pyrimidinePI3Kβ0.071-
Compound 10b Furo[2,3-d]pyrimidineAKT0.411-
Compound 3f Furo[2,3-d]pyrimidineEGFR0.121T-47D
Compound 5d Furo[2,3-d]pyrimidine based chalcone-1.20Resistant MCF-7
Compound 5e Furo[2,3-d]pyrimidine based chalcone-1.90Resistant MCF-7

Experimental Protocols

A crucial aspect of SAR study validation lies in the robustness and reproducibility of the experimental methods used to generate the data. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogues.

Synthesis of Substituted Furo[3,2-d]pyrimidin-4-one

A foundational step in accessing a variety of substituted this compound analogues is the synthesis of the furo[3,2-d]pyrimidin-4-one core. The following protocol is a representative method.[8][9]

Step 1: Synthesis of 3-Aminofuran-2-carboxylate Intermediate

  • To a solution of an appropriately substituted α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol), add sodium cyanoacetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-aminofuran-2-carboxylate intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Furo[3,2-d]pyrimidin-4-one

  • Dissolve the purified 3-aminofuran-2-carboxylate (1.0 eq) in formamide.

  • Heat the reaction mixture at 150-180 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the furo[3,2-d]pyrimidin-4-one core.

Step 3: Functionalization of the Furo[3,2-d]pyrimidin-4-one Core The furo[3,2-d]pyrimidin-4-one can be further functionalized at various positions, most commonly at the 4-position, to introduce diverse substituents for SAR studies. For example, chlorination followed by nucleophilic substitution is a common strategy.

  • Reflux the furo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl3) for 2-4 hours.

  • Remove the excess POCl3 under reduced pressure.

  • Carefully quench the residue with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to yield the 4-chloro-furo[3,2-d]pyrimidine intermediate.

  • React the 4-chloro intermediate with various amines or other nucleophiles in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperatures to generate a library of substituted this compound analogues.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized analogues against specific kinases, a robust in vitro kinase assay is essential.[2][10][11][12]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the diluted test compounds to the respective wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

Evaluating the effect of the compounds on cancer cell viability is a critical step in validating their potential as anticancer agents.[1]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration that causes 50% growth inhibition) value for each compound.

SAR Validation: A Self-Validating System

The trustworthiness of an SAR study relies on a self-validating system where experimental choices are justified and protocols are robust.

  • Orthogonal Assays: Validating primary screening hits with secondary, orthogonal assays is crucial. For instance, a compound identified as a potent inhibitor in a biochemical kinase assay should also demonstrate inhibition of the downstream signaling pathway in a cell-based assay.

  • Selectivity Profiling: To understand the specificity of the analogues, they should be screened against a panel of related kinases. This helps in identifying potential off-target effects and provides a clearer picture of the SAR for selectivity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be a powerful tool to validate and rationalize the observed SAR.[4][8][13][14][15] By correlating the physicochemical properties of the substituted furo[3,2-d]pyrimidines with their biological activity, predictive models can be built. The robustness of these models should be rigorously validated using internal (e.g., cross-validation) and external test sets.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships described in this guide.

SAR_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation SAR Validation & Optimization start Design of this compound Analogues synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification biochemical In Vitro Kinase Assay (IC50 Determination) purification->biochemical Library of Analogues cell_based Cell-based Proliferation Assay (GI50 Determination) biochemical->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis Biological Data qsar QSAR Modeling (Internal & External Validation) sar_analysis->qsar lead_opt Lead Optimization qsar->lead_opt lead_opt->start Iterative Design

Caption: Workflow for SAR study validation of this compound analogues.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Signaling (Cell Proliferation, Survival) AKT->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of Furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Published Synthetic Methodologies

The Furo[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology. The structural analogy to purines allows these molecules to effectively interact with ATP-binding sites of various enzymes. However, the successful synthesis of these scaffolds can be a significant hurdle, with published methods varying widely in their efficiency, scalability, and, most critically, their reproducibility.

This guide provides a comparative analysis of established methods for the synthesis of the this compound core, with a focus on providing the practical insights necessary for researchers to select and implement the most suitable protocol for their specific needs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Unveiling the Synthetic Landscape: Two Predominant Strategies

The construction of the this compound ring system generally follows one of two primary synthetic strategies:

  • Strategy A: Pyrimidine Annulation onto a Furan Precursor: This approach begins with a pre-formed, appropriately functionalized furan ring, onto which the pyrimidine ring is constructed. This method offers the advantage of building complexity on a readily available and often modifiable furan core.

  • Strategy B: Furan Annulation onto a Pyrimidine Precursor: In this alternative, a substituted pyrimidine serves as the starting material, and the furan ring is subsequently annulated. This can be advantageous when aiming for specific substitution patterns on the pyrimidine moiety.

Below, we will explore representative and reproducible examples of each strategy, providing detailed protocols and a critical comparison of their performance.

Method 1: Pyrimidine Annulation via a Substituted Furan

A widely cited and robust method involves the construction of the pyrimidine ring from a 3-aminofuran-2-carbonitrile intermediate. This approach is versatile and allows for the introduction of various substituents on the pyrimidine ring.

The "Why": Mechanistic Rationale

This synthesis hinges on a classical cyclocondensation reaction. The 3-aminofuran-2-carbonitrile possesses the necessary nucleophilic amino group and an adjacent nitrile group, which, upon reaction with a suitable one-carbon electrophile (like formamide or formic acid), can cyclize to form the pyrimidine ring. The initial furan intermediate is typically synthesized from acyclic precursors, offering multiple points for diversification.

Experimental Protocol: Synthesis of Furo[3,2-d]pyrimidin-4-amine

Step 1: Synthesis of 3-Amino-2-cyanofuran Intermediate

This initial step often involves the reaction of a suitable ketone with malononitrile under basic conditions. The specifics of this step can vary depending on the desired substitution pattern on the furan ring.

Step 2: Cyclization to Furo[3,2-d]pyrimidin-4-amine

  • To a solution of the 3-amino-2-cyanofuran intermediate (1.0 eq) in formamide (10-15 volumes), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove residual formamide.

  • Dry the solid under vacuum to yield the crude Furo[3,2-d]pyrimidin-4-amine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reproducibility Insights

This method is generally considered reproducible. However, the critical parameters for success are the purity of the starting 3-amino-2-cyanofuran and the careful control of the reaction temperature during the cyclization step. Overheating can lead to decomposition and the formation of side products, complicating purification and reducing the overall yield. The work-up procedure is also crucial; thorough washing is necessary to remove the high-boiling formamide solvent.

Method 2: Furan Annulation onto a Pyrimidine Moiety

This strategy often commences with a substituted 5-hydroxypyrimidine, which undergoes reaction with an α-haloketone to construct the furan ring. This approach is particularly useful for accessing Furo[3,2-d]pyrimidines with specific substituents at the 2- and 4-positions of the pyrimidine ring.

The "Why": Mechanistic Rationale

The core of this synthesis is a tandem reaction sequence. The hydroxyl group of the pyrimidine acts as a nucleophile, displacing the halide from the α-haloketone to form an ether linkage. This is followed by an intramolecular cyclization, where a nucleophilic carbon on the pyrimidine ring attacks the carbonyl group of the tethered ketone, leading to the formation of the furan ring after dehydration.

Experimental Protocol: Synthesis of a 2,4-Disubstituted this compound

Step 1: O-Alkylation of the 5-Hydroxypyrimidine

  • To a solution of the 2,4-disubstituted-5-hydroxypyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired α-haloketone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting pyrimidine is consumed (typically 2-4 hours).

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether intermediate.

Step 2: Intramolecular Cyclization and Dehydration

  • Dissolve the crude ether intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to reflux (typically >200 °C) for 1-2 hours.

  • Monitor the reaction for the formation of the this compound product.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry.

  • Purify the product by column chromatography or recrystallization.

Reproducibility Insights

The O-alkylation step is generally high-yielding and reproducible. The critical step that can impact reproducibility is the high-temperature intramolecular cyclization. The harsh conditions can sometimes lead to charring and the formation of difficult-to-remove impurities. The choice of the high-boiling solvent is critical, and the reaction should be conducted under an inert atmosphere to minimize oxidative side reactions. For some substrates, alternative cyclization conditions using strong acids or dehydrating agents at lower temperatures have been reported to improve yields and reproducibility.

Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the following table summarizes the key performance indicators for the two described methodologies. The data presented are representative values compiled from various literature sources and our own laboratory experience. Actual results may vary depending on the specific substrates and reaction scale.

ParameterMethod 1: Pyrimidine AnnulationMethod 2: Furan Annulation
Starting Materials Readily available ketones and malononitrileSubstituted 5-hydroxypyrimidines and α-haloketones
Number of Steps Typically 2-3 steps from simple precursors2 steps from a substituted pyrimidine
Typical Overall Yield 40-70%30-60%
Reaction Conditions High temperature (150-160 °C) for cyclizationHigh temperature (>200 °C) for cyclization (can be harsh)
Reagent Toxicity/Cost Formamide is a teratogen; malononitrile is toxic.α-haloketones can be lachrymatory; high-boiling solvents can be difficult to handle.
Purification Can be challenging due to high-boiling solvents.High-temperature reaction can lead to impurities requiring extensive purification.
Scalability Moderate; handling large volumes of formamide can be problematic.Moderate; high-temperature reactions can be challenging to scale safely.
Versatility Good for diversifying the pyrimidine ring.Good for pre-defined substitution on the pyrimidine ring.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated.

Method1 A Ketone + Malononitrile B 3-Amino-2-cyanofuran A->B Base-catalyzed condensation C Furo[3,2-d]pyrimidin-4-amine B->C Cyclocondensation with Formamide Method2 D 5-Hydroxypyrimidine + α-Haloketone E O-Alkylated Intermediate D->E O-Alkylation F This compound E->F Intramolecular Cyclization

A Senior Application Scientist's Guide to Comparative Molecular Docking of Furo[3,2-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving Furo[3,2-d]pyrimidine inhibitors, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. We will explore the nuances of selecting appropriate docking software, preparing molecular structures, executing docking protocols, and interpreting the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Furo[3,2-d]pyrimidines

The this compound scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This structural mimicry allows this compound derivatives to effectively compete with ATP for the active sites of various protein kinases, leading to the modulation of their enzymatic activity. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.

Notably, derivatives of the closely related Furo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). These findings underscore the potential of the broader furopyrimidine class, including Furo[3,2-d]pyrimidines, as a fertile ground for the discovery of novel anticancer agents. Molecular docking, a powerful computational technique, plays a pivotal role in accelerating the discovery and optimization of these inhibitors by predicting their binding conformations and affinities to their protein targets.[1][2]

The Rationale of Molecular Docking in Kinase Inhibitor Design

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The process involves two main components: a search algorithm that generates a variety of ligand poses within the receptor's binding site, and a scoring function that estimates the binding affinity for each pose.[3] For kinase inhibitors like Furo[3,2-d]pyrimidines, an accurate prediction of the binding mode is crucial for understanding structure-activity relationships (SAR) and for designing modifications that enhance potency and selectivity.

The choice of docking software is a critical decision that can significantly impact the outcome of a study. Different programs employ distinct algorithms and scoring functions, which can lead to variations in the predicted binding poses and affinities. Therefore, a comparative approach, utilizing multiple docking tools, can provide a more robust and reliable assessment of a compound's potential. In this guide, we will focus on two widely used docking programs: AutoDock Vina , a popular open-source tool known for its speed and accuracy, and Schrödinger's Glide , a commercial software package highly regarded for its performance in virtual screening and lead optimization.[4][5][6][7]

Comparative Docking Analysis of this compound Inhibitors Against EGFR

To illustrate a practical application of comparative molecular docking, we will consider a virtual study of two hypothetical this compound inhibitors against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.

Hypothetical Inhibitors:

  • Compound A: A this compound core with a simple substitution pattern.

  • Compound B: A more complex this compound derivative with additional functional groups designed to enhance binding interactions.

Target Protein: Human EGFR kinase domain (PDB ID: 2GS2).

Docking Software:

  • AutoDock Vina: Utilizes a Lamarckian genetic algorithm for its search and an empirical scoring function.[6]

  • Schrödinger's Glide (Standard Precision - SP): Employs a hierarchical search algorithm and the GlideScore scoring function, which is based on ChemScore but with modifications.[4][6]

Predicted Binding Affinities and Key Interactions

The table below summarizes the predicted binding affinities (docking scores) and key interacting residues for our hypothetical inhibitors as determined by both AutoDock Vina and Glide. Lower docking scores generally indicate a higher predicted binding affinity.

CompoundDocking SoftwareDocking Score (kcal/mol)Key Interacting Residues
Compound A AutoDock Vina-7.8Met793, Leu718, Gly796
Glide (SP)-8.2Met793, Leu718, Cys797
Compound B AutoDock Vina-9.5Met793, Leu718, Asp855, Lys745
Glide (SP)-10.1Met793, Leu718, Asp855, Lys745, Thr790

Interpretation of Results:

Both AutoDock Vina and Glide predict that Compound B has a higher binding affinity for the EGFR kinase domain than Compound A, as indicated by the lower docking scores.[3] This is consistent with the design of Compound B, which incorporates additional functional groups to form more extensive interactions with the active site.

Notably, both programs identify the crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of many EGFR inhibitors. However, Glide predicts an additional interaction with Thr790 for Compound B, which could be significant for overcoming certain resistance mutations. The predicted interactions with Asp855 and Lys745 by both programs for Compound B suggest that its additional functional groups are indeed forming favorable electrostatic interactions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study of this compound inhibitors against a target kinase using AutoDock Vina and Schrödinger's Glide.

General Workflow for Molecular Docking

The overall workflow for a molecular docking experiment can be visualized as follows:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking l_prep->dock grid->dock analysis Results Analysis dock->analysis vis Visualization analysis->vis

A generalized workflow for molecular docking studies.
Protocol for AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound inhibitor using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Save the ligand in a suitable format (e.g., MOL2, SDF).

    • Use ADT to assign Gasteiger charges and define the rotatable bonds, then save in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. For EGFR, this should include the hinge region residue Met793.[8]

    • The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Execution:

    • Run AutoDock Vina from the command line, specifying the prepared protein, ligand, grid box parameters, and an output file name.

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, which is often recommended for flexible ligands.[9]

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions using software like PyMOL or UCSF Chimera to identify key hydrogen bonds and hydrophobic contacts.[10]

Protocol for Schrödinger's Glide
  • Protein and Ligand Preparation:

    • Import the protein and ligand structures into the Maestro graphical interface.

    • Use the "Protein Preparation Wizard" to prepare the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.

    • Use "LigPrep" to prepare the ligands, which generates low-energy 3D conformations and various ionization and tautomeric states.

  • Receptor Grid Generation:

    • Define the active site by selecting the co-crystallized ligand or by specifying key residues.

    • Generate the receptor grid, which defines the volume for the docking search and pre-calculates the van der Waals and electrostatic potentials.

  • Ligand Docking:

    • Set up the ligand docking job, selecting the prepared ligands and the generated receptor grid.

    • Choose the desired precision level (e.g., SP for Standard Precision or XP for Extra Precision).

    • Run the docking simulation.

  • Results Analysis:

    • The results are presented in a project table, which includes the GlideScore, Glide Emodel, and other relevant metrics.

    • Use the "Pose Viewer" to visualize the docked poses and the interactions with the receptor. The interactions are automatically identified and displayed.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target for Furopyrimidines

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it an attractive target for therapeutic intervention. Several Furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3K and/or AKT, suggesting that Furo[3,2-d]pyrimidines may also be effective inhibitors of this pathway.[11][12]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis Inhibition AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->AKT

The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

As illustrated in the diagram, this compound inhibitors can potentially target key kinases in this pathway, such as PI3K and AKT, thereby blocking downstream signaling and inhibiting cancer cell growth and survival. Molecular docking studies are instrumental in designing compounds that can selectively target these kinases.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative molecular docking analysis of this compound inhibitors. By leveraging multiple docking programs and following rigorous protocols, researchers can gain valuable insights into the binding mechanisms of these promising compounds and accelerate their development as novel therapeutic agents. The integration of molecular docking with experimental validation remains a cornerstone of modern drug discovery. Future advancements in docking algorithms, scoring functions, and the incorporation of machine learning will undoubtedly further enhance our ability to predict the biological activity of small molecules and bring new medicines to patients in need.

References

The Synergy of Silicon and Bench: A Comparative Guide to Furo[3,2-d]pyrimidine Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Computational Prediction versus Experimental Validation in Drug Discovery

The Furo[3,2-d]pyrimidine scaffold, a heterocyclic compound structurally analogous to the purine nucleobases, has emerged as a "privileged structure" in medicinal chemistry. Its versatile framework allows for interaction with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1][2] The journey of a this compound derivative from a conceptual molecule to a potential therapeutic agent is a tale of two interconnected worlds: the predictive power of in silico computation and the definitive proof of experimental validation.

This guide provides a senior application scientist's perspective on the interplay between these two domains. We will dissect how computational models forecast the biological activity of this compound derivatives and critically compare these predictions against the tangible results obtained from rigorous in vitro and in vivo experimentation. Our focus will be on their anticancer properties, a field where this scaffold has shown considerable promise.[2][3]

Part 1: In Silico Predictions - The Architectural Blueprint

Before a single compound is synthesized, computational methods provide an indispensable blueprint, guiding the rational design of molecules with the highest probability of success. These in silico techniques save invaluable time and resources by prioritizing candidates for synthesis and experimental testing.

Molecular Docking: Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor.[1] This allows us to visualize the "handshake" between a this compound derivative and its target kinase. The strength of this interaction is often quantified as a docking score, where a more negative value typically indicates a stronger binding affinity.

Studies have shown that this compound derivatives can effectively bind to the ATP-binding pocket of various kinases implicated in cancer, such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Epidermal Growth Factor Receptor (EGFR).[4][5][6] For instance, molecular docking of a Furo[2,3-d]pyrimidine derivative (Compound 3f) into the EGFR active site revealed favorable binding, a prediction that was later supported by potent EGFR inhibition in experimental assays.[6][7] Similarly, docking studies suggested that certain derivatives could bind effectively to the FLT3 kinase, a finding that correlated with nanomolar inhibitory activity in subsequent cellular assays.[8]

Table 1: Representative In Silico Docking Scores of Furo-pyrimidine Derivatives

Compound ClassTarget KinaseRepresentative CompoundPredicted Docking Score (kcal/mol)Key Predicted Interactions
Furo[2,3-d]pyrimidineEGFRCompound 3f-6.89Favorable binding within the active site
Furo[2,3-d]pyrimidineFLT3Compound 49Not specifiedBinds to the active site in a type II manner
Furo[2,3-d]pyrimidinePI3K/AKTCompound 10bNot specifiedImproved binding pattern with key amino acids

Note: Direct numerical comparison of docking scores across different studies and software can be misleading. The value lies in the relative ranking of compounds within the same study and the identification of key binding interactions.

QSAR and ADMET: Predicting Efficacy and Druggability

Beyond simple binding, other computational models predict a compound's overall potential as a drug:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.[9][10] By analyzing a series of known this compound derivatives, a QSAR model can predict the activity of novel, unsynthesized analogues, guiding chemists to design more potent molecules.[9]

  • ADMET Prediction: A potent molecule is useless if it cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, such as SwissADME and preADMET, forecast the pharmacokinetic and safety profiles of compounds.[5][11][12] These tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to weed out compounds likely to fail in later developmental stages.[11][13]

Part 2: Experimental Validation - The Ground Truth

While in silico models provide a powerful predictive framework, the definitive test of a compound's biological activity lies in experimental validation. This is where theoretical predictions are subjected to the rigors of real-world biological systems.

In Vitro Evaluation: Proving the Concept in the Lab

The first step in experimental validation involves testing the synthesized compounds in a controlled laboratory environment, typically using cell cultures and isolated enzymes.

  • Antiproliferative and Cytotoxicity Assays: The most fundamental test for a potential anticancer agent is its ability to inhibit the growth of cancer cells. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, providing a quantitative measure of cell viability.[3] The results are typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.[5][14] For example, a series of Furo[2,3-d]pyrimidine-based chalcones, compounds 5d and 5e, demonstrated potent antiproliferative activity against a panel of 59 cancer cell lines, with mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively.[14][15]

  • Kinase Inhibition Assays: To confirm that the anticancer activity is due to the inhibition of the intended target, in vitro kinase inhibition assays are performed.[16] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A study on novel Furo[2,3-d]pyrimidine derivatives identified a compound, 10b, that potently inhibited PI3Kα, PI3Kβ, and AKT enzymes with IC₅₀ values of 0.175, 0.071, and 0.411 μM, respectively.[5][17] This experimental result validated the in silico hypothesis that the scaffold could effectively target the PI3K/AKT pathway.

  • Mechanism of Action Studies: Understanding how a compound kills cancer cells is crucial. Techniques like flow cytometry are used to analyze the cell cycle, determining if a compound causes cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M).[6] Apoptosis assays, using methods like Annexin V staining, can confirm if the compound induces programmed cell death.[5][6]

Table 2: Comparison of In Silico Predictions and Experimental In Vitro Results

CompoundTarget (Predicted)In Silico IndicationExperimental AssayExperimental Result (IC₅₀/GI₅₀)Correlation
Compound 10b PI3K/AKTFavorable binding pattern[5]PI3Kα/β, AKT Enzymatic Assay0.175 / 0.071 / 0.411 µM[17]Strong
Compound 3f EGFRFavorable binding[6]EGFR Kinase Inhibition0.121 µM[6]Strong
Compound 5e Not specifiedNot specifiedNCI 60-cell line screenMean GI₅₀ = 1.23 µM[14]N/A
Compound 49 FLT3Type II binding[8]FLT3-ITD Cellular AssayNanomolar cytotoxicity[8]Strong
In Vivo Efficacy: The Test in a Living System

Compounds that demonstrate significant promise in vitro may advance to in vivo studies, typically using animal models. For example, a pyrido[3',2':4,5]this compound derivative, 10e, was shown to be effective against HeLa human cervical tumor xenografts in nude mice, confirming that its in vitro potency translated to efficacy in a complex living organism.[4]

Part 3: Visualizing the Pathways and Processes

To better understand the context of these studies, diagrams are essential. The following visualizations illustrate a key signaling pathway targeted by Furo[3,2-d]pyrimidines and the general workflow that integrates in silico and experimental approaches.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream mTOR->Downstream FuroPyrimidine This compound Inhibitor FuroPyrimidine->PI3K FuroPyrimidine->AKT

Caption: The PI3K/AKT signaling pathway, a frequent target of this compound inhibitors.

DrugDiscoveryWorkflow cluster_insilico In Silico Design & Prediction cluster_experimental Experimental Validation TargetID Target Identification LibDesign Library Design of Furo[3,2-d]pyrimidines TargetID->LibDesign Docking Molecular Docking LibDesign->Docking Prioritized Candidates QSAR QSAR Analysis Docking->QSAR Prioritized Candidates ADMET ADMET Prediction QSAR->ADMET Prioritized Candidates Synthesis Chemical Synthesis ADMET->Synthesis Prioritized Candidates InVitro In Vitro Assays (Cytotoxicity, Kinase) Synthesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->LibDesign Iterative Refinement

Caption: Integrated workflow combining in silico design and experimental validation.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are standardized protocols for key experiments discussed in this guide.

Protocol 1: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR, PI3K) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site (active site) based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's binding site.

    • The software will generate multiple binding poses (conformations).

    • A scoring function is used to rank the poses, providing a docking score that estimates binding affinity.

  • Analysis:

    • Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.

    • Compare the binding mode and score with a known inhibitor (control) if available.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture:

    • Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ or GI₅₀ value using non-linear regression analysis.

Conclusion: An Indispensable Partnership

The development of this compound derivatives as potential therapeutic agents exemplifies the modern drug discovery paradigm. The relationship between in silico prediction and experimental validation is not one of competition, but of powerful synergy. Computational models provide the essential foresight to navigate the vast chemical space, identifying promising candidates and predicting their behavior.[6][8] Experimental assays provide the indispensable ground truth, confirming, refuting, and ultimately refining the predictive models.[5][14]

As the results show, there is often a strong correlation between a well-designed computational prediction and the eventual experimental outcome.[5][6] Discrepancies, when they arise, are not failures but learning opportunities that enhance our understanding of complex biological systems and improve the next generation of predictive models. For researchers and drug development professionals, mastering the integration of both computational and experimental methodologies is no longer optional—it is the critical path to discovering the next generation of medicines.

References

Overcoming the Challenge of Multi-Drug Resistance: A Comparative Guide to the Efficacy of Furo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, the emergence of multi-drug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. This phenomenon, characterized by the cancer cells' ability to develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, is a primary cause of treatment failure. Researchers are in a continuous quest for novel therapeutic agents capable of circumventing these resistance mechanisms. Among the promising candidates are heterocyclic compounds, with Furo[3,2-d]pyrimidine derivatives showing significant potential. This guide provides an in-depth comparison of the efficacy of these derivatives in MDR cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rise of Multi-Drug Resistance: A Cellular Defense Mechanism

Multi-drug resistance is a complex process involving various cellular mechanisms. One of the most well-documented is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects. Another key factor in drug resistance is the alteration of cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathway is one such critical signaling cascade that is often hyperactivated in resistant cancer cells, promoting cell survival and inhibiting apoptosis.

Furo[3,2-d]pyrimidines: A Promising Scaffold for Combating MDR

The this compound scaffold has garnered considerable attention in medicinal chemistry due to its structural similarity to purine, a key component of nucleic acids. This structural analogy allows derivatives of this scaffold to interact with a variety of biological targets, including protein kinases that are crucial for cancer cell survival. While extensive research has been conducted on the isomeric Furo[2,3-d]pyrimidine scaffold, the this compound core is an emerging area of interest with promising, albeit more limited, data in the context of MDR.

One notable study highlighted a 2-aryl-4-morpholinopyrido[3',2':4,5]this compound derivative that demonstrated potent inhibitory activity against PI3Kα.[1] This compound exhibited anti-proliferative activity in various cancer cell lines, including the multi-drug resistant MCF7/ADR-res cells.[1]

Comparative Efficacy in Multi-Drug Resistant Cell Lines

While direct comparative studies on a wide range of this compound derivatives are still emerging, the available data for the broader class of furopyrimidines, particularly the Furo[2,3-d]pyrimidine isomers, provides a strong rationale for their further investigation. For instance, novel Furo[2,3-d]pyrimidine-based chalcones have shown pronounced cytotoxic activity against the doxorubicin-resistant MCF-7 cell line (MCF-7-ADR).

CompoundCell LineGI50 (µM)Reference CompoundGI50 (µM)Reference
Compound 5dMCF-7-ADR1.20 ± 0.21Doxorubicin3.30 ± 0.18[2][3]
Compound 5eMCF-7-ADR1.90 ± 0.32Doxorubicin3.30 ± 0.18[2][3]

Table 1: Comparative cytotoxic activity of Furo[2,3-d]pyrimidine-based chalcones and Doxorubicin in a doxorubicin-resistant breast cancer cell line.

These findings are significant as they demonstrate that these furopyrimidine derivatives are more potent than the conventional chemotherapeutic agent in a resistant cell line. This suggests that their mechanism of action may bypass the resistance mechanisms that affect doxorubicin.

Unraveling the Mechanism of Action: Inhibition of Key Survival Pathways

The efficacy of furopyrimidine derivatives in MDR cell lines is largely attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. A primary target is the PI3K/AKT pathway, which plays a central role in cell survival, proliferation, and resistance to apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis mTORC1->Cell_Survival Furopyrimidine This compound Derivative Furopyrimidine->PI3K Inhibition

PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

By inhibiting PI3K, this compound derivatives can block the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis, even in cells that have developed resistance to other drugs.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound derivatives in MDR cell lines, a series of well-established in vitro assays are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed the MDR and parental (non-resistant) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 48-72 hours. Include a positive control with a known chemotherapeutic agent (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induction.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture MDR & Parental Cell Lines Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle

General experimental workflow for evaluating the efficacy of this compound derivatives.

Future Perspectives and Conclusion

The data, though more robust for the Furo[2,3-d]pyrimidine isomer, strongly suggests that the furopyrimidine scaffold is a highly promising platform for the development of novel anticancer agents with the potential to overcome multi-drug resistance. The ability of these compounds to target key survival pathways like PI3K/AKT, which are often implicated in resistance, provides a clear mechanistic rationale for their efficacy.

Future research should focus on a more systematic evaluation of a broader range of this compound derivatives against a diverse panel of MDR cancer cell lines. Elucidating their precise mechanisms of action, including their potential to inhibit ABC transporters, will be crucial. Furthermore, in vivo studies in animal models are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Furo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Furo[3,2-d]pyrimidine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the rationale behind them, ensuring a deep understanding of the safety protocols and regulatory requirements. The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste, managed through professional disposal services in accordance with local, state, and federal regulations.[1][2]

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound that requires careful handling. A thorough risk assessment is the first step in ensuring laboratory safety.

Known Hazards: According to its Safety Data Sheet (SDS), this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Potential for Biological Activity: The this compound scaffold is explored in medicinal chemistry for its potential biological activities.[3] Related pyrimidine derivatives have been investigated for antineoplastic effects.[4][5] Due to this, and as a precautionary principle, it is prudent to handle this compound and its waste with the same level of caution as other potentially cytotoxic or biologically active compounds.[6][7] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic drugs, which serve as a valuable reference for minimizing exposure.[8][9]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes redness, itching, or inflammation upon contact.[1]Chemical-resistant gloves (e.g., nitrile rubber).[10]
Eye Irritation Causes serious and potentially damaging eye irritation.[1]Safety glasses with side-shields or tightly fitting safety goggles.[10]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]Use only in a well-ventilated area, preferably a certified chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols are generated.[10]
Body Protection N/AA laboratory coat must be worn to prevent contamination of personal clothing.[2]

The Regulatory Framework for Chemical Waste

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11] This framework mandates a "cradle to grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[12] Therefore, all procedures must comply with these federal regulations, as well as state and institutional policies.[11]

Core Disposal Directive: Professional Disposal

The universally mandated disposal procedure for this compound, as stated in its SDS, is to dispose of contents/container to an approved waste disposal plant .[1] This means under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[2]

The following sections provide a step-by-step protocol to ensure this directive is met safely and in compliance with regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup cluster_3 Final Disposition start Waste Generated (Solid, Liquid, Sharps) segregate Segregate Waste by Type start->segregate solid Solid Waste (gloves, paper) in Labeled Bag/Container segregate->solid liquid Liquid Waste (solutions) in Labeled, Sealed Container segregate->liquid sharps Sharps Waste (needles, glass) in Puncture-Resistant Container segregate->sharps store Store in Designated Satellite Accumulation Area (SAA) solid->store liquid->store sharps->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Company contact_ehs->disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol details the systematic process for collecting, storing, and disposing of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[10]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.[2] Never mix incompatible waste streams.

  • Solid Waste: Collect all non-sharp, contaminated solid waste, such as gloves, weighing paper, and bench protectors, in a dedicated, clearly labeled hazardous waste container.[2] This is typically a plastic bag or drum designated for solid chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a separate, leak-proof container made of a compatible material.[2][10] The container must have a secure, tight-fitting lid.

  • Contaminated Sharps: Any sharp items, such as needles, syringes, or broken glassware contaminated with this compound, must be placed in a designated, puncture-resistant sharps container.[10]

Step 3: Container Management

Proper management of waste containers is a common focus of regulatory inspections.[11]

  • Labeling: Affix a hazardous waste label to each container as soon as the first drop of waste is added.[10] The label must include the full chemical name ("this compound"), the accumulation start date, and all associated hazard warnings (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA).[10] This area should be at or near the point of waste generation and under the control of laboratory personnel. The SAA should be clearly marked and, if necessary, provide secondary containment to capture any potential leaks.

Step 5: Arrange for Professional Disposal

Once your waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13] They will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all regulations.[2]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleaning, don the appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary for large quantities of solid material.[10]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air.[1]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

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